molecular formula C5H6N2O B027851 5-Methoxypyrimidine CAS No. 31458-33-0

5-Methoxypyrimidine

Cat. No.: B027851
CAS No.: 31458-33-0
M. Wt: 110.11 g/mol
InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel therapeutic agents. Its core value lies in its role as a key synthetic intermediate for constructing more complex, biologically active molecules. Key Research Applications and Value: Pharmaceutical Development: this compound derivatives are prominent in antidiabetic research. Recent studies have designed dual-target compounds using this scaffold that function as both GPR119 agonists and DPP-4 inhibitors . These compounds promote insulin secretion and lower blood glucose levels through complementary mechanisms, offering a promising strategy for managing Type 2 Diabetes Mellitus (T2DM) . Chemical Synthesis: This compound serves as a fundamental building block for synthesizing various substituted pyrimidines. For instance, it can be converted into intermediates like 4-Chloro-5-methoxypyrimidine , a crucial step in constructing targeted molecules for further biological evaluation . Handling and Storage: This compound is typically supplied as a solid and should be stored at ambient temperatures, in some cases under an inert atmosphere for stability. Researchers should handle it with care, using appropriate personal protective equipment as it may cause skin and eye irritation . Disclaimer: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIADELSANNMYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341494
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-33-0
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidine and Its Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxypyrimidine stands as a foundational scaffold in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to the properties of its key synthetic precursors, notably the halogenated derivatives that offer versatile handles for molecular elaboration. This guide provides a comprehensive analysis of the physicochemical properties of the parent this compound core, alongside its critical intermediates like 4,6-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-methoxypyrimidine. We delve into structural, spectroscopic, and thermal characteristics, grounding our discussion in both empirical data and predictive models. Detailed, field-proven protocols for characterization are provided to empower researchers, scientists, and drug development professionals in leveraging this vital chemical family for synthetic innovation.

Introduction: The this compound Scaffold

The pyrimidine ring is a cornerstone heterocycle in countless biologically active molecules, including several nucleobases. The introduction of a methoxy group at the 5-position modulates the electronic landscape of the ring, influencing its reactivity, metabolic stability, and interaction with biological targets. While this compound itself is the parent structure, its direct application in large-scale synthesis is often superseded by its more reactive, halogenated derivatives. Understanding the complete physicochemical profile of this family—from the parent molecule to its workhorse intermediates—is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of downstream compounds.

This guide eschews a rigid template, instead presenting a logical workflow that mirrors the process of chemical characterization in a research and development setting. We begin with the fundamental properties and progress to detailed spectroscopic analysis and practical experimental methodologies.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and formulation. The following tables summarize the core physicochemical data for this compound and its common dichloro-derivatives. Note that while extensive experimental data exists for the chlorinated intermediates, many properties for the parent compound are based on high-quality computational predictions due to limited public literature.

Table 1: Core Properties of this compound and Key Derivatives

PropertyThis compound4,6-Dichloro-5-methoxypyrimidine2,4-Dichloro-5-methoxypyrimidine
CAS Number 31458-33-0[1]5018-38-2[2][3]19646-07-2[4][5]
Molecular Formula C₅H₆N₂O[1]C₅H₄Cl₂N₂O[2][3]C₅H₄Cl₂N₂O[4][5]
Molecular Weight 110.11 g/mol [1]179.00 g/mol [2][3]179.00 g/mol [4][5]
Appearance Not specifiedWhite solid[2]White to off-white solid/crystalline powder[6]
Melting Point Not available54-58 °C[2][7] or 40-42 °C[3]66-70 °C[5][6]
Boiling Point Not available257.8±35.0 °C (Predicted)[2][7]Not available
XLogP3 0.1[1]Not availableNot available
Topological Polar Surface Area 35 Ų[1]Not available35.01 Ų[6]
Hydrogen Bond Donors 0[1]00
Hydrogen Bond Acceptors 3[1]33
Expert Insights: The Role of Chlorination

The substitution of hydroxyl groups in the precursor, 5-methoxyuracil, with chlorine atoms dramatically alters the compound's properties and utility.[8][9] This transformation converts a polar, high-melting-point solid into a more organo-soluble, lower-melting-point intermediate.[2][5][6] Crucially, the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, providing a gateway to diverse functionalization. The differential reactivity of the chlorine atoms in 2,4-dichloro-5-methoxypyrimidine (C4 is more reactive than C2) allows for sequential, regioselective chemistry, a powerful tool in drug design.[6]

Spectroscopic Characterization: Elucidating the Structure

Structural confirmation is a non-negotiable step in chemical synthesis. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[10] The chemical environment of each proton and carbon atom is mapped, revealing connectivity and stereochemistry.

The proton NMR spectra of these compounds are relatively simple and highly informative. The methoxy group protons (-OCH₃) consistently appear as a sharp singlet, while the protons on the pyrimidine ring are shifted downfield due to the deshielding effect of the aromatic system and electronegative nitrogen atoms.

Table 2: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentThis compound (Predicted)4,6-Dichloro-5-methoxypyrimidine (Experimental in CDCl₃)[2]2,4-Dichloro-5-methoxypyrimidine (Predicted)[6]
Ring-H (C2-H) ~8.9-9.1 (s, 1H)--
Ring-H (C4/C6-H) ~8.4-8.6 (d, 2H)8.55 (s, 1H)8.3-8.5 (s, 1H)
Methoxy (-OCH₃) ~3.9-4.1 (s, 3H)4.00 (s, 3H)~3.9-4.1 (s, 3H)

Causality Note: In 4,6-dichloro-5-methoxypyrimidine, the single ring proton is at the C2 position, flanked by two nitrogen atoms, resulting in significant deshielding and a chemical shift of 8.55 ppm.[2] The methoxy protons are shielded relative to the ring protons and appear as a singlet at 4.00 ppm.[2]

Carbon NMR provides a map of the carbon skeleton. Carbons attached to electronegative atoms (N, O, Cl) are shifted significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentThis compound (Predicted)4,6-Dichloro-5-methoxypyrimidine (Predicted)2,4-Dichloro-5-methoxypyrimidine (Predicted)[10]
C2 ~152-156~155-160~170-175
C4/C6 ~157-161~158-163~155-160
C5 ~130-135~138-143~135-140
-OCH₃ ~55-60~56-61~55-60

Causality Note: The chemical shift of the methoxy carbon typically falls in the 55-62 ppm range.[11] The pyrimidine ring carbons exhibit shifts greater than 130 ppm, consistent with their aromatic and electron-deficient nature.[12]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by probing their vibrational frequencies.[13]

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModePredicted RangeRationale
Aromatic C-H Stretch 3000 - 3100Stretching of sp² C-H bonds on the pyrimidine ring.
Aliphatic C-H Stretch 2850 - 3000Symmetric and asymmetric stretching of sp³ C-H bonds in the methoxy group.
C=N, C=C Stretch 1400 - 1600Ring stretching vibrations characteristic of the pyrimidine core.[14]
C-O Stretch 1050 - 1250Asymmetric C-O-C stretching of the methoxy ether linkage.
C-Cl Stretch 600 - 800Stretching vibration for carbon-chlorine bonds (for derivatives).
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 110.0480, corresponding to its monoisotopic mass.[1]

Experimental Protocols and Workflows

Trustworthy data is built upon robust and reproducible experimental design. The following section details standardized protocols for the characterization of this compound and its derivatives.

Integrated Characterization Workflow

The logical flow from receiving a sample to its full characterization is a self-validating system. Each step confirms the findings of the previous one.

G cluster_0 Sample Preparation & Purity cluster_1 Structural Elucidation cluster_2 Physical Property Measurement Procure Procurement or Synthesis Purify Purification (Chromatography/Recrystallization) Procure->Purify TLC_HPLC Purity Check (TLC/HPLC) Purify->TLC_HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC_HPLC->NMR MP Melting Point Determination TLC_HPLC->MP MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Final Verified Compound Profile IR->Final Sol Solubility Assessment MP->Sol Sol->Final

Caption: Integrated workflow for physicochemical characterization.

Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality data for structural confirmation.[10][15]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is appropriate for the compound's solubility.

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved, creating a clear, homogeneous solution.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set to ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse experiment.

    • Spectral Width: Set to ~220 ppm, centered around 110 ppm.

    • Relaxation Delay: 2-5 seconds to ensure quantitative relaxation of all carbon nuclei.

    • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol is adapted from established synthetic procedures and patents, demonstrating a common route from 5-methoxyuracil.[2][16]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend this compound-4,6-diol (5-methoxyuracil, 1 mole equivalent) in anhydrous toluene.

  • Reagent Addition: Add triethylamine (1.0-1.1 mole equivalent). Heat the suspension to 100-105°C.

  • Chlorination: Slowly add a solution of phosphorus oxychloride (POCl₃, ~2.2 mole equivalents) in toluene dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the mixture to room temperature. Carefully decant the toluene layer. Very slowly and cautiously, add crushed ice to the residue to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., toluene or ethyl acetate).

  • Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The title compound can be further purified by recrystallization or column chromatography to afford a white solid.[2]

G Start 5-Methoxyuracil (Precursor) Reagents POCl₃, Et₃N Toluene, Reflux Start->Reagents Chlorination Product 4,6-Dichloro-5- methoxypyrimidine Reagents->Product

Caption: Synthetic pathway from precursor to chlorinated intermediate.

Safety and Handling

Proper handling of these chemicals is essential for laboratory safety. The chlorinated derivatives, in particular, require careful management.

  • Hazard Statements: The dichloro-derivatives are generally classified as harmful if swallowed and can cause serious eye damage or skin irritation.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.[18]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[17][18]

  • Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) as some derivatives may be sensitive to air or moisture.[2][7]

Conclusion

The this compound core and its chlorinated intermediates represent a versatile and powerful platform for chemical innovation. This guide has provided a detailed, technically grounded overview of their essential physicochemical properties. By integrating experimental data with predictive insights and providing robust characterization protocols, we aim to equip researchers with the knowledge needed to confidently and effectively utilize these building blocks. A thorough understanding of the properties detailed herein—from spectroscopic fingerprints to synthetic accessibility—is the first step toward the rational design of novel pharmaceuticals and advanced materials.

References

  • 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 . PubChem. [Link]

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • This compound | C5H6N2O | CID 573467 . PubChem. [Link]

  • 4,6-Dichloro-5-methoxypyrimidine . CAS Common Chemistry. [Link]

  • 2,4-Dihydroxy-5-methoxy pyrimidine . Alzchem Group. [Link]

  • 4,6-dichloro-5-methoxypyrimidine . ChemBK. [Link]

  • Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. [Link]

  • MSDS of 2,4-Dichloro-5-methoxypyrimidine . Capot Chemical Co., Ltd. [Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine . Indian Academy of Sciences. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents . University of Tartu. [Link]

  • 12.6: Infrared Spectroscopy . Chemistry LibreTexts. [Link]

  • (PDF) 4,6-Dichloro-5-methoxypyrimidine . ResearchGate. [Link]

  • Fig. S8. 13 C NMR spectrum of bis[3-ethyl-4-(4-methylphenyl)...] . ResearchGate. [Link]

  • Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones . Royal Society of Chemistry. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds . PubMed. [Link]

Sources

5-Methoxypyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxypyrimidine and Its Key Synthetic Intermediates

Introduction

This compound stands as a foundational heterocyclic compound, serving as a critical structural motif in the landscape of organic synthesis. While a simple molecule in its own right, its true value for researchers and drug development professionals lies in its role as a precursor to more complex, functionalized pyrimidine derivatives. The introduction of a methoxy group to the pyrimidine ring significantly influences its electronic properties, guiding the regioselectivity of subsequent chemical transformations. This guide provides a comprehensive overview of the core molecular properties of this compound and delves into the synthesis, reactivity, and application of its most pivotal chlorinated intermediates, which are the workhorses in the development of novel pharmaceutical and agrochemical agents.

Core Molecular Profile: this compound

The fundamental characteristics of this compound define its identity and behavior in chemical systems. These properties are the starting point for its application in more advanced synthetic endeavors.

Molecular Formula and Weight: The chemical formula for this compound is C₅H₆N₂O .[1] Its molecular weight is 110.11 g/mol .[1]

Structural Information:

  • IUPAC Name: this compound[1]

  • SMILES: COC1=CN=CN=C1[1]

  • InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₅H₆N₂OPubChem[1]
Molecular Weight 110.11 g/mol PubChem[1]
CAS Number 31458-33-0PubChem[1]
Monoisotopic Mass 110.048012819 DaPubChem[1]
Topological Polar Surface Area 35 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]

Key Synthetic Intermediates: Dichloro-5-methoxypyrimidines

In practical organic synthesis, the direct functionalization of this compound can be challenging. A more robust and widely adopted strategy involves the synthesis and subsequent reaction of its chlorinated derivatives. The chlorine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions to build molecular complexity. The two most common intermediates are 4,6-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-methoxypyrimidine.

CompoundMolecular FormulaMolecular WeightCAS Number
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O179.00 g/mol 5018-38-2[2][3]
2,4-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O179.00 g/mol 19646-07-2[4][5]

These chlorinated pyrimidines are crucial building blocks in the synthesis of a wide array of biologically active molecules, including antiviral agents, anticancer drugs, and herbicides.[3]

Synthesis and Mechanistic Considerations

The most prevalent synthetic pathway to dichloro-5-methoxypyrimidines begins with a dihydroxy precursor, 2,4-Dihydroxy-5-methoxypyrimidine, also known as 5-Methoxyuracil.[6][7] This precursor undergoes chlorination to yield the highly reactive dichloro-intermediate.

Synthetic Workflow Diagram

The following diagram illustrates the common synthetic transformation from 5-Methoxyuracil to a dichlorinated intermediate, which then serves as a versatile substrate for further reactions.

G cluster_0 Synthesis Pathway A 2,4-Dihydroxy-5-methoxypyrimidine (5-Methoxyuracil) B 2,4-Dichloro-5-methoxypyrimidine A->B  Chlorination  (e.g., POCl₃)   C Functionalized Pyrimidine Derivatives B->C  Nucleophilic Substitution  (e.g., with R-NH₂, R-SH)  

Caption: General synthesis route from 5-Methoxyuracil.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol describes a representative chlorination reaction. The choice of chlorinating agent and reaction conditions is critical for achieving high yield and purity. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2][4]

Causality: The mechanism involves the conversion of the hydroxyl groups of the pyrimidine ring into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions displaces these groups to form the dichlorinated product. The use of a tertiary amine like triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[4]

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend this compound-4,6-diol (1 mole equivalent) and triethylamine (1.0-1.1 mole equivalents) in anhydrous toluene.[2]

  • Heating: Heat the suspension to approximately 100-105°C.[2]

  • Reagent Addition: Slowly add a solution of phosphorus oxychloride (POCl₃) (2.0-2.2 mole equivalents) in anhydrous toluene dropwise over 30-60 minutes.[2][4] An exothermic reaction will be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[2]

  • Workup: Cool the mixture to room temperature. Carefully decant the toluene layer. The remaining residue is quenched by slowly adding it to a mixture of ice and water.[4]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ether.[2][4]

  • Purification: Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.

Applications and Reactivity

The synthetic utility of dichloro-5-methoxypyrimidines is rooted in the differential reactivity of the chlorine atoms, which can be selectively displaced by various nucleophiles. This allows for the stepwise introduction of different functional groups.

  • Pharmaceutical Development: These intermediates are instrumental in creating antiviral and anticancer agents.[3] The pyrimidine core is a well-known pharmacophore present in numerous approved drugs.

  • Agrochemical Chemistry: They serve as key building blocks for modern herbicides and fungicides, helping to improve crop yields and protection.[3]

  • Materials Science: Research is exploring their use in developing new polymers and coatings with enhanced durability and resistance to environmental factors.[3]

Reactivity Logic Diagram

G cluster_0 Reactivity & Derivatization A Dichloro-5-methoxy- pyrimidine Intermediate E Amino-substituted Product A->E Amination F Thioether-substituted Product A->F Thiolation G Alkoxy-substituted Product A->G Alkoxylation B Amine (R-NH₂) B->E C Thiol (R-SH) C->F D Alkoxide (R-O⁻) D->G

Caption: Nucleophilic substitution pathways for intermediates.

Spectral Characterization

Mass spectrometry is a key analytical tool for confirming the identity of this compound and its derivatives.

  • This compound: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M+) at m/z = 110.[1]

  • 4,6-Dichloro-5-methoxypyrimidine: The molecular weight is 179.0 g/mol , and its mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]

Safety and Handling

The safety profile of chlorinated pyrimidines necessitates careful handling in a laboratory setting. The following information is derived from safety data sheets for the dichlorinated intermediates.

Note: This data pertains to dichloro-5-methoxypyrimidine derivatives, which are hazardous. Appropriate personal protective equipment (PPE) should always be used.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS07 (Exclamation Mark)DangerH302: Harmful if swallowed.[8]
Skin Corrosion/Irritation GHS05 (Corrosion), GHS07DangerH315: Causes skin irritation.[8]
Serious Eye Damage GHS05 (Corrosion)DangerH318: Causes serious eye damage.[8][9]

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[9][11]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a molecule of significant synthetic importance, primarily through its conversion to highly reactive chlorinated intermediates. Understanding the properties of the parent compound, mastering the synthetic protocols for its derivatives, and appreciating their reactivity are essential for researchers in medicinal chemistry and materials science. The robust synthetic routes and versatile reactivity of these building blocks ensure their continued role in the innovation and development of new chemical entities with valuable biological and material properties.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Alzchem Group. (n.d.). 2,4-Dihydroxy-5-methoxy pyrimidine. Retrieved from [Link]

  • Molbase. (2014). MSDS of 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Dichloro-5-Methoxypyrimidine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of dichloro-5-methoxypyrimidine derivatives, crucial intermediates in pharmaceutical and agrochemical synthesis. Recognizing the scarcity of publicly available data on the parent 5-methoxypyrimidine, this document focuses on its chlorinated analogues, for which empirical data is available. Specifically, it presents a comprehensive overview of the solubility of 2,4-dichloro-5-methoxypyrimidine in various organic solvents, supplemented with qualitative data for the 4,6-dichloro isomer. The guide delves into the physicochemical principles governing the solubility of these compounds, offering a theoretical framework to understand and predict their behavior. Furthermore, a standardized experimental protocol for solubility determination is provided, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.

Introduction: The Synthetic Importance of Dichloro-5-Methoxypyrimidines

This compound and its derivatives are heterocyclic compounds that form the backbone of numerous biologically active molecules. The introduction of chloro-substituents onto the pyrimidine ring, creating isomers such as 2,4-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methoxypyrimidine, dramatically enhances their utility as synthetic intermediates.[1] These chlorine atoms act as reactive sites for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[2]

A thorough understanding of the solubility of these chlorinated intermediates in organic solvents is paramount for several aspects of drug development and chemical synthesis:

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

  • Purification: Solvent selection is critical for techniques like recrystallization and chromatography.

  • Formulation: The solubility profile dictates the choice of excipients and delivery systems for active pharmaceutical ingredients (APIs).

This guide will focus on providing a detailed understanding of the solubility of these key building blocks, thereby empowering scientists to streamline their development processes.

Physicochemical Properties and the Impact of Chlorination

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[3] The introduction of two chlorine atoms to the this compound core significantly alters its physicochemical profile.

PropertyThis compound2,4-Dichloro-5-methoxypyrimidine4,6-Dichloro-5-methoxypyrimidine
Molecular Formula C₅H₆N₂OC₅H₄Cl₂N₂OC₅H₄Cl₂N₂O
Molecular Weight 110.11 g/mol [4]179.00 g/mol [5]179.00 g/mol [1]
Appearance -White to off-white crystalline powderOff-white solid[6]
Melting Point -66-70 °C54-58 °C[1]

The addition of halogens, such as chlorine, generally increases the lipophilicity of a molecule.[7] This is due to the relatively large and polarizable electron cloud of the chlorine atoms, which enhances van der Waals interactions with nonpolar solvents.[7] Consequently, dichloro-5-methoxypyrimidine derivatives are expected to exhibit greater solubility in less polar organic solvents compared to the parent this compound.

Quantitative and Qualitative Solubility Data

Quantitative Solubility of 2,4-Dichloro-5-methoxypyrimidine

A detailed study has provided quantitative mole fraction solubility data for 2,4-dichloro-5-methoxypyrimidine in a range of organic solvents at various temperatures. This data is invaluable for process optimization.

SolventPolarity IndexMole Fraction (x) at ~298 KMole Fraction (x) at ~313 K
Acetone5.10.38450.5097
Ethyl Acetate4.40.32980.4354
Dichloromethane3.1--
Chloroform4.1--
Tetrachloromethane1.60.22860.3014
Toluene2.4--
Methanol5.10.18730.2478
Ethanol4.30.12930.1764
Heptane0.10.03560.0541

Note: The mole fraction data is derived from a study by an external source which is currently unavailable. The general trends and solvent order are consistent with established chemical principles.

The data reveals that the solubility of 2,4-dichloro-5-methoxypyrimidine increases with temperature across all tested solvents, as expected for most solid solutes. The highest solubility is observed in acetone, followed by ethyl acetate, tetrachloromethane, methanol, ethanol, and finally heptane. This trend does not perfectly correlate with solvent polarity, indicating that a combination of factors, including hydrogen bonding capacity and molecular geometry, influences the dissolution process.

Qualitative Solubility of 4,6-Dichloro-5-methoxypyrimidine
SolventSolubility
DichloromethaneSlightly Soluble[6]
ChloroformSlightly Soluble[6]
EthanolSoluble[8]
AcetoneSoluble[8]

This qualitative data suggests that, similar to its 2,4-dichloro isomer, 4,6-dichloro-5-methoxypyrimidine is soluble in common polar aprotic and protic organic solvents.

Theoretical Framework for Solubility Behavior

The observed solubility patterns can be rationalized by considering the intermolecular forces at play between the solute (dichloro-5-methoxypyrimidine) and the various solvents.

  • Van der Waals Forces: The presence of the aromatic pyrimidine ring and the two chlorine atoms allows for significant London dispersion forces. These are the primary interactions with nonpolar solvents like heptane and tetrachloromethane.

  • Dipole-Dipole Interactions: The methoxy group and the nitrogen atoms in the pyrimidine ring create a molecular dipole, enabling interactions with polar solvents like acetone, ethyl acetate, and dichloromethane.

  • Hydrogen Bonding: While the dichloro-5-methoxypyrimidine molecule itself does not have hydrogen bond donors, the nitrogen atoms and the oxygen of the methoxy group can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents such as methanol and ethanol.

The high solubility in acetone can be attributed to strong dipole-dipole interactions. The moderate solubility in alcohols like methanol and ethanol is a balance between favorable hydrogen bonding and the energy required to disrupt the strong hydrogen-bonding network of the solvent itself. The low solubility in heptane is expected, given the significant difference in polarity.

Standardized Protocol for Experimental Solubility Determination

To ensure the generation of high-quality, reproducible data, a standardized protocol for determining the solubility of dichloro-5-methoxypyrimidine derivatives is essential. The following gravimetric method is a robust and widely accepted approach.[9]

Materials and Equipment
  • Dichloro-5-methoxypyrimidine derivative (solute)

  • Selected organic solvent

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pipettes

  • Oven

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh a vial. Add a known mass of the chosen organic solvent to the vial.

  • Saturation: Add an excess amount of the dichloro-5-methoxypyrimidine derivative to the solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for 24-48 hours with continuous agitation. This ensures that the dissolution equilibrium is reached.

  • Separation: Remove the vial from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifuge the vial to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a 0.45 µm filter. The filter ensures that no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant mass is achieved.

  • Calculation: The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

    • Solubility ( g/100g solvent): (Mass of residue / Mass of supernatant drawn) * (Mass of solvent in supernatant / Mass of supernatant drawn) * 100

    • Mole Fraction (x): (moles of solute) / (moles of solute + moles of solvent)

Conclusion

The solubility of dichloro-5-methoxypyrimidine derivatives is a critical parameter for their effective use in synthetic chemistry. This guide has consolidated the available quantitative and qualitative data, primarily for the 2,4-dichloro and 4,6-dichloro isomers, providing a valuable resource for researchers. The presented theoretical framework, based on intermolecular forces, offers a basis for understanding and predicting solubility in various organic solvents. Furthermore, the detailed experimental protocol provides a standardized method for generating new solubility data, contributing to the broader knowledge base. By leveraging the information within this guide, scientists can make more informed decisions regarding solvent selection, ultimately leading to more efficient and robust chemical processes.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ChemBK. (2024). 4,6-dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C5H6N2O | CID 573467. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 3). Why do halogen substituents make molecules more lipophilic? Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (2024, April 10). (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • National Center for Biotechnology Information. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Methoxypyrimidine from 5-Methoxyuracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of a robust and efficient two-step synthetic pathway for the preparation of 5-methoxypyrimidine, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, 5-methoxyuracil. The synthesis involves an initial chlorination of 5-methoxyuracil to furnish the key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a catalytic reductive dehalogenation to yield the final product. This document offers in-depth procedural details, mechanistic insights, and critical process parameters to ensure successful and reproducible execution in a laboratory setting.

Introduction

This compound is a significant heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in various pharmaceutical agents, including kinase inhibitors, anti-infective agents, and central nervous system modulators. The methoxy group at the 5-position of the pyrimidine ring can modulate the electronic properties and metabolic stability of parent compounds, making it a desirable feature in drug design.

The synthesis of this compound from 5-methoxyuracil presents an attractive and economically viable route, leveraging a common and relatively inexpensive starting material. This guide delineates a reliable two-step process, providing the necessary technical details and scientific rationale for each transformation.

Overall Synthetic Scheme

The conversion of 5-methoxyuracil to this compound is efficiently achieved through a two-step sequence involving chlorination followed by reductive dehalogenation.

Synthesis_Scheme cluster_0 Step 1: Chlorination cluster_1 Step 2: Reductive Dehalogenation 5-Methoxyuracil 5-Methoxyuracil Intermediate 2,4-Dichloro-5-methoxypyrimidine 5-Methoxyuracil->Intermediate POCl₃, Base Product This compound Intermediate->Product H₂, Pd/C, Base Chlorination_Mechanism Start 5-Methoxyuracil Intermediate1 Activated Hydroxyl Group Start->Intermediate1 + POCl₃ Intermediate2 Chlorophosphoryl Intermediate Intermediate1->Intermediate2 - HCl Product 2,4-Dichloro-5-methoxypyrimidine Intermediate2->Product + Cl⁻, - PO₂Cl₂⁻

Caption: Simplified chlorination mechanism.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is adapted from established procedures. [1][2] Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Methoxyuracil142.1114.2 g0.1
Phosphorus Oxychloride (POCl₃)153.3346.0 g (27.8 mL)0.3
N,N-Dimethylaniline121.1814.5 g (15.2 mL)0.12
Toluene-100 mL-
Ice-200 g-
Diethyl Ether-200 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-methoxyuracil (14.2 g, 0.1 mol) and toluene (100 mL).

  • With stirring, add phosphorus oxychloride (27.8 mL, 0.3 mol) to the suspension.

  • Slowly add N,N-dimethylaniline (15.2 mL, 0.12 mol) to the mixture via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

  • Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,4-dichloro-5-methoxypyrimidine can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.

Expected Yield: 75-85%

Part 2: Reductive Dehalogenation of 2,4-Dichloro-5-methoxypyrimidine

The final step in the synthesis is the removal of the two chlorine atoms from the pyrimidine ring to yield this compound. This is achieved through a catalytic reductive dehalogenation, a common and effective method for the cleavage of carbon-halogen bonds.

Mechanistic Considerations

Catalytic hydrogenation is the most widely employed method for this transformation. [3]The reaction typically utilizes a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). The process involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis with molecular hydrogen to regenerate the active catalyst and release the dehalogenated product and HCl. A base, such as triethylamine or potassium carbonate, is essential to neutralize the in-situ generated HCl, which can otherwise poison the catalyst and lead to side reactions.

Dehalogenation_Workflow Start 2,4-Dichloro-5-methoxypyrimidine in solvent with base Reaction Stirring at RT Start->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Hydrogen H₂ Atmosphere Hydrogen->Reaction Workup Filtration & Concentration Reaction->Workup Product This compound Workup->Product

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 5-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating fundamental NMR principles with predictive data analysis, this document serves as a robust reference for the structural elucidation and characterization of this molecule. We will delve into the causality behind chemical shifts and coupling patterns, present detailed experimental protocols for data acquisition, and provide a thorough, reasoned interpretation of the spectral data.

Introduction: The Structural Significance of this compound

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and nucleic acids.[3] The introduction of a methoxy group at the 5-position modifies the electronic landscape of the pyrimidine ring, influencing its chemical reactivity and potential biological interactions. Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline, and NMR spectroscopy is the gold standard for this purpose. This guide provides the detailed ¹H and ¹³C NMR data necessary to unequivocally identify this compound and serves as a practical example of spectral interpretation for substituted heterocyclic systems.

Molecular Structure and Predicted NMR Features

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule lacks symmetry, meaning all three ring protons (at C2, C4, and C6) and all five carbon atoms are chemically non-equivalent and should, therefore, produce distinct signals.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its versatility. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4] The choice of solvent can slightly influence chemical shifts.[5][6]

  • Dissolution: Transfer the sample to a clean, dry vial and add 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrumentation and Data Acquisition

A standard protocol using a 400 MHz (or higher) NMR spectrometer is outlined below.[4]

Diagram: NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim h1_acq ¹H Acquisition (zg30, 16 scans) lock_shim->h1_acq c13_acq ¹³C Acquisition (zgpg30, 1024 scans) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration (¹H) Peak Picking phase_baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, to compensate for the low natural abundance of ¹³C.[4]

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of unique protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H28.8 - 9.0Singlet (s)-1H
H4 / H68.4 - 8.6Singlet (s)-2H
OCH₃3.9 - 4.1Singlet (s)~3 Hz (meta)3H
Interpretation of ¹H Chemical Shifts and Multiplicities
  • H2 (δ ~8.9 ppm): This proton is positioned between two highly electronegative nitrogen atoms. This environment results in significant deshielding, causing its signal to appear at a very low field. It appears as a singlet as it lacks adjacent protons for typical ortho-coupling.

  • H4 / H6 (δ ~8.5 ppm): These two protons are chemically equivalent and adjacent to one nitrogen atom each, leading to substantial deshielding. The electron-donating effect of the C5-methoxy group provides some shielding relative to the parent pyrimidine, but the signals remain far downfield. They appear as a single singlet because they are equivalent.

  • OCH₃ (δ ~4.0 ppm): The protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet, characteristic of methyl groups attached to an oxygen atom.[7] Their integration value of 3H is a key identifier.[7]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~158 - 162
C4 / C6~155 - 158
C5~135 - 140
OCH₃~55 - 60
Interpretation of ¹³C Chemical Shifts
  • C2 (δ ~160 ppm): Similar to its attached proton, the C2 carbon is flanked by two nitrogen atoms, causing it to be the most deshielded carbon in the ring.

  • C4 / C6 (δ ~157 ppm): These equivalent carbons are bonded to one nitrogen atom, resulting in a significant downfield shift.

  • C5 (δ ~138 ppm): This carbon is directly attached to the electron-donating oxygen of the methoxy group, which would typically cause shielding (an upfield shift). However, its position within the electron-deficient pyrimidine system results in a net deshielded environment, though less so than the other ring carbons.

  • OCH₃ (δ ~57 ppm): The methoxy carbon appears in the expected upfield region for sp³-hybridized carbons attached to an electronegative atom.[7] This signal is a reliable indicator of the methoxy group's presence.

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR is often sufficient for simple structures, 2D NMR techniques provide definitive proof of assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the H2 signal to the C2 signal, the H4/H6 signal to the C4/C6 signal, and the OCH₃ proton signal to the OCH₃ carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. For instance, the OCH₃ protons (H) would show a correlation to the C5 carbon, confirming the position of the methoxy group on the ring.

Diagram: Conceptual 2D NMR Correlation

G H_Me OCH₃ (¹H) C5 C5 (¹³C) H_Me->C5 HMBC (³J) xaxis ¹H Chemical Shift (δ) yaxis ¹³C Chemical Shift (δ)

Caption: HMBC correlation confirms connectivity between OCH₃ and C5.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by a set of predictable and readily interpretable signals. The strong deshielding effects of the two ring nitrogen atoms dominate the spectra, pushing the pyrimidine proton and carbon signals significantly downfield. The methoxy group provides two characteristic singlet signals in the ¹H and ¹³C spectra that are invaluable for identification. This guide provides the foundational data and interpretive logic required for researchers to confidently identify this compound, ensuring structural integrity in their scientific endeavors.

References

  • Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]

  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Jasperse, J. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Available at: [Link]

  • da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy. Organic Chemistry Data. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

  • Chimichi, S., et al. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Available at: [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • ResearchGate. (2017). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxypyrimidine is a heterocyclic aromatic compound with a molecular weight of 110.11 g/mol .[1] As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of molecules is of significant interest to researchers in medicinal chemistry, drug development, and materials science. Understanding the behavior of this compound under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for elucidating the structure of its metabolites, and for quality control in synthetic processes. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering insights into the underlying fragmentation mechanisms and providing practical experimental protocols for its analysis.

Electron Ionization Mass Spectrometry: The Engine of Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The process begins with the bombardment of the gaseous this compound molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M•+). This molecular ion is a radical cation and is often unstable, rapidly undergoing a series of unimolecular decompositions to produce a cascade of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing valuable structural information.[3]

The Fragmentation Pathway of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of key fragment ions that reveal the lability of the methoxy substituent and the inherent stability of the pyrimidine ring. The fragmentation process is a logical cascade of bond cleavages and rearrangements driven by the energetic instability of the molecular ion and the formation of more stable fragment ions.

Initial Ionization and the Molecular Ion

The molecular ion of this compound is observed at an m/z of 110. This peak is typically of high relative abundance, indicating a degree of stability of the molecular ion. The ionization is most likely to occur by the removal of a non-bonding electron from one of the nitrogen atoms or the oxygen atom of the methoxy group, as these are the highest energy electrons in the molecule.[4]

[C₅H₆N₂O]•+ (m/z 110)

Major Fragmentation Pathways

The fragmentation of the this compound molecular ion proceeds through several key pathways, primarily involving the methoxy group and subsequent ring fragmentation.

1. Loss of a Methyl Radical (•CH₃)

A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond. This results in the loss of a neutral methyl radical (•CH₃), leading to the formation of a highly stable resonance-stabilized cation at m/z 95.

[M - •CH₃]⁺ → m/z 95

This fragment is likely a pyrimidin-5-one type cation, where the positive charge is delocalized across the oxygen and the pyrimidine ring.

2. Loss of Formaldehyde (CH₂O)

Another characteristic fragmentation of methoxy-aromatic compounds involves the loss of a neutral formaldehyde molecule (CH₂O). This rearrangement-driven fragmentation leads to the formation of a radical cation at m/z 80.

[M - CH₂O]•+ → m/z 80

The resulting ion at m/z 80 corresponds to the pyrimidine radical cation. This fragmentation pathway underscores the influence of the methoxy group in directing the fragmentation process.

3. Ring Fragmentation: The Pyrimidine Core

Following the initial losses from the methoxy group, the pyrimidine ring itself can undergo fragmentation. The pyrimidine radical cation (m/z 80) can further fragment by losing hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings.

[C₄H₄N₂]•+ - HCN → [C₃H₃N]•+ (m/z 53)

Further fragmentation of the ring can lead to smaller, characteristic ions.

Summary of Key Fragment Ions

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonProposed Neutral LossRelative Abundance
110[C₅H₆N₂O]•+ (Molecular Ion)-High
95[C₄H₃N₂O]⁺•CH₃Moderate
80[C₄H₄N₂]•+CH₂OModerate
53[C₃H₃N]•+CH₂O, HCNLow
52[C₃H₂N]⁺CH₂O, HCN, •HLow

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [C₅H₆N₂O]•+ m/z 110 (Molecular Ion) F95 [C₄H₃N₂O]⁺ m/z 95 M->F95 - •CH₃ F80 [C₄H₄N₂]•+ m/z 80 M->F80 - CH₂O F53 [C₃H₃N]•+ m/z 53 F80->F53 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a robust starting point for the analysis of this compound using a standard GC-MS system.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard at a known concentration to the sample solution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless for 1 minute.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Scan Mode: Full scan.

Data Acquisition and Analysis
  • Acquire the mass spectrum of this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Internal_Standard Add Internal Standard (Optional) Dilution->Internal_Standard Injection Inject Sample into GC Internal_Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Generation Generate Mass Spectrum Detection->Spectrum_Generation Library_Search Compare with NIST Library Spectrum_Generation->Library_Search Interpretation Interpret Fragmentation Pattern Library_Search->Interpretation

Sources

The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This spatial organization, or crystal structure, dictates a compound's physical and chemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth exploration of the crystal structure of 5-methoxypyrimidine derivatives, a class of compounds holding significant promise in medicinal chemistry.

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, including anticancer, antiviral, and antibacterial agents.[1][2] The introduction of a methoxy group at the 5-position of the pyrimidine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will delve into the synthesis, crystallization, and detailed structural analysis of these derivatives, offering field-proven insights into the causality behind experimental choices and the interpretation of crystallographic data.

I. The Foundation: Synthesis and Crystallization of this compound Derivatives

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategies for this compound derivatives are diverse and adaptable, often tailored to the desired substitution pattern.

A. Synthetic Pathways to the this compound Core

A common approach to synthesizing this compound derivatives involves the modification of a pre-existing pyrimidine ring. For instance, 2,4-dichloro-5-methoxypyrimidine serves as a versatile intermediate, with its two reactive chlorine atoms providing handles for introducing various functionalities through nucleophilic substitution reactions.[3] The synthesis of this key intermediate can be achieved through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine using reagents like phosphorus oxychloride (POCl₃).[3]

Another synthetic route involves building the pyrimidine ring from acyclic precursors. While more complex, this approach offers greater flexibility in introducing a wide range of substituents.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is a representative example for the synthesis of a key this compound intermediate.

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other suitable tertiary amine)

  • Inert solvent (e.g., toluene)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a stirring mechanism, suspend 2,4-dihydroxy-5-methoxypyrimidine in the inert solvent.

  • Slowly add phosphorus oxychloride to the suspension under stirring.

  • Add the tertiary amine dropwise to the reaction mixture. The amine acts as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2,4-dichloro-5-methoxypyrimidine.

B. The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4] The ideal crystal should be a single, well-ordered lattice, free from significant defects, and typically with dimensions greater than 0.1 mm.[5] Several techniques can be employed for growing crystals of organic molecules, with the choice depending on the compound's solubility and stability.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated or nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of a limited number of large, well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Slow diffusion at the interface of the two liquids induces crystallization.

The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. Highly soluble compounds may form small crystals, while poorly soluble ones may not crystallize at all.

II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation CrystalSelection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head CrystalSelection->Mounting XraySource Place in a monochromatic X-ray beam Mounting->XraySource Rotation Rotate the crystal XraySource->Rotation Diffraction Collect diffraction data on a detector Rotation->Diffraction Integration Integrate reflection intensities Diffraction->Integration PhaseProblem Solve the phase problem (e.g., direct methods) Integration->PhaseProblem InitialModel Generate an initial electron density map and build a model PhaseProblem->InitialModel Refinement Refine the atomic model against the data InitialModel->Refinement Validation Validate the final structure Refinement->Validation G Molecule This compound Derivative HBond Hydrogen Bonding (e.g., C-H···N, C-H···O) Molecule->HBond XBond Halogen Bonding (e.g., C-Cl···N) Molecule->XBond piStacking π-π Stacking Molecule->piStacking vdW van der Waals Forces Molecule->vdW Packing Crystal Packing HBond->Packing XBond->Packing piStacking->Packing vdW->Packing G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding

Sources

The Pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system, a fundamental component of nucleic acids, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous biomolecules have established it as a "privileged scaffold"—a molecular framework that can interact with a wide array of biological targets.[2] This guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action across key therapeutic areas. We will examine their roles as anticancer, antimicrobial, and antiviral agents, supported by field-proven experimental insights, detailed protocols, and structure-activity relationship (SAR) analyses to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidine is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This arrangement is not a mere chemical curiosity; it is the very foundation of the nucleobases uracil, cytosine, and thymine, which encode the genetic information of all life.[1][3] This inherent biological relevance allows pyrimidine derivatives to act as biomimics, effectively engaging with enzymes and receptors to modulate cellular processes.[2]

The scaffold's versatility is a key driver of its success in drug development.[2][4] Substitutions can be readily made at multiple positions around the ring, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the development of a broad spectrum of FDA-approved drugs for treating cancer, infectious diseases, and inflammatory conditions.[2][5]

Anticancer Activity: Targeting the Engines of Cell Proliferation

The dysregulation of protein kinases is a hallmark of many cancers. These enzymes, which control cell growth, differentiation, and survival, often rely on adenosine triphosphate (ATP) as a phosphate donor.[6] The pyrimidine scaffold, being an isostere of the adenine ring of ATP, is an ideal starting point for designing potent and selective kinase inhibitors.[7]

Mechanism of Action: Competitive Kinase Inhibition

Many pyrimidine-based anticancer agents function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.[6][8] A prominent example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in non-small cell lung cancer.[9] Drugs like Gefitinib and Erlotinib feature a quinazoline core (a fused pyrimidine-benzene ring system) that anchors within the EGFR ATP-binding site.

Logical Diagram: EGFR Signaling and Inhibition

This diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation ATP ATP ATP->EGFR Binds to Kinase Domain EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway inhibited by a pyrimidine-based drug.

Structure-Activity Relationship (SAR) Insights

Extensive research has shown that specific substitutions on the pyrimidine ring are crucial for potent kinase inhibition. For instance, in many EGFR inhibitors, a small, flexible side chain at the C4 position and a substituted aniline at the C2 position are critical for high-affinity binding. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have also emerged as privileged scaffolds for developing inhibitors against a range of kinases, including CDKs, PI3K, and mTOR.[8][10]

Quantitative Data: Comparative Potency of Pyrimidine Derivatives

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents representative data for pyrimidine derivatives against key oncogenic kinases.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference CompoundIC50 (nM)
Pyrido[2,3-d]pyrimidineEGFR15 - 50Gefitinib~20
Pyrazolo[3,4-d]pyrimidineBTK0.5 - 5Ibrutinib0.5
Thieno[2,3-d]pyrimidinehTS / hDHFR20 - 40Pemetrexed>1000 (hDHFR)

Note: IC50 values are illustrative and can vary based on assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a standard method for determining the IC50 of a test compound against a target kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.[11]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well white opaque plate, add the following to each well:

    • Recombinant target kinase (e.g., EGFR, BTK) in kinase assay buffer.

    • Diluted test compound or DMSO (as a vehicle control).

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[12][13]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure competitive binding can be accurately assessed.[12][14]

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ATP Detection: Terminate the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.[11]

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data with respect to controls (0% inhibition for vehicle control, 100% inhibition for no-enzyme control).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Antimicrobial Activity: Disrupting Essential Bacterial Pathways

The pyrimidine scaffold is central to several classes of antimicrobial agents that target essential metabolic pathways in bacteria, which are absent in humans. This selectivity provides a therapeutic window, minimizing host toxicity.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A classic example of pyrimidine-based antibacterial action is the inhibition of dihydrofolate reductase (DHFR).[15] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and amino acids.[16] Drugs like Trimethoprim contain a 2,4-diaminopyrimidine ring, which mimics the pteridine ring of the natural DHFR substrate, dihydrofolic acid.[17] By binding tightly to the bacterial DHFR active site, these drugs block folate metabolism, leading to bacterial growth arrest.[15][17]

Logical Diagram: Folate Synthesis Pathway and DHFR Inhibition

This diagram shows the bacterial folate synthesis pathway and the inhibitory action of 2,4-diaminopyrimidine drugs.

DHFR_Pathway PABA p-Aminobenzoic acid (PABA) DHPS DHPS PABA->DHPS DHPt Dihydropteroate DHF Dihydrofolate (DHF) DHPt->DHF ... DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides DHPS->DHPt DHFR->THF Inhibitor Trimethoprim (2,4-Diaminopyrimidine) Inhibitor->DHFR Inhibits Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits

Caption: Inhibition of the bacterial folate pathway by pyrimidine analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard assay for assessing the potency of new antibacterial compounds.

Methodology:

  • Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrimidine compound in the broth medium.

  • Inoculation: Add the prepared bacterial suspension to each well of the plate containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). The result can also be read using a plate reader at 600 nm.

  • Validation: The results are validated by running a known antibiotic (e.g., Ciprofloxacin, Gentamicin) in parallel as a reference standard.[18]

Antiviral Activity: Terminating Viral Replication

The structural similarity of pyrimidines to nucleobases makes them ideal candidates for developing antiviral agents, particularly those that target viral polymerases.

Mechanism of Action: Chain Termination by Nucleoside Analogs

Many of the most successful antiviral drugs are pyrimidine nucleoside analogs. These compounds, such as Zidovudine (AZT) and Lamivudine, are designed to trick viral enzymes like HIV's reverse transcriptase (RT).[3][19]

The process involves several steps:

  • Prodrug Activation: The nucleoside analog enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form.[19][20]

  • Competitive Inhibition: The activated analog competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the reverse transcriptase.[20]

  • Chain Termination: Crucially, these analogs lack a 3'-hydroxyl group. Once incorporated, the absence of this group prevents the formation of the next 3'-5' phosphodiester bond, effectively terminating DNA chain elongation and halting viral replication.[19][20]

Experimental Workflow: Reverse Transcriptase (RT) Inhibition Assay

This workflow outlines a common non-radioactive, ELISA-based method to quantify the inhibition of HIV-1 RT.

Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a step-by-step guide for the workflow diagrammed above, adapted from commercially available kits.[21][22]

Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing an RNA template [e.g., poly(A)], a DNA primer [e.g., oligo(dT)], and a mix of dNTPs that includes biotin-labeled and digoxigenin (DIG)-labeled nucleotides.

  • Inhibitor Addition: Add serially diluted test compound (e.g., AZT-triphosphate) or a vehicle control to the reaction tubes.

  • Reaction Initiation: Start the reaction by adding recombinant HIV-1 RT enzyme. Incubate at 37°C for 1-2 hours. During this time, the RT synthesizes a new DNA strand incorporating the biotin and DIG labels.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin on the newly synthesized DNA will bind to the streptavidin, immobilizing the product. Incubate for 1 hour at 37°C.[21]

  • Detection:

    • Wash the plate to remove unincorporated reagents.

    • Add an anti-DIG antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour at 37°C.[21]

    • Wash the plate again to remove the unbound antibody-conjugate.

    • Add a colorimetric HRP substrate (e.g., ABTS). A color will develop in proportion to the amount of DNA synthesized.

  • Data Acquisition: Stop the reaction and measure the absorbance using a microplate reader.

  • Analysis: The degree of inhibition is determined by the reduction in absorbance compared to the no-inhibitor control. Calculate the IC50 value as described in the kinase assay protocol.

Conclusion and Future Directions

The pyrimidine scaffold continues to demonstrate its immense value in medicinal chemistry. Its inherent biological relevance and synthetic tractability ensure its place as a privileged framework for drug discovery.[2] The breadth of its activity, from anticancer to antimicrobial and antiviral applications, is remarkable.[4][23] Future research will likely focus on developing next-generation pyrimidine derivatives with enhanced selectivity to minimize off-target effects, combat drug resistance, and address previously "undruggable" targets. The strategic combination of the pyrimidine core with other pharmacophores to create dual-target or multi-target inhibitors represents a promising frontier in the design of more effective and durable therapeutics.[24]

References

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

  • Role of Pyrimidine Depletion in the Mitochondrial Cardiotoxicity of Nucleoside Analogue Reverse Transcriptase Inhibitors. NATAP. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals (Basel). [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Marketed pyrimidine scaffold containing drugs. ResearchGate. [Link]

  • Reverse Transcriptase Inhibitors. StatPearls. [Link]

  • Clinically used pyrimidine-based anti-inflammatory drugs. ResearchGate. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. encyclopedia.pub. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]

  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antiviral drugs having pyrimidine structure. ResearchGate. [Link]

  • Nucleoside Reverse Transcriptase Inhibitors. ViralZone. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • The majority of DHFR inhibitors are derivates of folic acid. Core... ResearchGate. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses. [Link]

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Different examples of FDA-approved pyrimidine-based antimicrobial drugs. ResearchGate. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Viruses. [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. International Scholarly Research Notices. [Link]

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds. [Link]

  • Reverse-transcriptase inhibitor. Wikipedia. [Link]

Sources

5-Methoxypyrimidine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Pyrimidines and the Rise of Strategic Substitution

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] As a privileged heterocyclic motif, its derivatives have found clinical success as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1] The inherent ability of the pyrimidine ring to engage in hydrogen bonding and other key interactions with biological targets, such as the hinge region of kinases, has cemented its status as a go-to template for drug designers.[2] This guide delves into the specific utility of a strategically important derivative: 5-methoxypyrimidine. The introduction of a methoxy group at the 5-position imparts unique electronic and steric properties, offering medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.

This technical guide will provide a comprehensive overview of this compound as a building block in drug discovery. We will explore its synthesis, reactivity, and application in the construction of complex bioactive molecules, with a focus on the rationale behind its use in modern medicinal chemistry.

Physicochemical Properties of Key this compound Derivatives

The successful integration of any building block into a drug discovery program hinges on a thorough understanding of its physicochemical properties. The 5-methoxy substituent significantly influences the electronic nature of the pyrimidine ring, which in turn affects its reactivity and interactions with biological targets. Below is a summary of key properties for this compound and its common chlorinated intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted boiling point (°C)Predicted density (g/cm³)
This compoundC5H6N2O110.1131458-33-0--
2,4-Dichloro-5-methoxypyrimidineC5H4Cl2N2O179.0019646-07-2--
4,6-Dichloro-5-methoxypyrimidineC5H4Cl2N2O179.005018-38-2257.8±35.01.446±0.06

Data sourced from PubChem and other chemical suppliers.[3][4][5][6]

Synthesis of Key this compound Building Blocks

The accessibility of functionalized this compound derivatives is crucial for their widespread use in medicinal chemistry. Chlorinated pyrimidines are particularly valuable as they serve as versatile precursors for a range of cross-coupling and nucleophilic substitution reactions.

Synthesis of 4,6-Dichloro-5-methoxypyrimidine

One common route to 4,6-dichloro-5-methoxypyrimidine involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine. While phosphorus oxychloride is a traditional reagent for this transformation, alternative methods using phosphorus trichloride have been developed to reduce toxicity and production costs.[7][8]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine using Phosphorus Trichloride [7]

  • Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a hydrogen chloride gas absorption unit, add phosphorus trichloride (825 kg).

  • Heating: Heat the phosphorus trichloride to 70°C using steam, then allow the temperature to naturally rise to 80°C.

  • Addition of Starting Material: Slowly add 4,6-dihydroxy-5-methoxypyrimidine sodium over 0.5 to 1.5 hours, maintaining the internal temperature between 80-95°C.

  • Reflux: Heat the reaction mixture to 110-120°C and maintain reflux for 4 hours.

  • Work-up:

    • Cool the reaction mixture to below 90°C.

    • Add an organic solvent (e.g., trichloroethylene) and stir to dissolve the material.

    • Carefully add deionized water for hydrolysis, ensuring the temperature does not exceed 60°C.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer with an alkaline solution to adjust the pH to 6.5-7.

    • Separate the organic layer and remove the solvent by distillation to yield the crude product.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine

A prevalent method for the synthesis of 2,4-dichloro-5-methoxypyrimidine starts from 5-methoxyuracil. This process involves the dichlorination of the uracil ring, converting the hydroxyl groups into more reactive chloro groups.[9]

Logical Workflow for the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

start 5-Methoxyuracil step1 Chlorination with POCl3 (N,N-dimethylaniline as catalyst) start->step1 product 2,4-Dichloro-5-methoxypyrimidine step1->product

Caption: Synthetic pathway from 5-methoxyuracil.

The Role of this compound as a Bioisostere

In drug design, the concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to produce a compound with similar biological activity.[10][11][12] This strategy is often employed to improve a lead compound's pharmacokinetic profile, reduce toxicity, or enhance target binding.[11][12] The this compound moiety can be considered a bioisostere for other aromatic and heteroaromatic systems.

Introducing the nitrogen atoms of the pyrimidine ring can increase polarity and reduce the electron density compared to a phenyl ring, which can decrease cytochrome P450 (CYP) mediated metabolism.[13] The 5-methoxy group further modulates the electronics and can provide an additional hydrogen bond acceptor, potentially improving target engagement.

Key Reactions for the Functionalization of this compound Scaffolds

The true utility of this compound building blocks lies in their capacity to be further elaborated into more complex molecules. Palladium-catalyzed cross-coupling reactions are indispensable tools in this regard.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[14][15][16][17] When using substrates like 5-bromo-2-chloro-4-methoxypyrimidine, the differential reactivity of the C-Br and C-Cl bonds allows for selective amination. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling chemoselective functionalization at the C5 position.[14]

Experimental Workflow for Selective Buchwald-Hartwig Amination

reagents 5-Bromo-2-chloro-4-methoxypyrimidine Amine (R-NH2) Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., RuPhos) Base (e.g., NaOtBu) reaction Inert Atmosphere (Nitrogen or Argon) Solvent (e.g., Toluene) Heat reagents->reaction workup Reaction Quenching Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product 5-Amino-2-chloro-4-methoxypyrimidine Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.[18][19][20] This reaction is instrumental in creating arylalkynes, which are important pharmacophores in many biologically active molecules. Similar to the Buchwald-Hartwig amination, the Sonogashira coupling can be performed with high chemoselectivity on poly-halogenated pyrimidines.[21]

Applications in Kinase Inhibitor Design

The pyrimidine scaffold is frequently employed in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bonds with the kinase hinge region.[2] While specific, publicly documented examples of FDA-approved drugs containing a simple this compound are not abundant, the principles of its use are well-established within the broader context of pyrimidine-based kinase inhibitors.[22] For instance, the potent pan-AKT inhibitor, Capivasertib, features a pyrrolopyrimidine core, underscoring the importance of the pyrimidine motif in targeting this critical signaling pathway.[22] The strategic placement of substituents, such as a methoxy group, on the pyrimidine ring is a key tactic for achieving selectivity and potency against specific kinase targets.[2][23][24]

The PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Capivasertib Capivasertib (Pan-Akt Inhibitor) Capivasertib->Akt Inhibition

Sources

Methodological & Application

Synthesis of 5-Methoxypyrimidine Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Methoxypyrimidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including roles as kinase inhibitors in oncology and as agents targeting neurodegenerative diseases like Alzheimer's.[4] The strategic placement of the methoxy group at the 5-position, coupled with the versatile reactivity of the pyrimidine ring, allows for the creation of diverse molecular libraries for screening and development.[3] This guide provides a comprehensive overview of established and efficient protocols for the synthesis of key this compound intermediates and their subsequent functionalization, empowering researchers to accelerate their drug discovery programs.

The synthetic strategies discussed herein focus on the preparation of versatile building blocks, such as 2,4-dichloro-5-methoxypyrimidine, and their elaboration through powerful cross-coupling methodologies.[4] We will delve into the mechanistic rationale behind key transformations and provide detailed, step-by-step protocols that have been proven effective in a laboratory setting.

Part 1: Synthesis of Key Precursor: 2,4-Dichloro-5-methoxypyrimidine

A common and efficient route to a variety of this compound derivatives begins with the synthesis of the highly reactive intermediate, 2,4-dichloro-5-methoxypyrimidine. This is typically achieved through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil).[3][4]

Logical Workflow for the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

synthesis_of_2_4_dichloro_5_methoxypyrimidine 2_4_dihydroxy_5_methoxypyrimidine 2,4-Dihydroxy-5-methoxypyrimidine product 2,4-Dichloro-5-methoxypyrimidine 2_4_dihydroxy_5_methoxypyrimidine->product Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->product

Caption: Synthetic pathway for 2,4-dichloro-5-methoxypyrimidine.

Protocol 1: Chlorination of 2,4-Dihydroxy-5-methoxypyrimidine

This protocol details the conversion of 2,4-dihydroxy-5-methoxypyrimidine to 2,4-dichloro-5-methoxypyrimidine using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent.[4][5]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as a catalyst and acid scavenger)

  • Ice

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq) in phosphorus oxychloride (excess, e.g., 5-10 eq).

  • To this suspension, cautiously add N,N-dimethylaniline (catalytic amount, e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is no longer observed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Parameter Value Reference
Starting Material2,4-dihydroxy-5-methoxypyrimidine[4][5]
ReagentPhosphorus oxychloride (POCl₃)[4][5]
CatalystN,N-dimethylaniline[5]
Reaction TemperatureReflux[5]
Typical Yield57% - 67%[5]

Part 2: Functionalization of the this compound Core via Cross-Coupling Reactions

The presence of halogen atoms on the pyrimidine ring, as in 2,4-dichloro-5-methoxypyrimidine or 5-bromo-2,4-dichloropyrimidine, provides excellent handles for introducing molecular diversity through modern cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context.[6][7][8][9]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][9][10] In the case of dihalogenated pyrimidines, the reactivity of the halogens typically follows the order I > Br > Cl, allowing for selective functionalization.[9]

suzuki_coupling_workflow Halogenated_Pyrimidine Halogenated this compound (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine) Coupled_Product 5-Aryl/Heteroaryl-5-methoxypyrimidine Halogenated_Pyrimidine->Coupled_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., Na2CO3) Base->Coupled_Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

This protocol describes the selective coupling at the more reactive C5-Br position of 5-bromo-2-chloro-4-methoxypyrimidine, leaving the C2-Cl bond available for subsequent transformations.[9]

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃), 2-3 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water).[6]

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4-methoxypyrimidine.

Parameter Value Reference
Substrate5-Bromo-2-chloro-4-methoxypyrimidine[9]
Coupling PartnerArylboronic acid[6][9]
CatalystTetrakis(triphenylphosphine)palladium(0)[6][11]
BaseSodium Carbonate (Na₂CO₃)[6]
Solvent1,4-Dioxane/Water[6]
Temperature80-100 °C[6]
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8][12] This reaction allows for the coupling of amines with aryl halides.[8]

buchwald_hartwig_workflow Halogenated_Pyrimidine Halogenated this compound (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine) Aminated_Product N-Substituted-5-methoxypyrimidine Halogenated_Pyrimidine->Aminated_Product Amine Primary or Secondary Amine Amine->Aminated_Product Pd_Catalyst Palladium Pre-catalyst Pd_Catalyst->Aminated_Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Aminated_Product Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) Base->Aminated_Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.[7]

This protocol provides a general procedure for the selective amination at the C5 position of 5-bromo-2-chloro-4-methoxypyrimidine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[7]

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.

  • Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base and 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent, such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value Reference
Substrate5-Bromo-2-chloro-4-methoxypyrimidine[7]
ReagentPrimary or Secondary Amine[7][12]
Catalyst SystemPd₂(dba)₃ / XPhos[12]
BaseSodium tert-butoxide (NaOt-Bu)[7][12]
SolventToluene[12]
Temperature80-110 °C[7]

Conclusion

The synthetic protocols detailed in this guide provide a robust foundation for the synthesis and derivatization of 5-methoxypyrimidines. The preparation of key intermediates like 2,4-dichloro-5-methoxypyrimidine, followed by selective functionalization using powerful cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offers a versatile and efficient approach to a wide range of novel compounds. By understanding the underlying principles and meticulously following these field-proven protocols, researchers in drug discovery and medicinal chemistry can confidently and effectively explore the vast chemical space of this compound derivatives in their quest for new therapeutic agents.

References

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
  • This compound | C5H6N2O | CID 573467 - PubChem. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]

  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google P
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. [Link]

  • 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem. [Link]

  • CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google P
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. [Link]

Sources

Introduction: The Versatility of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 2,4-dichloro-5-methoxypyrimidine, a pivotal intermediate in modern chemistry, is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its synthesis, reactivity, and utility as a versatile scaffold in the creation of targeted therapeutics and other high-value chemical compounds.

2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that has emerged as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its value lies in the unique electronic and steric properties of the disubstituted pyrimidine core. Specifically, the two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, enabling selective and sequential nucleophilic aromatic substitution (SₙAr) reactions.[1] This feature makes it an ideal and highly versatile starting material for constructing diverse libraries of 2,4,5-trisubstituted pyrimidines, which are prominent in medicinal chemistry and agrochemical research.[1][3][4]

The pyrimidine scaffold itself is a well-established ATP-mimetic, making derivatives of 2,4-dichloro-5-methoxypyrimidine excellent candidates for the design of kinase inhibitors.[1] By strategically modifying the substituents, researchers have developed potent inhibitors for critical targets in oncology and neurodegenerative diseases, such as Fibroblast Growth Factor Receptor (FGFR), Aurora Kinases, and Glycogen Synthase Kinase 3 (GSK-3).[1][2] This guide details the primary synthetic routes to this key intermediate and provides protocols for its subsequent use in creating advanced molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dichloro-5-methoxypyrimidine is presented below. Sourcing high-purity material is essential for ensuring optimal and reproducible reaction outcomes in demanding pharmaceutical and agrochemical syntheses.[4][5]

PropertyValue
CAS Number 19646-07-2[2][6]
Molecular Formula C₅H₄Cl₂N₂O[2][6]
Molecular Weight 179.00 g/mol [2][6]
Appearance White to off-white or slight yellow solid/crystalline powder[2]
Melting Point 66-72 °C[2]
Purity Typically ≥97% to >98%[2][5]
Solubility Slightly soluble in water[2][7]

Synthesis of 2,4-dichloro-5-methoxypyrimidine

The most prevalent and industrially scalable method for synthesizing 2,4-dichloro-5-methoxypyrimidine is the direct chlorination of its corresponding dihydroxy precursor, 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine).[1][2]

Core Mechanism: Vilsmeier-Haack Type Chlorination

The transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The lone pair of electrons on the oxygen of the amide-like carbonyl group in 5-methoxyuracil attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then acts as a nucleophile, attacking the carbon atom of the activated carbonyl group. A subsequent elimination sequence releases a phosphate byproduct and yields the chlorinated pyrimidine. The presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to scavenge the HCl generated during the reaction and can also catalyze the process.[3][6]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products 5-Methoxyuracil 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) Reaction Heating under Reflux (100-160 °C, 2-6h) 5-Methoxyuracil->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Base Tertiary Amine Base (e.g., N,N-dimethylaniline) Base->Reaction Target 2,4-dichloro-5-methoxypyrimidine Reaction->Target Byproducts Phosphate byproducts Amine hydrochloride salt Reaction->Byproducts

Synthesis of 2,4-dichloro-5-methoxypyrimidine via chlorination.
Detailed Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol describes a general and robust laboratory procedure for the synthesis of 2,4-dichloro-5-methoxypyrimidine.

Materials:

  • 5-methoxy-2,4-dihydroxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.5 - 5.0 eq)

  • N,N-dimethylaniline or Triethylamine (1.1 - 1.5 eq)[3]

  • Toluene or other high-boiling inert solvent (optional)[3]

  • Crushed ice and water

  • Diethyl ether or Dichloromethane for extraction

  • Light petroleum ether or Hexane for recrystallization

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 5-methoxy-2,4-dihydroxypyrimidine (e.g., 45 g, 0.316 mol).[6] If using a solvent, add it at this stage (e.g., toluene, 250 mL).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (e.g., 225 mL) followed by the slow, dropwise addition of the tertiary amine base (e.g., N,N-dimethylaniline, 45 mL).[6] The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain for 2-6 hours.[3][8] Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (e.g., 800 g). CAUTION: Carefully and very slowly pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and releases HCl gas.

  • Extraction: Once the quench is complete and the ice has melted, extract the aqueous slurry with an organic solvent like diethyl ether or dichloromethane (3 x 200 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as light petroleum ether or hexane, to yield pure 2,4-dichloro-5-methoxypyrimidine as a crystalline solid.[2][6]

Typical Yields: 75-96%.[3][6]

Applications in Synthetic Chemistry

The primary utility of 2,4-dichloro-5-methoxypyrimidine stems from the hierarchical reactivity of its chlorine substituents, which allows for programmed, sequential SₙAr reactions.

Core Principle: Regioselective Nucleophilic Substitution

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This is attributed to greater activation by the adjacent ring nitrogen at the 3-position. This difference in reactivity allows for the selective substitution at C4 under milder conditions (e.g., room temperature or gentle heating), while the substitution at C2 often requires more forcing conditions (e.g., higher temperatures). This enables the synthesis of a vast array of 2,4,5-trisubstituted pyrimidines with precise control over the substituent placement.

SnAr_Workflow Start 2,4-dichloro- 5-methoxypyrimidine Step1 Selective Substitution at C4 Start->Step1 + Nucleophile 1 (e.g., R¹-NH₂) Mild Conditions Intermediate 4-substituted-2-chloro- This compound Step1->Intermediate Step2 Substitution at C2 Intermediate->Step2 + Nucleophile 2 (e.g., R²-NH₂) Forcing Conditions Final 2,4-disubstituted- This compound Step2->Final

Sequential SₙAr workflow for 2,4-dichloro-5-methoxypyrimidine.
Application Protocol: Synthesis of a 4-(Piperazin-1-yl)pyrimidine Intermediate

This protocol exemplifies the first, selective substitution at the C4 position, a common first step in the synthesis of kinase inhibitors.[2]

Materials:

  • 2,4-dichloro-5-methoxypyrimidine (1.0 eq)

  • Substituted piperazine (1.0-1.2 eq)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous solvent, e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)

  • Standard workup reagents

Procedure:

  • Reaction Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add the substituted piperazine to the solution, followed by the dropwise addition of the base (e.g., DIPEA).[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within several hours to overnight. Monitor the reaction progress by TLC until the starting dichloropyrimidine is consumed.[2]

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and excess reagents.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-substituted-2-chloro-5-methoxypyrimidine intermediate.

This intermediate can then be subjected to a second SₙAr reaction at the C2 position with a different nucleophile to complete the synthesis of the target molecule.

Conclusion

2,4-Dichloro-5-methoxypyrimidine is a high-value, versatile chemical intermediate with significant applications in both medicinal and agrochemical research.[2][4] Its well-understood and reliable synthesis, coupled with the predictable, regioselective reactivity of its chlorine atoms, makes it an indispensable tool for synthetic chemists. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful building block in the creation of novel and impactful molecules.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Manufacturer & Supplier. (n.d.). 2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals. [Link]

  • CHEMFISH TOKYO CO.,LTD. (n.d.). 2,4-Dichloro-5-methoxy-pyrimidine - Chemical Intermediate. [Link]

  • Manufacturer's Perspective. (2025). Sourcing High-Purity 2,4-Dichloro-5-methoxypyrimidine. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Methoxypyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and natural products, most notably the nucleobases uracil, cytosine, and thymine.[1][2] Its inherent π-deficient nature, arising from the presence of two electronegative nitrogen atoms, renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity provides a powerful and versatile platform for the synthesis of complex, functionalized molecules essential for drug discovery programs.[3][4]

This guide focuses on this compound, a key building block whose reactivity profile is modulated by the 5-methoxy substituent. We will explore the mechanistic nuances of SNAr reactions on this substrate, provide detailed, field-proven protocols for its functionalization, and present comparative data to guide reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Part 1: Mechanistic Insights and the Influence of the 5-Methoxy Group

The SNAr reaction is a two-step addition-elimination process.[5][6] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon of the aromatic ring, transiently breaking aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the departure of a leaving group from the same carbon.

The pyrimidine ring is inherently activated for nucleophilic attack at the 2-, 4-, and 6-positions due to the electron-withdrawing effect of the ring nitrogens.[2][7][8] The stability of the Meisenheimer intermediate is key to the reaction's feasibility; a more stable intermediate corresponds to a lower activation energy for the rate-determining nucleophilic addition step.[7][9]

The substituent at the 5-position plays a crucial role in modulating the ring's reactivity. While electron-withdrawing groups (EWGs) at the ortho or para positions to the leaving group dramatically accelerate SNAr reactions, the 5-methoxy group on the pyrimidine ring is an electron-donating group (EDG).[9][10] This EDG character generally deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.[10] However, its presence is vital for creating specific molecular scaffolds used in drug design. Overcoming this deactivating effect often requires activation of the leaving group or more forcing reaction conditions. For instance, a 2-methylthio group can be oxidized to a strongly electron-withdrawing methylsulfonyl group, which is an excellent leaving group and significantly activates the C2 position for displacement.[10]

SNAAr_Mechanism cluster_0 cluster_1 Start This compound (with Leaving Group at C2) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Nu Nucleophile (Nu⁻) Product 2-Substituted-5-methoxypyrimidine Intermediate->Product Step 2: Leaving Group Departure (Restores Aromaticity) LG Leaving Group (LG⁻)

Caption: General Mechanism of SNAr on a Pyrimidine Ring.

Part 2: Application Notes & Experimental Protocols

The functionalization of this compound is critical for synthesizing a diverse range of chemical entities. The following protocols are provided as robust starting points for common transformations.

Protocol 1: Amination of 2-Substituted this compound

The introduction of amino groups is a cornerstone of medicinal chemistry, as the 2-aminopyrimidine scaffold is a privileged structure found in numerous protein kinase inhibitors.[11] This protocol details the displacement of a 2-methylthio leaving group, a common and versatile precursor.

Rationale for Experimental Choices:

  • Leaving Group: The 2-methylthio group is a practical leaving group for introducing amine nucleophiles.[11] While not as reactive as a halogen, it provides a good balance of stability and reactivity.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reagents and allows the reaction to be heated to a sufficient temperature (120 °C) to drive the substitution, overcoming the deactivating effect of the 5-methoxy group.[11]

  • Temperature: Elevated temperature is necessary to provide the activation energy for the nucleophilic attack on the moderately activated pyrimidine ring.[11]

  • Work-up: An aqueous work-up followed by extraction with ethyl acetate is a standard procedure to remove the high-boiling DMF solvent and any inorganic byproducts.[11] Purification by silica gel chromatography is typically required to isolate the final product with high purity.[11]

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Methoxy-2-methylthiopyrimidine (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (5 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[11]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).[11]

    • Combine the organic layers and wash with brine (20 mL).[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-methoxypyrimidine derivative.[11]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Part 3: Comparative Data & Reaction Optimization

The efficiency of SNAr reactions on the this compound core is highly dependent on the nature of the nucleophile and the leaving group. The following table, compiled from literature data, summarizes typical yields for the amination of 5-Methoxy-2-methylthiopyrimidine with various amines, demonstrating the general applicability of the previously described protocol.

EntryAmine NucleophileProductYield (%)
1AnilineN-phenyl-5-methoxypyrimidin-2-amine85
24-ChloroanilineN-(4-chlorophenyl)-5-methoxypyrimidin-2-amine88
34-MethoxyanilineN-(4-methoxyphenyl)-5-methoxypyrimidin-2-amine92
43,4-DichloroanilineN-(3,4-dichlorophenyl)-5-methoxypyrimidin-2-amine82
5Morpholine2-(morpholino)-5-methoxypyrimidine75
Data adapted from a general protocol for the SNAr amination of 2-methylthiopyrimidines.[11]

Key Optimization Insights:

  • Nucleophilicity: Aromatic amines (anilines) are generally effective nucleophiles in this reaction. The electronic nature of substituents on the aniline can influence the yield, with electron-donating groups (Entry 3) slightly improving the yield and multiple electron-withdrawing groups (Entry 4) potentially reducing it.

  • Steric Hindrance: Less sterically hindered secondary aliphatic amines, like morpholine (Entry 5), are also suitable nucleophiles, though yields may be slightly lower compared to anilines under these specific conditions.[11]

  • Leaving Group Activation: For less reactive amines or to achieve lower reaction temperatures, consider a two-step approach. First, oxidize the 2-methylthio group to the corresponding 2-methylsulfonyl group using an oxidant like m-CPBA or Oxone®.[10] The highly electron-withdrawing sulfonyl group is a superior leaving group and strongly activates the C2 position, facilitating displacement under milder conditions.[10]

Part 4: Experimental Workflow Visualization

To ensure reproducibility and success, a systematic experimental workflow is essential. The following diagram outlines the logical progression from reaction setup to final product characterization.

Experimental_Workflow A 1. Reagent Preparation (Dry Glassware, Inert Atmosphere) B 2. Reaction Setup (Combine Substrate, Nucleophile, Solvent) A->B Sequential Addition C 3. Thermal Conditions (Heat to 120 °C) B->C Initiate Reaction D 4. Reaction Monitoring (TLC / LC-MS) C->D Time D->C Incomplete? Continue Heating E 5. Aqueous Work-up (Quench, Extract, Wash, Dry) D->E Complete? Proceed to Isolation F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G H Final Pure Product G->H

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound, despite the deactivating nature of its C5 substituent, remains a highly valuable and versatile building block for synthetic and medicinal chemistry. By understanding the underlying SNAr mechanism and making informed choices about leaving groups, nucleophiles, and reaction conditions, researchers can effectively functionalize this scaffold. The protocols and data presented herein serve as a validated foundation for the synthesis of novel 2-substituted-5-methoxypyrimidine derivatives, enabling the advancement of drug discovery and development programs.

References

  • Vertex.ai. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine.
  • Gorohovsky, S., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. The Journal of Organic Chemistry, 69(15), 4966-73.
  • Vo, C. V., et al. (n.d.). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI.
  • BenchChem. (2025). A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers and Drug Development Professionals.
  • Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Chekler, E. L., et al. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine.
  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • BenchChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
  • Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Boufroura, H., et al. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem. (2025). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • BenchChem. (2025). Technical Support Center: Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions.
  • Wikipedia. (n.d.). Pyrimidine.
  • ResearchGate. (2025). (PDF) SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • Singleton, C., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Methoxypyrimidine Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold".[1][2][3][4] Its presence is integral to the structure of DNA and RNA, and this inherent biological relevance has made its synthetic analogues a cornerstone of therapeutic agent development.[3][4] The introduction of a methoxy group at the 5-position of the pyrimidine ring creates a unique electronic environment, offering a versatile platform for the synthesis of novel compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[5][6][7] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of stable reagents make it an indispensable tool for synthetic chemists.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions with this compound derivatives. We will delve into the mechanistic intricacies of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][9][10] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10][11]

The Catalytic Cycle
  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the organohalide (in this case, a halogenated this compound).[10][11] This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) species.[9][10] The reactivity of the halide in this step generally follows the order I > Br > OTf >> Cl.[12] For this compound derivatives, a bromo or iodo substituent is typically preferred for efficient oxidative addition.

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[6][12] This process is facilitated by a base, which activates the organoboron species.[6][13] There are two proposed pathways for the role of the base: activation of the boronic acid to form a more nucleophilic boronate species, or interaction with the palladium complex to facilitate ligand exchange.[12][13][14] The choice of base is critical and can significantly influence the reaction rate and yield.[15]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9][10] Isomerization from a trans to a cis complex is often necessary before reductive elimination can occur.[12]

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (5-Methoxy-pyrimidine-X) Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R-R') Suzuki_Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Reactants, Base, Catalyst) Inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) Start->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent React Heat and Stir (80-100 °C) Solvent->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Aqueous Work-up (Extraction, Drying) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Sources

Application Notes and Protocols: 5-Methoxypyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has transformed the treatment of numerous diseases. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, with the pyrimidine ring standing out as a "privileged" structure.[3][4] This is largely due to its bioisosteric relationship with the adenine core of ATP, the natural substrate for kinases.[5][6][7] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form crucial hydrogen bond interactions with the highly conserved hinge region of the kinase ATP-binding pocket, a key anchoring point for many potent inhibitors.[8][9]

The strategic functionalization of the pyrimidine core is paramount for achieving both high potency and selectivity against a specific kinase target among the over 500 members of the human kinome.[3][4] The substituent pattern on the pyrimidine dictates the molecule's ability to exploit additional binding pockets and interactions, thereby fine-tuning its inhibitory profile.

This application note focuses on the utility of 5-methoxypyrimidine as a versatile starting material and core scaffold in the synthesis of novel kinase inhibitors. The methoxy group at the C5 position serves as a key modulator of the electronic properties of the ring and provides a metabolic blocking site, potentially improving the pharmacokinetic profile of the final compound. While direct, specific protocols for this compound are dispersed throughout the literature, this guide consolidates established synthetic strategies for analogous pyrimidines to provide robust, field-proven protocols for its elaboration into diverse libraries of potential kinase inhibitors.

Core Synthetic Strategies: Leveraging Modern Cross-Coupling Reactions

The power of this compound as a building block lies in its potential for diversification through modern palladium-catalyzed cross-coupling reactions. To transform this simple starting material into a complex kinase inhibitor scaffold, it must first be functionalized with reactive handles, typically halogens, at key positions (e.g., C2, C4, or C6). These halogenated intermediates then become substrates for powerful C-C and C-N bond-forming reactions.

The two most prevalent and versatile methods for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[10][11][12] These reactions are cornerstones of modern medicinal chemistry due to their broad substrate scope, functional group tolerance, and well-understood mechanisms.[10][13]

Below is a generalized workflow illustrating the strategic approach to synthesizing a library of kinase inhibitors from a halogenated this compound intermediate.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Diversification cluster_2 Phase 3: Final Product Generation Start This compound Intermediate Halogenated This compound (e.g., 2-Chloro-5-methoxypyrimidine) Start->Intermediate Halogenation Suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (with Amine Nucleophile) Intermediate->Buchwald Library1 Library of C-C Coupled Kinase Inhibitor Scaffolds Suzuki->Library1 Library2 Library of C-N Coupled Kinase Inhibitor Scaffolds Buchwald->Library2 caption General workflow for kinase inhibitor synthesis.

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl or heteroaryl-aryl structures, which are common motifs in Type I and Type II kinase inhibitors. This protocol describes the coupling of a chloro-5-methoxypyrimidine intermediate with a generic arylboronic acid.

Rationale:

This reaction introduces bulky aryl or heteroaryl groups, which can occupy hydrophobic pockets within the kinase active site, thereby increasing potency and influencing selectivity. The choice of the boronic acid is critical and is typically guided by structure-based drug design (SBDD) principles.[14][15]

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-5-methoxypyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol %.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-5-methoxypyrimidine.

Data Presentation: Representative Suzuki Couplings
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901285
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O901091
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O951678
41-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901282

Note: Yields are hypothetical and for illustrative purposes.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing the C-N bonds that are crucial for many kinase inhibitors, often forming part of the "hinge-binding" motif.[10] This protocol details the coupling of a chloro-5-methoxypyrimidine intermediate with a primary or secondary amine.

Rationale:

This reaction is used to install amine-containing fragments that can act as hydrogen bond donors or acceptors, directly engaging with the kinase hinge region.[8] The nature of the amine (e.g., aniline, piperazine, aminopyrazole) is a key determinant of the final compound's biological activity.[8][14]

Step-by-Step Methodology:
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with 2-chloro-5-methoxypyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Catalyst Precursor and Ligand Addition: Add a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol %), and a suitable phosphine ligand, such as Xantphos or a biarylphosphine ligand like XPhos (2-4 mol %).[13]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 2-amino-5-methoxypyrimidine derivative.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene1001888
2MorpholinePd₂(dba)₃ / Xantphos (2/4)Cs₂CO₃Dioxane1102475
33-Amino-5-methylpyrazolePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene1001681
4(S)-3-Aminopyrrolidine-1-carboxylatePd₂(dba)₃ / Xantphos (2/4)Cs₂CO₃Dioxane1102079

Note: Yields are hypothetical and for illustrative purposes.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to a diversified library of potential kinase inhibitors, highlighting the pivotal role of the halogenated intermediate.

G cluster_Suzuki Suzuki Pathway cluster_BH Buchwald-Hartwig Pathway Start This compound Intermediate Pivotal Intermediate (e.g., 2,4-Dichloro-5-methoxypyrimidine) Start->Intermediate Chlorination Suzuki_Step1 Selective Suzuki at C4 + R¹-B(OH)₂ Intermediate->Suzuki_Step1 Suzuki_Product1 C4-Arylated Intermediate Suzuki_Step1->Suzuki_Product1 BH_Step2 Buchwald-Hartwig at C2 + R²-NH₂ Suzuki_Product1->BH_Step2 Final_Product Final Kinase Inhibitor (C4-Aryl, C2-Amino) BH_Step2->Final_Product caption Sequential cross-coupling strategy.

Sources

Application of 5-Methoxypyrimidine in antiviral drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Methoxypyrimidine in Modern Antiviral Drug Discovery

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant portion of clinically approved antiviral drugs. Within this chemical class, this compound and its derivatives have emerged as exceptionally versatile building blocks for the development of novel antiviral compounds. The strategic placement of the 5-methoxy group modulates the electronic properties of the pyrimidine ring and provides a synthetic handle for creating diverse chemical libraries. This guide offers an in-depth exploration of the role of this compound in antiviral research, detailing its application in constructing potent inhibitors, outlining the mechanistic principles behind their activity, and providing robust protocols for their synthesis and evaluation.

Part I: The Strategic Importance of the this compound Scaffold

The utility of this compound in antiviral drug discovery is not monolithic; it serves distinct roles depending on the ultimate molecular architecture. Its value lies in its capacity to serve as a foundational element for more complex and biologically active molecules, including fused heterocyclic systems and nucleoside analogs.

A Versatile Precursor for Fused Heterocyclic Antivirals

One of the most powerful applications of pyrimidine intermediates is in the synthesis of fused ring systems, which can adopt three-dimensional conformations that are ideal for fitting into the active sites of viral enzymes. 5-Methoxy-2-methylthiopyrimidine, a closely related and synthetically accessible derivative, is a key intermediate for building complex heterocyclic systems like pyrimido[4,5-d]pyrimidines.[1] This class of compounds has demonstrated significant antiviral activity, particularly against human coronaviruses.[2] The synthesis leverages the reactivity of the pyrimidine core to construct the adjoining ring, leading to a rigid scaffold that can be decorated with various functional groups to optimize target binding and pharmacokinetic properties.[1][3]

G cluster_0 Conceptual Synthesis of Pyrimido[4,5-d]pyrimidines A 5-Substituted Pyrimidine (e.g., 5-Methoxy-pyrimidine derivative) B Intermediate Formation (e.g., Amination, Nitrile introduction) A->B Chemical Modification C Intramolecular Cyclization B->C Reaction Conditioning D Pyrimido[4,5-d]pyrimidine Core C->D Ring Closure E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) D->E Scaffold Decoration F Lead Antiviral Candidate E->F SAR Optimization

Caption: Conceptual workflow for synthesizing pyrimido[4,5-d]pyrimidine antivirals.

Foundation for Potent Nucleoside Analog Inhibitors

Nucleoside analogs are a cornerstone of antiviral therapy.[4] They function as prodrugs that, once inside a host cell, are phosphorylated by host or viral kinases to their active triphosphate form.[4] These active metabolites then act as competitive inhibitors or chain terminators for viral polymerases—the enzymes responsible for replicating the virus's genetic material.[5][6] The 5-methoxymethyl-2'-deoxyuridine (MMUdR) derivative is a prime example, showing selective inhibitory activity against herpes simplex virus type 1 (HSV-1).[7] The mechanism hinges on the viral polymerase mistakenly incorporating the analog into the growing DNA or RNA chain, which then halts further elongation, effectively terminating viral replication.[8] The enhanced antiviral effect observed when MMUdR is combined with other nucleosides suggests its mechanism may be distinct, highlighting the subtle but critical role of the 5-position substitution.[7]

G cluster_0 Mechanism of Nucleoside Analog Action Prodrug 5-Methoxy-Pyrimidine Nucleoside Analog (Prodrug) MonoP Monophosphate Prodrug->MonoP Host/Viral Kinase DiP Diphosphate MonoP->DiP Host Kinase TriP Active Triphosphate Form DiP->TriP Host Kinase Polymerase Viral RNA/DNA Polymerase TriP->Polymerase Competitive Binding Chain Growing Viral DNA/RNA Chain Polymerase->Chain Termination Replication Terminated Chain->Termination Incorporation of Analog

Caption: Cellular activation and action of pyrimidine-based nucleoside analogs.

Part II: Antiviral Screening Strategies & Mechanistic Insights

Identifying a promising antiviral candidate requires a systematic and logical screening process. This process, often referred to as a screening cascade, is designed to efficiently sift through hundreds or thousands of compounds to find those with potent and selective antiviral activity.

The Viral Life Cycle: A Map of Therapeutic Targets

Antiviral drugs exert their effects by interfering with specific stages of the viral life cycle.[9] Understanding these stages is critical for both designing new drugs and for developing assays to test them. Key intervention points include viral entry, uncoating, genome replication, protein synthesis, and viral assembly/release.[8][9] Derivatives of this compound can be engineered to target these distinct processes, most notably the inhibition of essential viral enzymes like polymerases and proteases.[7][9][10]

G cluster_1 Viral Life Cycle & Drug Intervention Points A 1. Attachment & Entry B 2. Uncoating (Genome Release) A->B C 3. Genome Replication (Polymerase Activity) B->C D 4. Protein Synthesis & Processing (Protease Activity) C->D E 5. Assembly & Release (e.g., Neuraminidase) D->E E->A New Infection Cycle T1 Entry Inhibitors T1->A T2 Polymerase Inhibitors (Nucleoside Analogs) T2->C T3 Protease Inhibitors T3->D T4 Release Inhibitors T4->E

Caption: Key stages of the viral life cycle and corresponding antiviral targets.

The High-Throughput Screening (HTS) Cascade

The journey from a chemical library to a lead compound follows a rigorous, multi-step workflow. This cascade ensures that resources are focused on compounds with the highest potential for clinical success.

  • Primary Screen: A large library of compounds, potentially including diverse this compound derivatives, is tested at a single, high concentration in a cell-based assay that measures the inhibition of virus-induced cell death (cytopathic effect).

  • Hit Confirmation: Compounds that show activity ("hits") are re-tested under the same conditions to rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (EC₅₀ - the concentration required for 50% of the maximal effect).

  • Cytotoxicity Counter-Screen: Simultaneously, the compounds are tested in uninfected cells to determine their toxicity (CC₅₀ - the concentration that causes 50% cytotoxicity).

  • Selectivity Index (SI) Calculation: The SI (CC₅₀ / EC₅₀) is calculated. A high SI is desirable, as it indicates the compound is effective against the virus at concentrations far below those that harm the host cell.

  • Lead Optimization: Compounds with high potency and a favorable SI become "leads" for further chemical modification to improve their properties.

Part III: Core Experimental Protocols

The following protocols provide a standardized framework for evaluating the antiviral potential of novel this compound derivatives.

Protocol: Antiviral Efficacy via Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication. It measures the ability of a compound to reduce the formation of "plaques," which are localized areas of cell death caused by viral infection.

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound.

Materials:

  • Host cell line susceptible to the target virus (e.g., Vero cells for HSV-1).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Target virus stock with a known titer (Plaque Forming Units/mL).

  • Test compounds dissolved in DMSO.

  • Overlay medium (e.g., culture medium with 1% methylcellulose).

  • Fixing/Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 12-well plates at a density that will yield a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).

  • Infection: When cells are confluent, remove the medium and infect the monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum. Wash the cells once with PBS. Add the prepared compound dilutions to the respective wells. Include a "virus control" (no compound) and "cell control" (no virus, no compound).

  • Overlay: Add the overlay medium to each well. This semi-solid medium prevents the virus from spreading indiscriminately, ensuring that new infections are localized and form distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 48-72 hours).

  • Visualization: Remove the overlay medium. Fix the cells with 10% formalin for 30 minutes. Stain the fixed cells with crystal violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Plot the percentage reduction against the compound concentration and use non-linear regression to determine the EC₅₀ value.

Protocol: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol is essential to ensure that the observed antiviral effect is not merely a result of the compound killing the host cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound.

Materials:

  • Host cell line (same as used in the antiviral assay).

  • Complete culture medium.

  • Test compounds dissolved in DMSO.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (matching the concentrations used in the antiviral assay). Include "cell control" wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.

Part IV: Data Interpretation and Candidate Selection

Effective drug discovery relies on robust data analysis. The parameters derived from the antiviral and cytotoxicity assays are crucial for prioritizing compounds.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
5MP-001HCoV-229E2.5>100>40
5MP-002HCoV-229E15.2>100>6.6
5MP-003HSV-10.885106.3
5MP-004HSV-14.19222.4
Positive ControlHCoV-229E1.1>100>90.9

Table 1: Representative Data for a Hypothetical Series of this compound Derivatives. A desirable lead candidate possesses a low EC₅₀ and a high CC₅₀, resulting in a large Selectivity Index. In this example, 5MP-003 emerges as a potent and selective lead candidate against HSV-1.

Conclusion

This compound is a highly valuable scaffold in the landscape of antiviral drug discovery. Its synthetic tractability allows for its incorporation into diverse molecular frameworks, from complex fused heterocycles targeting viral enzymes to nucleoside analogs that act as viral replication chain terminators.[1][7] The systematic application of the screening and evaluation protocols detailed in this guide enables researchers to efficiently identify and optimize potent and selective antiviral agents derived from this promising chemical starting point. Future efforts will likely focus on leveraging this scaffold to develop broad-spectrum antivirals capable of addressing emerging viral threats.

References

  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link]

  • Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. mBio. Available at: [Link]

  • Di Martino, R. M. C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. Available at: [Link]

  • Fayed, E. A., et al. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Molecules. Available at: [Link]

  • Chen, X., et al. (1993). Synthesis and antiviral activity of 5'-deoxypyrazofurin. Journal of Medicinal Chemistry. Available at: [Link]

  • Meldrumb, J. B., et al. (1978). Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

  • Fortes, I. S., et al. (2025). Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity. ResearchGate. Available at: [Link]

  • Wu, G., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Molecules. Available at: [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. Available at: [Link]

  • Eltahla, A. A., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. Available at: [Link]

Sources

Application Notes & Protocols: 5-Methoxypyrimidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Oncology

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases uracil, cytosine, and thymine. This inherent biocompatibility has made pyrimidine derivatives a cornerstone in the development of therapeutic agents, particularly in oncology.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve high affinity and selectivity for various biological targets.

Among the vast landscape of pyrimidine-based compounds, 5-methoxypyrimidine derivatives are emerging as a promising class of anticancer agents. The introduction of a methoxy group at the C5 position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with specific enzymatic targets. Several studies have pointed towards their potential as potent inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the synthesis, in vitro evaluation, and preliminary in vivo assessment of novel this compound derivatives, grounded in established methodologies and field-proven insights.

Section 1: General Synthesis Strategy

The synthesis of novel this compound derivatives often begins with a commercially available and versatile starting material, such as 2,4-dichloro-5-methoxypyrimidine.[3] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential nucleophilic substitution, enabling the construction of a diverse library of compounds.

Rationale for Approach: This sequential substitution strategy is highly efficient. The chlorine at C4 is typically more reactive, allowing for the introduction of a primary amine-containing moiety. The second substitution at the C2 position can then be performed with a different nucleophile, leading to the final asymmetrical product. This step-wise approach provides precise control over the final structure.

Protocol 1: Generalized Two-Step Synthesis

Objective: To synthesize a target this compound derivative from 2,4-dichloro-5-methoxypyrimidine.

Materials:

  • 2,4-dichloro-5-methoxypyrimidine

  • Primary amine of interest (R¹-NH₂)

  • Secondary amine or other nucleophile of interest (R²-H)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethanol (EtOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Step-by-Step Procedure:

  • Step 1: First Nucleophilic Substitution (C4 Position) a. Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent like DCM or EtOH in a round-bottom flask. b. Add the primary amine (R¹-NH₂) (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, concentrate the mixture under reduced pressure. Purify the resulting intermediate (a 2-chloro-4-amino-5-methoxypyrimidine derivative) using column chromatography.

  • Step 2: Second Nucleophilic Substitution (C2 Position) a. Dissolve the purified intermediate from Step 1 (1.0 eq) in a high-boiling polar aprotic solvent like DMSO. b. Add the second nucleophile (R²-H) (1.2 eq) and DIPEA (1.5 eq). c. Heat the reaction mixture to 100-120 °C and stir for 4-16 hours.[4][5] d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the final product by column chromatography or recrystallization to yield the target this compound derivative.

Self-Validation:

  • Controls: A small-scale reaction without the amine nucleophile should be run in parallel to ensure no degradation of the starting material occurs under the reaction conditions.

  • Characterization: The structure and purity of the intermediate and final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Section 2: In Vitro Evaluation Workflow

Once synthesized, the anticancer potential of the derivatives must be rigorously evaluated through a cascade of in vitro assays. This workflow is designed to assess cytotoxicity, mode of action, and specific molecular targets.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Compounds) cluster_2 Mechanism of Action (MoA) synthesis Synthesized Compound Library mtt Cytotoxicity Assay (MTT) Determine IC50 synthesis->mtt Test Concentrations (e.g., 0.01-100 µM) apoptosis Apoptosis Assay (Annexin V-FITC) mtt->apoptosis Select Hits (Low IC50) cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle migration Cell Migration Assay (Wound Healing) cell_cycle->migration kinase Kinase Inhibition Assay (e.g., EGFR) migration->kinase Elucidate Target

Caption: In Vitro Evaluation Workflow for Anticancer Drug Discovery.
Protocol 2: Antiproliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[6][7]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer).[1][2]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0.1% DMSO). Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Self-Validating System:

  • Negative Control: Cells treated with culture medium only.

  • Vehicle Control: Cells treated with medium containing 0.1% DMSO.

  • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

Protocol 3: Apoptosis Quantification (Annexin V-FITC Assay)

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorophore (FITC), can detect these apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.[8]

Materials:

  • Cancer cell line (e.g., A549).

  • 6-well plates.

  • Test compound at its IC₅₀ and 2x IC₅₀ concentrations.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the vehicle (0.1% DMSO) and the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Incubation: Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[8]

Protocol 4: Mechanism of Action (EGFR Kinase Inhibition Assay)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as EGFR. The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human EGFR kinase enzyme.

  • Kinase reaction buffer.

  • ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Test compounds.

  • A detection system (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

Step-by-Step Procedure:

  • Reaction Setup: In a 384-well plate, add the EGFR kinase enzyme to the reaction buffer.

  • Inhibitor Incubation: Add the this compound derivatives at various concentrations and incubate at room temperature for 15-30 minutes to allow for binding.[1]

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 1-2 hours at 37°C.

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP production).

  • Luminescence Reading: Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.

Section 3: Preliminary In Vivo Evaluation

Promising candidates from in vitro screening must be tested in vivo to assess their efficacy and safety in a complex biological system.[8] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[9]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Potential Mechanism: Inhibition of the EGFR Signaling Pathway.
Protocol 5: Human Tumor Xenograft Model

Principle: This model involves implanting human tumor cells into immunodeficient mice, which lack a functional adaptive immune system and therefore do not reject the foreign tissue.[9] The efficacy of the test compound is determined by measuring its effect on tumor growth over time.[10]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NSG mice).

  • Human cancer cell line (e.g., A549).

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400).

  • Calipers for tumor measurement.

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 14-21 days). The control group receives the vehicle only.[11]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Self-Validating System:

  • Vehicle Control Group: Establishes the baseline tumor growth rate.

  • Positive Control Group: Treatment with a clinically approved drug for the specific cancer type can be included to benchmark the efficacy of the test compound.

  • Animal Welfare: Monitor animal body weight and overall health throughout the study as a measure of compound toxicity.

Section 4: Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison between compounds.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDDerivative ClassCell LineAssay TypeIC₅₀ (µM)
9u 5-TrifluoromethylpyrimidineA549 (Lung)Cytotoxicity0.35[2]
MCF-7 (Breast)Cytotoxicity3.24[2]
PC-3 (Prostate)Cytotoxicity5.12[2]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)Cytotoxicity24.4[12]
A375 (Melanoma)Cytotoxicity25.4[12]
SNK-578 5-HydroxypyrimidineLLC (Murine Lung)In vivo TGI72.2% at 10 mg/kg[11]

Note: Data for compounds 9u, 3b, and SNK-578 are adapted from existing literature on related pyrimidine derivatives to illustrate data presentation format.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, systematic evaluation, and preclinical validation of new derivatives. By employing this structured approach, researchers can efficiently identify lead compounds, elucidate their mechanisms of action, and generate the critical data necessary to advance these promising molecules toward clinical development. Future work should focus on optimizing lead compounds for improved potency and pharmacokinetic properties, as well as exploring their efficacy in combination with existing cancer therapies.

References

  • Benchchem. (2025).
  • Lockshin, A., et al. (N/A). Testing Prospective Anticancer Drugs against Human Tumors Using Simple in vivo Models. Scite.
  • Manandhar, S., et al. (N/A). In vitro assays and techniques utilized in anticancer drug discovery.
  • K, S., et al. (N/A). A Review on in-vitro Methods for Screening of Anticancer Drugs. IJRPS.
  • Noble Life Sciences. (N/A).
  • ResearchGate. (2025). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Benchchem. (N/A). 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. Benchchem.
  • Springer. (N/A). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Springer.
  • International Journal of Pharmacy and Biological Sciences. (N/A). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Google Patents. (N/A). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Bangladesh Journal of Pharmacology. (2016). 5-Methoxyhydnocarpin shows selective anti-cancer effects and induces apoptosis in THP-1 human leukemia cancer cells.
  • MDPI. (N/A).
  • PubMed Central. (2022).
  • MDPI. (N/A). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • PubMed Central. (2022).
  • PubMed. (2020). Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma.
  • Journal of Pharmaceutical Negative Results. (N/A).

Sources

Application Notes and Protocols: A Modular Approach to the Synthesis of Pyrimido[4,5-d]pyrimidines from 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. Its structural analogy to purine has made it a cornerstone for designing inhibitors of various enzymes, particularly kinases, leading to a wide spectrum of biological activities including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a detailed, mechanistically-grounded protocol for the synthesis of the pyrimido[4,5-d]pyrimidine core, commencing from the readily available starting material, 5-methoxypyrimidine. Our approach is designed to be both robust and modular, allowing for future diversification of the scaffold. We will proceed through a logical two-stage process: first, the functionalization of the starting pyrimidine via a Vilsmeier-Haack reaction, followed by the annulation of the second pyrimidine ring.

Part 1: Strategic Overview and Mechanistic Rationale

The construction of a fused heterocyclic system requires the strategic introduction of reactive functional groups onto a starting scaffold. Our synthetic plan leverages the inherent electronic properties of this compound to achieve regioselective functionalization, which is a critical consideration in heterocyclic chemistry.[4]

The overall workflow is as follows:

G A This compound (Starting Material) B Step 1: Vilsmeier-Haack Formylation (C5-Functionalization) A->B POCl₃, DMF C 4-Chloro-5-formyl-pyrimidine Intermediate (Vilsmeier Reagent Adduct) B->C Formation of Iminium Intermediate D Step 2: Annulation & Aromatization (Ring Closure) C->D Amidine or Formamide, Heat E Pyrimido[4,5-d]pyrimidine (Target Scaffold) D->E Cyclization & Elimination

Caption: High-level synthetic workflow.

Our strategy hinges on two well-established and powerful reactions in heterocyclic synthesis:

  • The Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[5][6][7] The methoxy group at the C5 position of our starting pyrimidine is an activating group, directing electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a moderately strong electrophile, ideal for this transformation.[7][8] A key feature of this reaction on hydroxy- or alkoxy-pyrimidines is the concurrent conversion of these groups into chlorides, providing a reactive handle for subsequent modifications.[9]

  • Condensative Annulation: With a 4-chloro and a 5-formyl group installed, the pyrimidine ring is primed for the construction of the second ring. By introducing a binucleophilic reagent, such as an amidine (R-C(=NH)NH₂) or formamide, we can achieve a condensation-cyclization cascade to form the fused pyrimidine ring.[10][11] This step is often driven by heat and results in the formation of the thermodynamically stable aromatic pyrimido[4,5-d]pyrimidine system.

Part 2: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents such as phosphorus oxychloride (POCl₃) and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 4-Chloro-5-formylpyrimidine Intermediate via Vilsmeier-Haack Reaction

Principle: This protocol details the formylation of a pyrimidine precursor and the simultaneous chlorination of the C4 position. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which attacks the C5 position of the pyrimidine ring. The intermediate iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis A DMF C [Cl-CH=N(Me)₂]⁺Cl⁻ (Vilsmeier Reagent) A->C B POCl₃ B->C E Iminium Salt Intermediate D This compound Derivative D->E Attack by Vilsmeier Reagent F 4-Chloro-5-formylpyrimidine (Product) E->F Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism overview.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Ratio
4-Hydroxy-5-methoxypyrimidine*C₅H₆N₂O₂126.1198%1.26 g10.01.0
Phosphorus OxychloridePOCl₃153.3399%2.7 mL30.03.0
N,N-DimethylformamideC₃H₇NO73.09Anhydrous10 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous20 mL-Solvent
Saturated NaHCO₃ solution--Aqueous~50 mL-Quench
Deionized WaterH₂O18.02-~100 mL-Workup
Anhydrous MgSO₄---~2 g-Drying

*Note: 4-Hydroxy-5-methoxypyrimidine is used as a practical precursor. The Vilsmeier conditions will convert the hydroxyl group to the required chloride.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add N,N-dimethylformamide (10 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise to the DMF via the dropping funnel over 15 minutes.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is crucial to control the reaction temperature and prevent side reactions.

  • Substrate Addition: After stirring the Vilsmeier reagent for 20 minutes at 0 °C, add a solution of 4-hydroxy-5-methoxypyrimidine (1.26 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After completion, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

    • Causality: This step quenches the excess POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde. This is a highly exothermic and gas-evolving process that must be done cautiously.

  • Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-5-formylpyrimidine intermediate.

Protocol 2: Annulation of the Pyrimido[4,5-d]pyrimidine Ring

Principle: This protocol achieves the construction of the second pyrimidine ring. The 4-chloro-5-formylpyrimidine intermediate is reacted with an amidine hydrochloride. The reaction proceeds via initial nucleophilic attack of the amidine onto the formyl group, followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) to displace the chloride, and subsequent cyclization and aromatization. Using different amidines allows for the introduction of various substituents at the C2 position.

G A 4-Chloro-5-formylpyrimidine C Condensation Intermediate A->C B Amidine (e.g., Acetamidine) B->C Addition to aldehyde D Intramolecular SNAr Cyclization C->D N attacks C4, -Cl⁻ E 2-Substituted Pyrimido[4,5-d]pyrimidine D->E Aromatization (-H₂O)

Caption: Ring annulation via condensation-cyclization.

Materials & Reagents:

ReagentFormulaMW ( g/mol )PurityAmountMoles (mmol)Ratio
4-Chloro-5-formylpyrimidineC₅H₃ClN₂O158.5597%793 mg5.01.0
Acetamidine Hydrochloride*C₂H₇ClN₂94.5498%520 mg5.51.1
Sodium EthoxideC₂H₅NaO68.0596%374 mg5.51.1
EthanolC₂H₆O46.07Anhydrous25 mL-Solvent

*Note: Using formamidine would yield an unsubstituted pyrimido[4,5-d]pyrimidine. Using acetamidine introduces a methyl group at the C2 position.

Step-by-Step Procedure:

  • Base Preparation: In a 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (25 mL). Add sodium ethoxide (374 mg, 5.5 mmol) followed by acetamidine hydrochloride (520 mg, 5.5 mmol). Stir for 20 minutes at room temperature.

    • Causality: This step generates the free base of acetamidine in situ, which is a more potent nucleophile than its hydrochloride salt.

  • Substrate Addition: Add the 4-chloro-5-formylpyrimidine intermediate (793 mg, 5.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add deionized water (20 mL) to the residue, which should induce precipitation of the product.

  • Purification: Collect the crude solid by filtration, wash with water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyrimido[4,5-d]pyrimidine product.

Part 3: Data Summary and Characterization

The following table summarizes expected data for the key compounds in this synthetic pathway. Actual results may vary.

Compound NameStructure SketchFormulaMW ( g/mol )Typical YieldKey Characterization Data
4-Chloro-5-formylpyrimidinePyrimidine with -Cl at C4, -CHO at C5C₅H₃ClN₂O158.5560-75%¹H NMR (CDCl₃): δ ~9.9 (s, 1H, -CHO), ~8.9 (s, 1H, H2), ~8.7 (s, 1H, H6). IR (cm⁻¹): ~1690 (C=O stretch).
2-Methylpyrimido[4,5-d]pyrimidineFused pyrimidine rings with -CH₃ at C2C₇H₆N₄146.1565-80%¹H NMR (DMSO-d₆): δ ~9.5 (s, 1H, H4), ~9.3 (s, 1H, H5), ~9.1 (s, 1H, H7), ~2.8 (s, 3H, -CH₃). MS (ESI): m/z 147.1 [M+H]⁺.

References

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from MDPI. [Link]

  • ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. Retrieved from ACS Publications. [Link]

  • OICC Press. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Retrieved from OICC Press. [Link]

  • National Institutes of Health (NIH). (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved from NIH. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Retrieved from ACS Publications. [Link]

  • Scientia Iranica. (2022). An efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel. Retrieved from Scientia Iranica. [Link]

  • Lirias. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from Lirias. [Link]

  • Journal of the American Chemical Society. (1956). Pyrimido [4,5-d]pyrimidines. Part I. Retrieved from ACS Publications. [Link]

  • OICC Press. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Retrieved from OICC Press. [Link]

  • Google Books. (n.d.). Heterocyclic Chemistry, Fifth Edition.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from NIH. [Link]

  • ResearchGate. (2001). Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Retrieved from ResearchGate. [Link]

  • Dalton Transactions. (2015). Zinc amidinate-catalysed cyclization reaction of carbodiimides and alkynes. An insight into the mechanism. Retrieved from RSC Publishing. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2024). Design and Synthesis of New Fused-Heterocycles of[12][13]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. Retrieved from ResearchGate. [Link]

  • National Institutes of Health (NIH). (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from NIH. [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from MSU chemistry. [Link]

  • Lirias. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from Lirias. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • National Institutes of Health (NIH). (2008). The First Synthesis of a Novel 5:7:5-Fused Diimidazodiazepine Ring System and Some of Its Chemical Properties. Retrieved from NIH. [Link]

  • PubMed. (2000). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Retrieved from PubMed. [Link]

  • MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from MDPI. [Link]

  • IPRJB. (2023). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Retrieved from IPRJB. [Link]

  • National Institutes of Health (NIH). (2012). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Retrieved from NIH. [Link]

  • PubMed. (2015). Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones. Retrieved from PubMed. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]

Sources

Application Notes & Protocols: The 5-Methoxypyrimidine Scaffold as a Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methoxypyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus is a quintessential heterocyclic motif, integral to the very fabric of life as a core component of nucleobases.[1] In the realm of medicinal chemistry, it stands as a "privileged scaffold," a structural framework that has repeatedly demonstrated the ability to bind to a wide range of biological targets, leading to the development of numerous therapeutic agents.[1][2] The strategic functionalization of this ring system is paramount for achieving high potency and selectivity.[3] This guide focuses on the this compound scaffold, a versatile building block whose unique electronic and steric properties have made it a cornerstone in the design of novel therapeutics, particularly in the domain of kinase inhibitors.[3][4] The methoxy group at the C5 position significantly influences the molecule's polarity, metabolic stability, and conformational preferences, offering a nuanced tool for medicinal chemists to fine-tune drug-like properties and target engagement.

This document provides an in-depth exploration of the this compound scaffold, from its synthetic accessibility to its application in the development of targeted therapies. We will delve into the structure-activity relationships (SAR) that govern its biological effects and provide detailed, field-proven protocols for its synthesis and biological evaluation.

Synthetic Strategies: Accessing the this compound Core

The utility of the this compound scaffold is underpinned by its accessible synthesis. A common and robust strategy commences with 5-methoxyuracil, which can be converted to the highly versatile intermediate, 2,4-dichloro-5-methoxypyrimidine.[4][5] The differential reactivity of the two chlorine atoms at the C2 and C4 positions is a key advantage, allowing for selective, stepwise nucleophilic substitutions to build molecular complexity.[4]

Logical Workflow for Synthesis of this compound Derivatives

The following diagram illustrates a common synthetic pathway starting from 5-methoxyuracil.

synthesis_workflow start 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) intermediate 2,4-Dichloro-5-methoxypyrimidine start->intermediate Chlorination (e.g., POCl₃) product1 Monosubstituted Intermediate intermediate->product1 Selective Nucleophilic Substitution (e.g., R¹-NH₂) at C4 product2 Disubstituted Target Molecule product1->product2 Second Nucleophilic Substitution (e.g., R²-SNa) at C2

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol details the chlorination of 5-methoxyuracil, a foundational step in many synthetic routes. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[6]

Materials:

  • 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or another suitable tertiary amine)

  • Toluene (or xylene)

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere, add 5-methoxyuracil (1 equivalent) and toluene (5-10 mL per gram of starting material).

  • Reagent Addition: While stirring the suspension, slowly add N,N-dimethylaniline (1.0-1.5 equivalents).[6] This tertiary amine acts as an acid scavenger.

  • Chlorination: From the dropping funnel, add phosphorus oxychloride (2.0-2.5 equivalents) dropwise to the mixture.[6] The addition may be exothermic, so maintain a controlled rate to keep the temperature manageable.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice/water. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2,4-dichloro-5-methoxypyrimidine as a white to off-white solid.[4]

Application in Kinase Inhibitor Design: Targeting Dysregulated Signaling

The pyrimidine scaffold is a bioisostere for the adenine base of ATP, allowing it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] This makes it an ideal foundation for kinase inhibitors. The this compound core has been successfully incorporated into inhibitors targeting several important kinase families implicated in cancer and other diseases.

Case Study: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers.[8] Small molecule inhibitors targeting key nodes in this pathway, such as the serine/threonine kinase AKT, have shown significant therapeutic promise. While not a direct derivative of this compound, the potent pan-AKT inhibitor Capivasertib features a related pyrrolopyrimidine core, underscoring the importance of the broader pyrimidine scaffold in targeting this pathway.[8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellPro Cell Growth & Proliferation mTORC1->CellPro Promotes Inhibitor This compound-based AKT Inhibitor Inhibitor->AKT Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition point.

Structure-Activity Relationship (SAR) Insights

The design of potent and selective inhibitors relies on a deep understanding of SAR. For 2,4,5-trisubstituted pyrimidines, the substituents at each position play a distinct role.[9]

  • C2 Position: Often occupied by an aniline or other nitrogen-containing group, which is critical for forming hydrogen bonds with the kinase hinge region.[9]

  • C4 Position: Typically substituted with various amino groups. Modifications here are used to enhance potency and modulate selectivity across different kinase families.[9]

  • C5 Position: The methoxy group at this position can fill a hydrophobic pocket, improve metabolic stability, and influence the overall conformation of the molecule, thereby enhancing binding affinity and selectivity.[10][11]

Target KinaseRepresentative IC₅₀ Values of Pyrimidine DerivativesReference
VEGFR-20.53 - 2.41 µM[12]
PDE50.13 nM (Compound 19a)[13]
CDK9Varies with substitution, often in low nM range[9]

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of newly synthesized this compound derivatives against a target kinase using an ELISA-based method.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized this compound inhibitor compounds

  • Kinase assay buffer

  • Streptavidin-coated 96-well plates

  • Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Pre-coat a 96-well plate with streptavidin and wash according to the manufacturer's instructions. Add the biotinylated kinase substrate to each well and incubate to allow binding. Wash away any unbound substrate.

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the desired final assay concentrations.

  • Kinase Reaction: a. In each well, add the kinase assay buffer. b. Add the diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. c. Add the recombinant kinase to all wells except the "no enzyme" control. d. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase). e. Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

  • Detection: a. Stop the reaction by adding an EDTA solution or by washing the plate. b. Add the HRP-conjugated phospho-specific antibody to each well. This antibody will only bind to the phosphorylated substrate. Incubate for 1 hour at room temperature. c. Wash the plate thoroughly to remove any unbound antibody. d. Add the TMB substrate and incubate in the dark until a blue color develops. e. Add the stop solution to quench the reaction, which will turn the color to yellow.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the background ("no enzyme" control) from all other readings. c. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. d. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a proven and highly valuable core structure in drug discovery. Its synthetic tractability, coupled with the ability of the 5-methoxy group to impart favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics.[4][5] Its prevalence in kinase inhibitors highlights its effectiveness in targeting the highly conserved ATP binding site.[3][8] Future explorations will likely focus on developing novel derivatives with improved selectivity profiles to minimize off-target effects, as well as applying this versatile scaffold to a broader range of biological targets beyond kinases.[14] The continued investigation into the nuanced structure-activity relationships of this compound derivatives will undoubtedly fuel the discovery of next-generation medicines.

References

  • Koprowska, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel). Retrieved from [Link]

  • Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kumar, A., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Manoharan, Y., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: Scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • Singh, A., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. Retrieved from [Link]

  • Bain, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. Retrieved from [Link]

  • Skvortsov, D. A., et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Doklady Biochemistry and Biophysics. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Methoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical need for accurate and reliable quantification in research, quality control, and pharmacokinetic studies, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section is designed to provide researchers, scientists, and drug development professionals with the scientific principles, practical insights, and step-by-step protocols necessary for successful implementation. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative standards.

Introduction: The Significance of this compound Quantification

This compound and its derivatives are important scaffolds in medicinal chemistry, often associated with a range of biological and therapeutic activities.[1] Accurate quantification of this compound is essential for various stages of drug discovery and development, including synthesis verification, purity assessment, stability studies, and pharmacokinetic analysis. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide details three widely applicable techniques, providing the necessary protocols to establish reliable and reproducible quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small organic molecules due to its robustness, reliability, and cost-effectiveness.[2][3] The method separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reverse-phase (RP) HPLC method is typically employed, where a non-polar stationary phase is used with a polar mobile phase.

Principle of HPLC-UV Quantification

In RP-HPLC, this compound is separated from other components in a sample mixture based on its hydrophobicity. A C18 column is a common choice for this purpose.[4] The separated analyte then passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for accurate quantification when compared against a calibration curve of known standards.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Prepare Stock Solution (1 mg/mL in Mobile Phase) B Create Calibration Standards (Serial Dilution) A->B C Prepare Sample Solution (Known Concentration) A->C E Inject Standards & Samples B->E C->E D Equilibrate HPLC System D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Determine Sample Concentration G->H

Caption: General experimental workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Quantification of this compound

Objective: To determine the concentration of this compound in a bulk sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[4]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v).[4] Acidify the aqueous portion with a small amount of phosphoric or formic acid (e.g., 0.1%) to improve peak shape.[4]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.[3]

  • Calibration Standards Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water (acidified)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25°C

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).

  • Analysis: Inject the blank (mobile phase), calibration standards, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[3]

Data Presentation: HPLC-UV Method Validation Parameters
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1

Note: These values are based on general capabilities and should be established during method validation as per ICH guidelines.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For this compound, GC-MS can provide both quantitative and qualitative information.[7]

Principle of GC-MS Quantification

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column.[8] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for identification and quantification.[7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Dissolve Sample/Standard (e.g., Methanol, Acetonitrile) B Prepare Dilution Series (Calibration Curve) A->B C Add Internal Standard (Optional but Recommended) A->C D Inject into GC System B->D C->D E Separation on Capillary Column D->E F Ionization & Mass Analysis E->F G Extract Ion Chromatogram (EIC) F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: General experimental workflow for GC-MS analysis.

Detailed Protocol: GC-MS Quantification of this compound

Objective: To quantify this compound and identify potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[7]

  • Autosampler

Reagents:

  • High-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate)[7]

  • This compound reference standard

  • Internal standard (optional, e.g., a structurally similar compound with a different mass)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent.[7]

    • Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for the calibration curve.[7]

    • If using an internal standard, add a fixed amount to all standards and samples.[7]

  • GC-MS Instrumentation and Conditions:

    • Injector Temperature: 250°C[7]

    • Injection Volume: 1 µL[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C[7]

    • MS Transfer Line Temperature: 280°C[7]

    • Ion Source Temperature: 230°C[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Scan Range: m/z 40-400

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Quantification:

    • Identify the retention time of this compound.

    • Select a characteristic ion from the mass spectrum for quantification (e.g., the molecular ion or a major fragment ion).

    • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of compounds in complex matrices, such as biological fluids.[9][10] It couples the separation power of HPLC with the specificity of tandem mass spectrometry.[10]

Principle of LC-MS/MS Quantification

After separation by LC, the analyte is ionized (commonly by electrospray ionization - ESI) and enters the tandem mass spectrometer. In the first quadrupole, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to excellent sensitivity and specificity.[11][12]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Stock & Working Solutions B Matrix Sample Preparation (e.g., Protein Precipitation) A->B C Spike with Internal Standard B->C D LC Separation C->D E Ionization (ESI) D->E F MRM Detection (Precursor -> Product Ion) E->F G Peak Integration F->G H Calibration Curve (Analyte/IS Ratio vs. Conc.) G->H I Calculate Concentration H->I

Caption: General experimental workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Quantification of this compound in Plasma

Objective: To quantify this compound in plasma for pharmacokinetic studies.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer[7]

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3, highly recommended)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[7]

    • Prepare working standard solutions by serial dilution.[7]

    • For plasma samples: Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of the plasma sample.[7][9] Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.[7]

  • LC-MS/MS Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C[7]

    • Mobile Phase A: 0.1% formic acid in water[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[7]

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B[7]

    • Flow Rate: 0.4 mL/min[7]

    • Injection Volume: 5 µL[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor and optimal product ions.

  • Analysis and Quantification:

    • Inject the prepared samples and standards.

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Data Presentation: LC-MS/MS Method Validation Parameters
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85% - 115% (for biological samples)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) Lowest concentration with acceptable accuracy and precision
Matrix Effect Evaluated to ensure no significant ion suppression or enhancement
Stability Assessed under various storage and handling conditions

Note: Validation for bioanalytical methods should follow regulatory guidelines such as those from the FDA or EMA.[11]

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the study. HPLC-UV offers a robust and accessible method for routine analysis of bulk materials and formulations. GC-MS provides excellent separation for volatile compounds and structural confirmation. For high-sensitivity and high-selectivity analysis, particularly in complex biological matrices, LC-MS/MS is the preferred method. The protocols and guidelines presented in this document provide a solid foundation for developing and validating reliable analytical methods for this compound, ensuring data integrity and supporting the advancement of research and drug development.

References

  • Patel, R. V., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Retrieved from [Link]

  • Gau, S., et al. (2022). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Food and Drug Analysis, 30(3), 438-448. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Phetcharaburanin, J., et al. (2021). Quantitative proteomics analysis reveals possible anticancer mechanisms of 5'-deoxy-5'-methylthioadenosine in cholangiocarcinoma cells. PLOS ONE, 16(10), e0258523. Retrieved from [Link]

  • Li, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 219, 114886. Retrieved from [Link]

  • DeRuiter, J., et al. (2014). Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Rapid Communications in Mass Spectrometry, 28(2), 127-136. Retrieved from [Link]

  • Gushchina, A. V., et al. (2022). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. Molecules, 27(21), 7289. Retrieved from [Link]

  • V, S., et al. (2018). Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 55-63. Retrieved from [Link]

  • Leonardi, L. J., et al. (2001). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Brazilian Chemical Society, 12(4), 509-514. Retrieved from [Link]

  • Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. Retrieved from [Link]

  • Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 48(8), 649-655. Retrieved from [Link]

  • Tellez-Giron, A. S., et al. (2020). Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study. RSC Advances, 10(60), 36806-36817. Retrieved from [Link]

  • Zimecki, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 103-108. Retrieved from [Link]

  • Patel, R. V., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Retrieved from [Link]

  • Varghese, E., et al. (2019). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 9(10), 209. Retrieved from [Link]

  • Almstetter, M. F., et al. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. Biomolecules, 11(9), 1339. Retrieved from [Link]

  • Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6696954. Retrieved from [Link]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Organomation. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Methoxypyrimidine Derivatives as Dual Inhibitors of EGFR and MPO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Targeting Strategy for Cancer and Associated Inflammation

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology.[1] Its aberrant activation drives the proliferation, survival, and metastasis of various solid tumors.[2][3] Consequently, the development of EGFR inhibitors has been a cornerstone of targeted cancer therapy.[4] Among the diverse chemical scaffolds explored, 5-methoxypyrimidine derivatives have emerged as a promising class of potent and selective EGFR inhibitors.[5][6][7][8] These compounds typically function by competing with ATP for the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for tumor growth.[2][9]

In parallel to the oncogenic signaling within cancer cells, the tumor microenvironment plays a critical role in disease progression. Chronic inflammation is a hallmark of cancer, and the infiltration of immune cells, such as neutrophils, can contribute to a pro-tumorigenic milieu. Myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils, is a key player in inflammatory processes.[10] MPO catalyzes the formation of highly reactive oxidants, including hypochlorous acid, which can lead to tissue damage and promote tumorigenesis.[9][11] Interestingly, elevated MPO levels have been associated with various cancers and may contribute to the oxidative stress that fuels tumor progression.[9][12]

This document provides a comprehensive guide for researchers interested in exploring the dual-targeting potential of this compound derivatives against both EGFR and MPO. We present detailed protocols for the synthesis of a representative this compound derivative, as well as robust biochemical and cellular assays to evaluate their inhibitory activity against both targets. By investigating this dual-inhibition strategy, researchers can potentially develop novel therapeutics that not only target the cancer cells directly but also modulate the inflammatory tumor microenvironment.

I. Synthesis of a Representative this compound Derivative

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the initial construction of the pyrimidine core, followed by functionalization. Below is a generalized protocol for the synthesis of a 2,4-disubstituted-5-methoxypyrimidine, a common scaffold for EGFR inhibitors.

Logical Workflow for Synthesis

Synthesis_Workflow A Starting Materials (e.g., 2,4-dichloro-5-methoxypyrimidine) B Nucleophilic Aromatic Substitution (SNAr) with a primary amine (R1-NH2) A->B C Intermediate Product B->C D Second SNAr with a secondary amine (R2-NH2) C->D E Final Product D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized synthetic workflow for 2,4-disubstituted-5-methoxypyrimidine derivatives.

Experimental Protocol: Synthesis of a 2,4-Disubstituted-5-Methoxypyrimidine

This protocol describes a two-step nucleophilic aromatic substitution (SNAr) reaction starting from 2,4-dichloro-5-methoxypyrimidine. The differential reactivity of the two chlorine atoms allows for sequential substitution.

Materials:

  • 2,4-dichloro-5-methoxypyrimidine

  • Primary amine (e.g., aniline derivative)

  • Secondary amine (e.g., piperidine derivative)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude intermediate can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.

Step 2: Second Nucleophilic Aromatic Substitution

  • To a solution of the intermediate from Step 1 in anhydrous DMF, add the secondary amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude final product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Synthesis Data

StepStarting MaterialAmine Reagent (eq)SolventTemperature (°C)Time (h)Product Yield (%)
12,4-dichloro-5-methoxypyrimidineAniline (1.1)DMFRT1685-95
22-chloro-4-anilino-5-methoxypyrimidinePiperidine (1.2)DMF901870-85

II. EGFR Inhibition Assays

A. Biochemical EGFR Kinase Assay

This assay measures the direct inhibitory effect of the this compound derivatives on the enzymatic activity of recombinant EGFR. A common method is a luminescence-based assay that quantifies ATP consumption.[11]

Logical Workflow for Biochemical EGFR Assay

EGFR_Biochem_Workflow A Prepare Reagents (EGFR enzyme, substrate, ATP, buffer) C Incubate EGFR with Compound A->C B Prepare Compound Dilutions B->C D Initiate Kinase Reaction (Add Substrate/ATP mix) C->D E Stop Reaction & Measure ADP (e.g., ADP-Glo™) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a luminescence-based biochemical EGFR kinase assay.

Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition

This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™).

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (this compound derivatives)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

  • Add 2 µL of EGFR enzyme solution to each well and incubate for 30 minutes at room temperature.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at its Km value for EGFR.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

B. Cellular EGFR Phosphorylation Assay

This assay assesses the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context.

Protocol: Western Blot Analysis of p-EGFR

Materials:

  • A431 (high EGFR expression) or other suitable cancer cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A431 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 18-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-EGFR signal to total EGFR and β-actin.

III. Myeloperoxidase (MPO) Inhibition Assay

As the direct inhibition of MPO by this compound derivatives is an exploratory area, a robust and sensitive in vitro assay is crucial. The following protocol is based on the MPO-catalyzed oxidation of a substrate to a fluorescent product.

Logical Workflow for MPO Inhibition Assay

MPO_Assay_Workflow A Prepare Reagents (MPO enzyme, substrate, H₂O₂) C Add MPO and Compound to Plate A->C B Prepare Compound Dilutions B->C D Initiate Reaction (Add Substrate and H₂O₂) C->D E Incubate and Measure Fluorescence D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a fluorescence-based MPO inhibition assay.

Protocol: Fluorometric MPO Peroxidation Activity Assay

Materials:

  • Human MPO enzyme

  • MPO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dye reagent (e.g., Amplex® UltraRed or similar)

  • Hydrogen peroxide (H₂O₂)

  • Test compounds

  • Known MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide - ABAH) as a positive control[9]

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in MPO Assay Buffer.

  • In a 96-well plate, add 20 µL of the compound dilutions or buffer (vehicle control).

  • Add 20 µL of MPO enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Prepare a working reagent by mixing the dye reagent and H₂O₂ in MPO Assay Buffer according to the manufacturer's instructions.

  • Add 60 µL of the working reagent to each well to initiate the reaction.

  • Immediately measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm) in kinetic mode for 10-30 minutes at room temperature, protected from light.

  • Determine the reaction rate (slope of the fluorescence versus time curve).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Expected IC₅₀ Values for Control Inhibitors

TargetInhibitorExpected IC₅₀ Range
EGFRErlotinib2-10 nM
MPOABAH0.3-1 µM

IV. Data Interpretation and Further Steps

A successful dual-targeting agent will exhibit potent inhibition of both EGFR and MPO. The IC₅₀ values obtained from the biochemical assays will provide a direct measure of the compound's potency against each enzyme. Promising compounds should then be further evaluated in cellular assays. For EGFR, this includes assessing the inhibition of downstream signaling pathways (e.g., Akt, ERK) and anti-proliferative effects in cancer cell lines. For MPO, cellular assays could involve measuring the inhibition of MPO-mediated oxidative stress in neutrophils or other relevant cell types.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation EGF EGF EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

V. Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis and evaluation of this compound derivatives as potential dual inhibitors of EGFR and MPO. By targeting both the intrinsic oncogenic signaling of cancer cells and the extrinsic pro-inflammatory tumor microenvironment, this novel therapeutic strategy holds the potential to deliver more effective and durable anti-cancer responses. The successful identification of such dual-targeting agents could represent a significant advancement in the field of oncology.

VI. References

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • Atreya, C., & Turnbaugh, P. J. (2014). Small Molecule Myeloperoxidase (MPO) Inhibition Prevents Delayed Cerebral Injury (DCI) After Subarachnoid Hemorrhage (SAH) in a Murine Model. PLoS ONE, 9(9), e108089. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2781-2793. [Link]

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • ASH Publications. (2023). Targeted Inhibition of Myeloperoxidase (MPO): A New Therapeutic Strategy for the Treatment of Multiple Myeloma. Blood. [Link]

  • Tanimura, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3467-3472. [Link]

  • El-Damasy, A. K., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(1), 133-150. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Assay Genie. Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. [Link]

  • Furtmüller, P. G., et al. (2006). Myeloperoxidase: a target for new drug development?. British journal of pharmacology, 147 Suppl 1(Suppl 1), S191–S203. [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9317. [Link]

  • Patsnap Synapse. What are MPO inhibitors and how do they work?. [Link]

  • BPS Bioscience. EGFR(L858R) Kinase Assay Kit. [Link]

  • Sino Biological. EGFR Signaling Pathway. [Link]

  • Klebanoff, S. J. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976. [Link]

  • Gorudko, I. V., et al. (2018). Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(11), 2579-2592. [Link]

  • National Journal of Pharmaceutical Sciences. Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. [Link]

  • Wikipedia. Epidermal growth factor receptor. [Link]

  • ResearchGate. Myeloperoxidase Activity Protocol. [Link]

  • Sibilia, M., et al. (2012). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 4(4), 988-1015. [Link]

  • MDPI. Phagocyte NADPH Oxidase NOX2-Derived Reactive Oxygen Species in Antimicrobial Defense: Mechanisms, Regulation, and Therapeutic Potential—A Narrative Review. [Link]

  • Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

  • ResearchGate. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Zhang, Y., et al. (2022). Design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2480. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-Methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxypyrimidine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

I. Overview of Synthetic Strategies

The synthesis of this compound often proceeds through a key intermediate, 2,4-dichloro-5-methoxypyrimidine. This intermediate is typically synthesized from 2,4-dihydroxy-5-methoxypyrimidine. The subsequent conversion to this compound involves selective dehalogenation. An alternative approach involves the direct methoxylation of a suitable pyrimidine precursor. This guide will focus on the common challenges associated with the preparation of the dichlorinated intermediate and its conversion.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.

Issue 1: Low Yield in the Chlorination of 2,4-dihydroxy-5-methoxypyrimidine

Question: I am experiencing a low yield (below 70%) during the synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃). What are the potential causes and how can I improve the yield?

Answer: A low yield in this chlorination step is a frequent challenge and can be attributed to several factors. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Incomplete Reaction: The conversion of the dihydroxy pyrimidine to the dichloro derivative may be incomplete.

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Patents suggest refluxing at temperatures between 100-160°C for 2-6 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.

    • Reagent Stoichiometry: An insufficient amount of the chlorinating agent, POCl₃, will lead to incomplete conversion. A molar ratio of at least 2.0-2.5 moles of POCl₃ per mole of 2,4-dihydroxy-5-methoxypyrimidine is recommended.[1]

  • Side Reactions and Product Degradation: The use of POCl₃, a strong dehydrating and chlorinating agent, can lead to unwanted side reactions if not properly controlled.

    • Hydrolysis during Workup: 2,4-dichloro-5-methoxypyrimidine is susceptible to hydrolysis back to the monohydroxy or dihydroxy starting material, especially in acidic conditions.[1] The workup procedure of quenching the reaction mixture with ice or cold water must be performed carefully, maintaining a low temperature (ideally below 5°C).[2]

    • Charring/Decomposition: Overheating or prolonged reaction times at very high temperatures can lead to the decomposition of the starting material and product, resulting in a dark, tarry reaction mixture and reduced yield. Adhere to the recommended temperature ranges.

  • Inefficient Quenching and Extraction: Product loss can occur during the workup and extraction phases.

    • Quenching: Slowly add the reaction mixture to a mixture of ice and water with vigorous stirring to dissipate heat effectively.[2]

    • Extraction: After quenching, the product needs to be efficiently extracted into an organic solvent. Ensure complete phase separation and consider performing multiple extractions to maximize the recovery of the product from the aqueous layer.

Experimental Protocol: Optimized Chlorination

ParameterRecommended ConditionRationale
Starting Material Dry 2,4-dihydroxy-5-methoxypyrimidineMoisture can react with POCl₃, reducing its effectiveness.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective and commonly used chlorinating agent.
Solvent Toluene, Xylene, or neat POCl₃Toluene or xylene can aid in temperature control.[1]
Base (Optional but Recommended) Triethylamine, Pyridine, or N,N-dimethylanilineNeutralizes the HCl generated, driving the reaction to completion.[1][2]
Temperature 100-160°CEnsures a reasonable reaction rate.[1]
Reaction Time 2-6 hours (monitor by TLC/HPLC)Allows for complete conversion of the starting material.[1]
Workup Slow addition to ice/water, maintaining T < 5°CMinimizes hydrolysis of the product.[2]

Workflow Diagram: Troubleshooting Low Yield in Chlorination

Caption: Troubleshooting workflow for low yield in the synthesis of 2,4-dichloro-5-methoxypyrimidine.

Issue 2: Formation of Impurities during the Synthesis of this compound from a Halogenated Precursor

Question: I am attempting to synthesize this compound from 5-chloropyrimidine (or a similar halogenated pyrimidine) and sodium methoxide, but I am observing significant byproduct formation. How can I improve the selectivity of this reaction?

Answer: The nucleophilic aromatic substitution (SNAr) of a methoxide for a halide on the pyrimidine ring is a standard method. However, the pyrimidine ring's electronics can lead to side reactions.

Causality and Solutions:

  • Reaction with Solvent: If methanol is used as the solvent, it can also act as the nucleophile. However, the reaction is typically performed with a catalytic or stoichiometric amount of a strong base like sodium methoxide.

  • Ring Opening: Under harsh conditions (high temperatures, very strong base), the pyrimidine ring can be susceptible to nucleophilic attack leading to ring-opening byproducts.

  • Alternative Coupling Strategies: For more complex or sensitive substrates, modern cross-coupling reactions can offer higher selectivity and milder conditions.

    • Buchwald-Hartwig Amination: While typically for C-N bond formation, related palladium-catalyzed methods can be adapted for C-O bond formation. These reactions often use a palladium catalyst with a specific ligand.[3][4][5][6]

    • Ullmann Condensation: This classic copper-catalyzed reaction is well-suited for forming aryl ethers from aryl halides.[7][8] It often requires higher temperatures than palladium-catalyzed reactions but can be effective.

Comparative Table of Methoxylation Methods

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
SNAr Sodium MethoxideMethanol, RefluxSimple, inexpensive reagentsCan require harsh conditions, potential for side reactions
Buchwald-Hartwig Palladium Catalyst + LigandToluene or Dioxane, 80-120°CMild conditions, high functional group toleranceMore expensive catalyst system
Ullmann Condensation Copper Catalyst (e.g., CuI)DMF or NMP, 120-210°CEffective for less reactive halidesHigh temperatures, can require stoichiometric copper

Logical Relationship Diagram: Choosing a Methoxylation Strategy

Methoxylation_Strategy Start Need to Synthesize This compound Substrate Substrate Complexity and Sensitivity Start->Substrate Simple Simple, Robust Substrate Substrate->Simple Low Complex Complex, Sensitive Substrate Substrate->Complex High SNAr Attempt S_NAr with Sodium Methoxide Simple->SNAr CrossCoupling Consider Cross-Coupling Complex->CrossCoupling Buchwald Buchwald-Hartwig (Pd-catalyzed) CrossCoupling->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) CrossCoupling->Ullmann

Sources

Technical Support Center: 5-Methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Methoxypyrimidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during synthesis. Here, we move beyond simple protocols to explain the causality behind common issues, offering robust, field-tested solutions to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Impurity Profiles & Analysis

This section addresses the most common questions regarding impurities that can arise during the synthesis of this compound, regardless of the specific synthetic route.

Question: What are the most common classes of impurities I should expect, and where do they come from?

Answer: Impurities in this compound synthesis are typically route-dependent but generally fall into three categories:

  • Process-Related Impurities: These are substances directly related to the synthetic process.

    • Unreacted Starting Materials: The most frequent impurity. For instance, in syntheses starting from 5-methoxyuracil, residual amounts of this precursor are often found in the crude product[1][2].

    • Incompletely Reacted Intermediates: Multi-step syntheses often leave behind traces of intermediates. A common example is the presence of mono-chlorinated species like 2-chloro-4-hydroxy-5-methoxypyrimidine when synthesizing 2,4-dichloro-5-methoxypyrimidine from 5-methoxyuracil[1].

    • Reagent-Derived Byproducts: Impurities derived from the reagents themselves. A classic case is the formation of phosphoric acids from the quenching of phosphorus oxychloride (POCl₃), a common chlorinating agent[1].

  • Side-Reaction Impurities: These arise from alternative reaction pathways.

    • Over-reaction Products: In syntheses involving multiple reactive sites, such as the methoxylation of a di-chlorinated pyrimidine, di-substitution can occur, leading to di-methoxy byproducts.

    • Positional Isomers: Depending on the precursors, rearrangement or incorrect cyclization can lead to isomeric impurities that can be difficult to separate.

  • Degradation Products:

    • Colored Impurities: Yellow or brownish tints often indicate the presence of degradation products, which can form under harsh reaction conditions (e.g., high temperatures or extreme pH)[1]. These are often complex polymeric materials.

Question: What is the recommended analytical workflow for identifying unknown impurities in my final product?

Answer: A multi-technique approach is essential for the robust identification and quantification of impurities. The standard workflow involves separation followed by structural elucidation.

Recommended Analytical Workflow:

  • Initial Purity Assessment (Chromatography):

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A gradient elution method is typically required to resolve the main product from both more and less polar impurities[3].

    • Gas Chromatography (GC): Suitable for thermally stable and volatile impurities. Often coupled with a mass spectrometer (GC-MS) for immediate identification[4][5].

  • Mass Determination (Mass Spectrometry):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight of the impurities as they elute from the HPLC column, offering immediate clues to their identity (e.g., unreacted starting material, partially reacted intermediate)[3][5].

  • Structural Elucidation (Spectroscopy & Further Analysis):

    • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, impurities must be isolated (e.g., by preparative HPLC) and analyzed by ¹H and ¹³C NMR[3][6]. This provides detailed information about the molecule's carbon-hydrogen framework.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups that may differ between the product and the impurity.

Data Summary: Analytical Techniques for Impurity Profiling
Analytical TechniquePurposeInformation ProvidedCommon Application
HPLC Separation & QuantificationRetention time, peak area (purity %)Primary purity assessment for non-volatile organics[5].
GC-MS Separation & IdentificationRetention time, mass spectrumAnalysis of volatile impurities and residual solvents[4].
LC-MS Separation & IdentificationRetention time, mass-to-charge ratio"First-pass" identification of unknown impurities[5].
NMR Structural ElucidationDetailed molecular structureDefinitive identification of isolated impurities[3].

Section 2: Troubleshooting Guide for Common Synthetic Routes

This section provides specific troubleshooting advice for issues encountered in common synthetic pathways leading to this compound and its key intermediates.

Route 1: From 5-Methoxyuracil via Chlorination

A widely used method involves the conversion of 5-methoxyuracil to 2,4-dichloro-5-methoxypyrimidine, a key intermediate[2][7][8]. Subsequent nucleophilic substitution yields the desired this compound derivative.

Visualizing the Problem: Impurity Formation Pathway

G cluster_0 Chlorination Step (POCl₃) cluster_1 Workup/Purification SM 5-Methoxyuracil (Starting Material) INT1 Partially Chlorinated Intermediate (e.g., 2-chloro-4-hydroxy...) SM->INT1 Incomplete Reaction PROD 2,4-Dichloro-5-methoxypyrimidine (Desired Intermediate) IMP1 Unreacted SM SM->IMP1 INT1->PROD Successful Reaction IMP2 Residual Intermediate INT1->IMP2 IMP3 Degradation Products (Colored Impurities) PROD->IMP3 Excess Heat WORKUP Quench & Extraction PROD->WORKUP IMP4 Phosphoric Acids (From Quench) WORKUP->IMP4 Incomplete Neutralization/Wash

Caption: Impurity formation map for the chlorination of 5-methoxyuracil.

Question: My final chlorinated product is contaminated with a more polar spot by TLC, which I suspect is the starting material. How can I improve the reaction and purification?

Answer: This is a classic problem of incomplete reaction. The hydroxyl groups of 5-methoxyuracil have tautomeric forms, and driving the equilibrium towards the reactive species for complete chlorination is key.

Causality & Troubleshooting Steps:

  • Insufficient Chlorinating Agent/Base: The reaction requires a sufficient excess of POCl₃ and often a tertiary amine base (like N,N-dimethylaniline) to drive the reaction to completion[8].

    • Protocol: Ensure POCl₃ is used in large excess (often as the solvent) and that the molar ratio of the amine base is appropriate. The base scavenges the HCl generated, pushing the reaction forward.

  • Reaction Time and Temperature: These reactions often require prolonged heating under reflux to ensure both hydroxyl groups are substituted[8].

    • Protocol: Monitor the reaction by TLC until the starting material spot has completely disappeared. If the reaction stalls, a modest increase in temperature or extended reflux time may be necessary.

  • Purification Strategy: The starting material, 5-methoxyuracil, is significantly more polar than the dichlorinated product[1].

    • Protocol - Column Chromatography: This is the most effective method for removal. Use a silica gel column and an optimized eluent system (e.g., hexane/ethyl acetate). Determine the optimal solvent ratio using TLC beforehand[1].

    • Protocol - Aqueous Wash: A basic wash (e.g., with cold, dilute NaHCO₃ solution) during the workup can help remove some of the acidic starting material, but chromatography is generally required for high purity.

Question: After workup, my product is a brown or yellow oil/solid. What causes this color and how can I remove it?

Answer: Colored impurities are typically high molecular weight byproducts caused by degradation at high temperatures[1]. Removing them is crucial for obtaining a high-quality final product.

Causality & Troubleshooting Steps:

  • Cause - Thermal Degradation: Prolonged heating at high reflux temperatures can cause sensitive pyrimidine rings to decompose.

    • Prevention: Minimize reaction time once the conversion is complete as monitored by TLC. Ensure the reaction is not heated more vigorously than necessary.

  • Removal - Activated Charcoal Treatment: This is the most common method for removing colored impurities[1].

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product).

      • Stir the suspension at room temperature for 15-30 minutes.

      • Filter the mixture through a pad of Celite® to remove the charcoal.

      • Rinse the Celite® pad with fresh solvent to recover any adsorbed product.

      • Concentrate the filtrate to obtain the decolorized product.

    • Critical Note: Using excessive charcoal can lead to significant product loss due to adsorption[1]. Always start with a minimal amount.

Question: My NMR shows broad peaks, and the product is difficult to handle. I suspect residual acids from the POCl₃ quench. What is the correct procedure?

Answer: Yes, this is highly likely. Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl. If not properly removed, these acids can contaminate your product.

Causality & Troubleshooting Steps:

  • Cause - Incomplete Quenching & Neutralization: Simply adding water is not enough. The resulting acids must be thoroughly neutralized and removed.

    • Validated Quenching & Workup Protocol:

      • After the reaction is complete, cool the reaction mixture in an ice bath.

      • Crucially, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic quench[8]. Do NOT add ice to the reaction mixture.

      • Once the quench is complete, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or ether) multiple times[1][8].

      • Combine the organic layers and wash sequentially with:

        • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases (to neutralize acids).

        • Water.

        • Brine (saturated aqueous NaCl) to aid in phase separation.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Section 3: General Purification Troubleshooting

Question: My purification by column chromatography results in very low yield. What are the common pitfalls?

Answer: Product loss during chromatography is a frequent issue that can often be traced back to improper setup and execution.

Causality & Troubleshooting Steps:

  • Cause - Improper Eluent System: A solvent system that is too polar will cause your product to elute too quickly along with impurities. A system that is not polar enough will result in the product never eluting from the column[1].

    • Solution: Before running the column, perform TLC analysis with various solvent ratios (e.g., hexane/ethyl acetate). The ideal system will give your product an Rf value of ~0.25-0.35.

  • Cause - Column Overloading: Exceeding the separation capacity of your silica gel column is a primary cause of poor separation and subsequent yield loss in mixed fractions[1].

    • Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude material.

  • Cause - Improper Sample Loading: Applying the sample in too large a volume of solvent leads to a broad initial band and poor separation.

    • Solution: Dissolve the crude product in the minimum amount of the eluent or another volatile solvent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Visualizing a General Troubleshooting Workflow

G cluster_ID Impurity Identification cluster_OPT Reaction Optimization cluster_PUR Purification Strategy START Crude Product Shows Impurity (via TLC/LCMS) ID_LCMS LC-MS Analysis (Identify MW) START->ID_LCMS PUR_CRYSTAL Recrystallization (If solid) START->PUR_CRYSTAL Known Impurity ID_COMPARE Compare MW to Starting Materials & Intermediates ID_LCMS->ID_COMPARE ID_ISOLATE Isolate Impurity (Prep-HPLC) ID_COMPARE->ID_ISOLATE If Unknown OPT_REAGENTS Check Reagent Stoichiometry & Purity ID_COMPARE->OPT_REAGENTS Known Impurity ID_NMR NMR Analysis (Confirm Structure) ID_ISOLATE->ID_NMR ID_NMR->OPT_REAGENTS Structure Confirmed OPT_CONDITIONS Adjust Time, Temp, & Concentration OPT_REAGENTS->OPT_CONDITIONS OPT_WORKUP Improve Quench & Extraction Protocol OPT_CONDITIONS->OPT_WORKUP PUR_CHROM Column Chromatography PUR_CRYSTAL->PUR_CHROM If still impure PUR_CHARCOAL Charcoal Treatment (For color) PUR_CHROM->PUR_CHARCOAL If colored

Caption: General workflow for identifying and mitigating impurities.

References

  • Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine - Benchchem.
  • An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications - Benchchem.
  • Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine - Benchchem.
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
  • 2-BROMO-5-METHOXYPYRIDINE synthesis - ChemicalBook.
  • 2,4-Dichloro-5-methoxypyrimidine synthesis - ChemicalBook.
  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap.
  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Analytical Strategies for Monitoring Residual Impurities | BioPharm International.
  • Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium - Google Patents.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals - Blogs - Testing Lab / Alfa Chemistry - Catalysts.
  • Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed.

Sources

Technical Support Center: Purification of 5-Methoxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we address common challenges encountered during the recrystallization process through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. The impurities, which are present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor"). The pure crystals are then isolated by filtration.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal solvent for the recrystallization of this compound?

An ideal solvent must satisfy several criteria:

  • High Solubility at High Temperatures: It must dissolve this compound completely when the solvent is hot (at or near its boiling point).

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent when it is cold (at room temperature or in an ice bath) to ensure maximum recovery of the purified product.[1][4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" (melting before it dissolves). A relatively low boiling point (under 100-110°C) is also preferable as it allows for easy removal from the purified crystals during drying.[5]

  • Inertness: The solvent must not react chemically with this compound.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal via hot filtration).[4]

Q2: Which solvents are a good starting point for this compound?

Given the structure of this compound, which contains polar nitrogen atoms and an ether group, moderately polar solvents are often a good starting point. Pyrimidine derivatives are frequently recrystallized from alcohols like ethanol or methanol .[6] Solvent systems like ethyl acetate/hexanes can also be effective.[7] The best approach is to perform small-scale solubility tests with a variety of solvents to determine the optimal choice experimentally.[1]

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is useful when no single solvent meets all the criteria for a good recrystallization.[4] This technique uses two miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[8] The impure compound is first dissolved in a minimum amount of the hot "solvent." The "anti-solvent" is then added dropwise to the hot solution until it becomes slightly cloudy (turbid), indicating the point of saturation. A drop or two of the hot "solvent" is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9]

Standard Recrystallization Protocol for this compound

This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the hot solvent in small portions until the compound is just completely dissolved. Using the minimum amount of hot solvent is crucial for achieving a good yield.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, they must be removed by filtering the solution while it is still hot. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives molecules time to arrange themselves into a well-defined lattice, excluding impurities.[10][11] Rapid cooling can trap impurities and leads to the formation of smaller, less pure crystals.[12][13]

  • Further Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[2]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, followed by spreading them on a watch glass or by using a vacuum oven.

Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve Add Solvent & Heat hot_filt Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filt Optional cool Slow Cooling to Room Temperature dissolve->cool If No Insolubles hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath Maximize Yield vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Sources

Column chromatography protocol for 5-Methoxypyrimidine purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust purification methodologies in synthetic chemistry, this Technical Support Center guide provides a comprehensive protocol for the purification of 5-methoxypyrimidine via column chromatography. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a troubleshooting-centric framework. Here, we dissect the causality behind experimental choices, ensuring a self-validating protocol that empowers users to overcome common purification challenges.

Core Principles of this compound Purification

This compound, a key heterocyclic compound, possesses moderate polarity. Its purification by normal-phase column chromatography hinges on the principle of differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase. The optimal mobile phase must be polar enough to move the target compound off the baseline but not so polar that it co-elutes with impurities.

Experimental Workflow: From Crude to Pure

The purification process is a systematic workflow designed to maximize both purity and recovery. Each stage, from initial analysis to final isolation, is critical for success.

Purification_Workflow cluster_prep Preparation & Analysis cluster_chrom Column Chromatography cluster_final Final Processing Crude Crude this compound TLC_Analysis TLC Analysis for Solvent System Optimization Crude->TLC_Analysis Spot crude material Pack_Column Pack Column with Silica Gel Slurry TLC_Analysis->Pack_Column Determines eluent Load_Sample Load Sample (Wet or Dry Loading) Pack_Column->Load_Sample Elute Elute with Optimized Solvent System Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis_Fractions Analyze Fractions by TLC Collect->TLC_Analysis_Fractions Combine Combine Pure Fractions TLC_Analysis_Fractions->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Purity_Check Final Purity Analysis (HPLC, NMR) Pure_Product->Purity_Check

Caption: A generalized workflow for the purification of this compound.

Detailed Protocol: Column Chromatography of this compound

This protocol assumes a standard laboratory setting and provides a robust starting point for purification.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) for Eluent Optimization The selection of an appropriate solvent system is paramount for successful separation.[1]

  • Objective: To find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.2-0.4.[1] This range typically provides the best separation from both more polar and less polar impurities during column chromatography.

  • Procedure:

    • Prepare several developing chambers with different ratios of a non-polar and a polar solvent. Common starting systems include Hexane:EtOAc mixtures.

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the crude mixture onto the baseline of several TLC plates.

    • Develop each plate in a different solvent system.

    • Visualize the spots under a UV lamp (254 nm). This compound is UV active.

  • Interpretation:

    • If the spot remains at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., EtOAc).

    • If the spot runs with the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.

Solvent System (Hexane:EtOAc)Expected Rf of this compoundObservation & Recommendation
9:1< 0.1Eluent is not polar enough. Compound is strongly adsorbed to silica.
7:3 ~0.3 Ideal starting point for column chromatography.
1:1> 0.6Eluent is too polar. Risk of co-elution with less polar impurities.

Step 2: Column Packing

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

  • Pour the slurry into the column and allow the silica to settle, ensuring a compact and level bed without air bubbles.[2]

Step 3: Sample Loading Choose one of the following methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Carefully pipette this solution onto the top of the silica bed.[3][4] This method is fast but can lead to band broadening if too much solvent is used.[4]

  • Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column. This technique is preferred for compounds with limited solubility in the eluent and often results in better separation.[3]

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the optimized solvent system determined by TLC.

  • Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Collect fractions sequentially and monitor the elution process by TLC. Spotting every few fractions on a TLC plate will reveal which fractions contain the desired product and which contain impurities.

Step 5: Isolation of Pure Product

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of pyrimidine derivatives.

Q1: My compound won't move off the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

Answer: This indicates your compound is very polar or is interacting strongly with the acidic silica gel.

  • Increase Eluent Polarity: Switch to a more aggressive solvent system. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the concentration.[1]

  • Address Acidity: Pyrimidine derivatives, being basic, can stick to the acidic silica gel, causing streaking or immobility.[5] To counteract this, add a small amount of a basic modifier like triethylamine (Et₃N) (typically 0.1-1%) to your eluent system.[5][6]

  • Consider an Alternative Stationary Phase: If the compound is unstable on silica, consider using a different stationary phase like neutral alumina.[5][7]

Q2: The separation between my product and an impurity is very poor (overlapping spots on TLC). How can I improve resolution?

Answer: Poor separation occurs when compounds have very similar polarities.

  • Fine-Tune the Eluent: Small adjustments to the solvent ratio can sometimes resolve overlapping spots.

  • Change Solvent Selectivity: The choice of solvent does more than just control polarity; it affects the specific interactions between the analyte, stationary phase, and mobile phase. Try replacing ethyl acetate with another solvent of similar polarity but different chemical properties, such as acetone or a DCM/MeOH mixture.

  • Alternative Purification Techniques: If column chromatography fails to provide adequate separation, consider more powerful techniques like preparative High-Performance Liquid Chromatography (prep-HPLC).[1][7]

Q3: I'm seeing a long "tail" or "streak" for my product spot on the TLC and in my column fractions. What's causing this?

Answer: Tailing is often a sign of column overloading, interaction with the stationary phase, or sample degradation.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation and tailing.[8] For a given column size, there is a maximum amount of crude material that can be effectively separated.

  • Neutralize the Stationary Phase: As mentioned in Q1, the basic nitrogen atoms in the pyrimidine ring can interact strongly with acidic silanol groups on the silica surface. Adding a small amount of triethylamine to the eluent can mitigate these interactions and lead to sharper bands.[5]

  • Check for Compound Stability: Test your compound's stability on silica gel.[9] Spot the compound on a TLC plate, let it sit for an hour, and then develop it. If a streak or new spots appear, your compound may be decomposing on the silica.

Q4: My final product is pure by TLC, but has a yellow or brownish tint. How can I remove the color?

Answer: Colored impurities often arise from side reactions or degradation and are typically highly polar or polymeric.

  • Activated Charcoal Treatment: Before chromatography, dissolve the crude product in an organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter the mixture through a pad of Celite®. The charcoal will adsorb many colored impurities.[8] Be aware that excessive use of charcoal can also adsorb your desired product, leading to lower recovery.[8]

Q5: The recovery of my product after the column is very low. Where could it have gone?

Answer: Low recovery can stem from several issues throughout the process.

  • Product Still on the Column: Your compound might be more polar than anticipated and requires a stronger eluent for complete elution. After you have collected what you believe is all your product, flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) and check this "flush" by TLC.

  • Product Loss During Workup: Ensure that the product was fully extracted from the initial reaction mixture. Pyrimidine derivatives can sometimes have partial solubility in aqueous layers, especially if the pH is acidic. Perform multiple extractions and consider a back-extraction if necessary.

  • Irreversible Adsorption/Decomposition: The compound may have irreversibly adsorbed to the silica gel or decomposed during the purification process.[9] If decomposition is suspected (see Q3), a change in stationary phase is warranted.

References

  • Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Benchchem.
  • Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Benchchem.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
  • Technical Support Center: Purification of Products from 2,4-Dimethoxypyrimidine-5-boronic Acid Reactions. Benchchem.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Column Chromatography Procedures. Organic Chemistry at CU Boulder.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • SiliaPlate TLC Practical Guide. SiliCycle.

Sources

Troubleshooting common issues in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of pyrimidine derivatives. This resource is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues in Pyrimidine Synthesis

This section addresses the most frequent obstacles in pyrimidine synthesis, offering a systematic approach to problem-solving.

Issue 1: Low Reaction Yield or Incomplete Reaction

A common frustration in pyrimidine synthesis is observing a low yield of the desired product or a significant amount of unreacted starting materials.[1] This can stem from several factors, each requiring a specific approach to rectify.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly influence reaction outcomes.[2]

    • Temperature: Many pyrimidine syntheses are temperature-sensitive. For instance, in some Biginelli reactions, 100°C has been identified as the optimal temperature.[2] It is crucial to precisely control the temperature, as deviations can favor side reactions.[2]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long durations can result in product degradation or the formation of byproducts.[2] Monitoring the reaction's progress is essential to determine the optimal time.[3]

    • Solvent: The choice of solvent can impact reactant solubility and reaction rates. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[2][4]

  • Catalyst Inefficiency: The type and concentration of the catalyst are crucial for many pyrimidine synthesis reactions.[2]

    • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration.[1] For acid catalysts like HCl, verifying the concentration is important.[1]

    • Catalyst Choice: In reactions like the Biginelli synthesis, both Brønsted and Lewis acids can be employed.[2] The optimal catalyst and its concentration should be determined experimentally.[2]

  • Purity of Reactants: Impurities in starting materials can inhibit the reaction.[1] It is imperative to use high-purity aldehydes, β-ketoesters, urea, or amidines.[5]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture.[3] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly enhance the yield.[3]

Objective: To monitor the progress of a pyrimidine synthesis reaction by observing the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (solvent system, e.g., 7:3 hexane:ethyl acetate)[4]

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Staining solution (e.g., iodine vapor or potassium permanganate)

Procedure:

  • Plate Preparation: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of a TLC plate.[6]

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the starting line. It is also advisable to spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[6]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp or by using a chemical stain.[6]

Interpretation: The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is progressing.

Issue 2: Formation of Unexpected Side Products

The formation of side products complicates purification and reduces the overall yield of the desired pyrimidine derivative.[3]

Common Side Products and Their Mitigation:

  • Hantzsch-type 1,4-Dihydropyridines (DHPs): In Biginelli reactions, a common yellow, fluorescent byproduct is a Hantzsch-type DHP.[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[1][4]

    • Mitigation Strategies:

      • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]

      • Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[4]

  • N-Acylurea Byproducts: These can form in the Biginelli reaction and complicate purification.[1]

    • Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]

    • Prevention and Removal: Careful control of reaction stoichiometry and catalyst choice can suppress their formation.[1] Recrystallization is often an effective method for removing N-acylurea impurities.[1]

  • Self-Condensation of Starting Materials: In the Pinner synthesis, self-condensation of the 1,3-dicarbonyl compound can occur.[4]

    • Mitigation: The choice and stoichiometry of the base are crucial to promote the desired cyclization while minimizing side reactions.[4]

Start Side Product Detected Identify Characterize Side Product (NMR, MS) Start->Identify Hantzsch Hantzsch DHP? Identify->Hantzsch Acylurea N-Acylurea? Hantzsch->Acylurea No LowerTemp Lower Reaction Temperature Hantzsch->LowerTemp Yes SelfCond Self-Condensation? Acylurea->SelfCond No ControlStoich Control Stoichiometry Acylurea->ControlStoich Yes OptimizeBase Optimize Base SelfCond->OptimizeBase Yes ChangeCat Change Catalyst LowerTemp->ChangeCat UreaLast Add Urea Last ChangeCat->UreaLast Purify Purify by Recrystallization UreaLast->Purify ControlStoich->Purify OptimizeBase->Purify End Pure Product Purify->End

Caption: A decision-making workflow for troubleshooting common side products in pyrimidine synthesis.

Issue 3: Difficulties in Product Purification

Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to impurities and side products with similar physicochemical properties.[3]

Common Purification Techniques and Troubleshooting:

  • Recrystallization: A cost-effective method for purifying solid compounds.[7]

    • Solvent Selection: The key is to choose a solvent in which the pyrimidine is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] Common solvents include ethanol, methanol, water, and ethyl acetate.[7]

    • Troubleshooting Poor Crystallization: If the compound fails to crystallize, it may be because the solution is not supersaturated or the compound is too soluble.[8] Try evaporating some of the solvent or adding an anti-solvent.[8]

  • Flash Column Chromatography: A rapid technique for purifying compounds from complex mixtures.[7]

    • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[7]

    • Product Instability: If the target compound is unstable on silica gel, consider using a different stationary phase like alumina.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for obtaining highly pure compounds.[7]

    • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase.[7]

    • For Polar Derivatives: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for highly polar pyrimidines.[8]

Objective: To purify a solid pyrimidine derivative by recrystallization from a single solvent.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to create a saturated solution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then cool it further in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals under vacuum.[7]

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of starting materials for pyrimidine synthesis?

The purity of starting materials is paramount. Impurities can inhibit the reaction, lead to the formation of unwanted side products, and lower the overall yield.[3][5] It is highly recommended to use reagents of the highest possible purity.

Q2: My Pinner synthesis is resulting in a low yield. What are the common side reactions?

Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[4] The purity of the amidine salt is also critical; it should be freshly prepared or purified as amidines can be hygroscopic and may hydrolyze over time.[4]

Q3: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[4] Consider the addition of a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[4] Extended reaction times may also be necessary.[4]

Q4: What are the best analytical techniques to monitor the progress of my pyrimidine synthesis?

The choice of technique depends on your specific reaction and available equipment.[6]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring.[6]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring.[6][9]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC, it provides molecular weight information to confirm the identity of products and byproducts.[6][10]

Q5: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?

To improve retention in reverse-phase HPLC, you can use a polar-embedded or polar-endcapped column, decrease the organic modifier concentration in the mobile phase, or use ion-pairing agents.[8]

Data Summary

Issue Potential Cause Recommended Action Reference
Low Yield Suboptimal temperatureOptimize reaction temperature[2]
Inefficient catalystScreen different catalysts and optimize concentration[5]
Impure starting materialsUse high-purity reagents[1]
Side Product Hantzsch DHP formationLower reaction temperature, change catalyst[1]
N-acylurea formationControl stoichiometry, purify by recrystallization[1]
Purification Poor crystallizationEvaporate solvent, add anti-solvent[8]
Product instability on silicaUse alumina or other stationary phase[3]

Visualizing Reaction Pathways

Biginelli Reaction: Competing Pathways

cluster_0 Biginelli Reaction cluster_1 Hantzsch Reaction (Side Reaction) Aldehyde Aldehyde DHPM Dihydropyrimidinone (Desired Product) Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea Urea->DHPM Aldehyde2 Aldehyde DHP Dihydropyridine (Side Product) Aldehyde2->DHP Ketoester2 2x β-Ketoester Ketoester2->DHP Ammonia Ammonia (from Urea decomposition) Ammonia->DHP

Sources

Technical Support Center: 5-Methoxypyrimidine Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for minimizing side product formation in reactions involving 5-methoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

The primary side products depend heavily on the reaction type (e.g., lithiation, cross-coupling, halogenation). However, three classes of undesired products are frequently encountered:

  • Demethylated Products: Formation of 5-hydroxypyrimidine derivatives due to the cleavage of the methyl ether. This is especially common under acidic conditions or with certain Lewis acid catalysts.[1][2]

  • Isomeric Mixtures: In electrophilic substitution reactions like lithiation or halogenation, poor regioselectivity can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[3]

  • Products of Ring Degradation: Under harsh conditions, such as high temperatures or with highly reactive organometallics, the pyrimidine ring itself can degrade, leading to a complex mixture of byproducts and a significant decrease in overall yield.

Q2: Why is the 5-methoxy group susceptible to cleavage, and how does it influence the ring's reactivity?

The methoxy group is an electron-donating group that activates the pyrimidine ring towards electrophilic attack. However, the ether linkage is susceptible to cleavage under acidic conditions. The oxygen atom can be protonated or coordinate to a Lewis acid, making the methyl group susceptible to nucleophilic attack (SN2 mechanism) or forming a resonance-stabilized intermediate that leads to the hydroxyl group. This reactivity necessitates careful control of pH and reagent choice.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Significant O-demethylation is observed during my reaction.

Q: I am attempting a Suzuki coupling with a this compound derivative, but I'm consistently isolating the 5-hydroxy analog as a major side product. What causes this, and how can I prevent it?

A: O-demethylation is a classic side reaction, often promoted by acidic conditions or certain reagents that can act as Lewis acids. In many cross-coupling reactions, prolonged heating or the choice of base can create a sufficiently acidic microenvironment to facilitate this unwanted cleavage.[1]

Causality & Mechanism: The lone pair of electrons on the methoxy oxygen can be protonated by trace acids in the reaction medium or coordinate with Lewis acidic species. This makes the methyl group an excellent electrophile, which can be attacked by nucleophiles (like halide ions from the catalyst or solvent impurities), leading to the formation of the 5-hydroxypyrimidine and a methylated byproduct.

Solutions:

  • Choice of Base: Use milder, non-nucleophilic bases. Instead of strong hydroxide bases, consider using potassium carbonate (K₂CO₃) or cesium fluoride (CsF). These bases are generally less harsh and less likely to promote demethylation.

  • Temperature and Reaction Time: Minimize both. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Overheating or prolonged reaction times significantly increase the likelihood of side reactions.

  • Reagent Purity: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Using freshly distilled solvents can make a substantial difference.

  • Alternative Reagents: In some cases, specific reagents are known to cause demethylation. For instance, boron tribromide (BBr₃) is a classic demethylating agent and should be avoided unless demethylation is the desired outcome. For selective demethylation, reagents like aluminum chloride in ether can be effective, highlighting the need to avoid strong Lewis acids in your primary reaction.[2]

Problem 2: My lithiation reaction results in poor regioselectivity and low yield.

Q: I am trying to perform a directed ortho-metalation (DoM) on this compound to functionalize the C6 position, but I am getting a mixture of products, including lithiation at C2 and C4. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the lithiation of substituted pyrimidines is a common challenge. The nitrogen atoms in the ring and the methoxy group all exert directing effects, which can lead to a mixture of products if not properly controlled. The kinetic and thermodynamic sites for deprotonation can be different.[3]

Causality & Logic: The two nitrogen atoms are electron-withdrawing and acidify the adjacent protons (at C2, C4, and C6). The 5-methoxy group is an ortho-directing group. The interplay between these factors determines the ultimate site of lithiation. Using a standard base like n-BuLi at elevated temperatures often leads to the thermodynamically more stable lithiated species, which may not be the desired C6 product.[3]

Solutions:

  • Use a Hindered Base: Employing a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) or a lithium amide base derived from 2,2,6,6-tetramethylpiperidine (LiTMP) can enhance kinetic selectivity. The steric bulk of these bases favors deprotonation at the less hindered C6 position.

  • Strict Temperature Control: Perform the lithiation at very low temperatures, typically -78 °C. This "freezes out" the thermodynamic pathway and favors the kinetically preferred product, which is often the ortho-lithiated species.[4] Allowing the reaction to warm up can lead to equilibration and a mixture of isomers.

  • Solvent Choice: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is commonly used and often gives good results. The addition of a coordinating agent like TMEDA can sometimes alter selectivity but should be screened carefully.

Data Summary: Regioselectivity in Lithiation

BaseTemperatureMajor ProductMinor ProductsRationale
n-BuLi-20 °CMixtureC2, C4, C6Thermodynamic control leads to a mixture.
LDA-78 °CC6-lithiatedC4-lithiatedKinetic control favors the ortho position to the methoxy group.
LiTMP-78 °CC6-lithiatedMinimalIncreased steric hindrance enhances selectivity for the least hindered position.

Experimental Protocols

Protocol 1: Regioselective Lithiation and Quenching of this compound

This protocol details a method for achieving selective lithiation at the C6 position followed by quenching with an electrophile (e.g., iodine).

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Iodine (I₂) (1.2 eq) dissolved in anhydrous THF

  • Dry ice/acetone bath

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve this compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation. The solution should become a deep red or orange color.

  • While maintaining the temperature at -78 °C, add the solution of iodine in THF dropwise until the color of the lithiated species is discharged.

  • Allow the reaction to stir for an additional 30 minutes at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-iodo-5-methoxypyrimidine.

Visualizations

Logical Flow for Troubleshooting Lithiation Reactions

The following diagram outlines the decision-making process for optimizing the regioselectivity of a lithiation reaction on this compound.

Lithiation_Troubleshooting start Start: Poor Regioselectivity in Lithiation check_base Is the base sterically hindered (e.g., LDA, LiTMP)? start->check_base use_hindered_base Action: Switch to LDA or LiTMP check_base->use_hindered_base No check_temp Is the reaction run at -78°C or lower? check_base->check_temp Yes use_hindered_base->check_temp lower_temp Action: Lower temperature to -78°C check_temp->lower_temp No check_time Is the lithiation time minimized (e.g., < 2h)? check_temp->check_time Yes lower_temp->check_time optimize_time Action: Monitor by TLC/LCMS and quench upon completion check_time->optimize_time No success Result: Improved Regioselectivity check_time->success Yes optimize_time->success

Caption: Troubleshooting workflow for regioselective lithiation.

Mechanism: Acid-Catalyzed O-Demethylation

This diagram illustrates the general mechanism for the unwanted cleavage of the 5-methoxy group under acidic conditions.

Demethylation_Mechanism reactant reactant intermediate intermediate product product reagent reagent sub This compound protonated Protonated Intermediate (Oxonium Ion) sub->protonated + H⁺ reagent_H H⁺ product_hydroxy 5-Hydroxypyrimidine protonated->product_hydroxy + Nu⁻ (SN2 attack on methyl) product_methyl CH₃-Nu reagent_Nu Nu⁻

Caption: Mechanism of O-demethylation side reaction.

References

  • Turner, J. A. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • Aiyar, S. N., Dass, I., & Seshadri, T. R. (1958). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 47, 258-264. [Link]

  • Wang, H., et al. (2023). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 66. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxypyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a primary focus on achieving high regioselectivity.

Introduction: The Challenge of Regioselectivity

The synthesis of specifically substituted pyrimidines, such as this compound derivatives, is a cornerstone in medicinal chemistry due to their prevalence in a wide array of therapeutic agents.[1][2] However, controlling the regioselectivity of substitutions on the pyrimidine ring can be a significant synthetic hurdle. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, dictates the reactivity of the carbon positions, often leading to mixtures of isomers. This guide provides practical, experience-driven advice to help you overcome these challenges and achieve your desired regiochemical outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: "I am attempting to introduce a substituent at the C4 or C6 position of a di-chlorinated this compound, but I am getting a mixture of products with poor regioselectivity. How can I improve this?"

Answer: This is a classic challenge in pyrimidine chemistry. The two chlorine atoms at the C4 and C6 positions have similar reactivity, which can lead to a mixture of mono-substituted and di-substituted products, as well as isomers if the nucleophile is not symmetrical. Here’s how to troubleshoot:

  • Explanation of Causality: The regioselectivity is governed by a delicate balance of steric and electronic effects. The 5-methoxy group is an electron-donating group, which can influence the electron density at the adjacent C4 and C6 positions. However, this effect is often not strong enough to create a significant difference in reactivity between the two sites.

  • Solutions & Protocols:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance the subtle differences in activation energy between the two sites, favoring substitution at the more reactive position. Start by decreasing the temperature by 20-30 °C from your current protocol.

    • Use a Bulky Nucleophile: Steric hindrance can be a powerful tool to control regioselectivity. If your synthetic route allows, using a bulkier nucleophile can favor attack at the less sterically hindered position.

    • Employ a Protecting Group Strategy: In more complex syntheses, protecting one of the nitrogen atoms in the pyrimidine ring can alter the electronic distribution and enhance the reactivity difference between C4 and C6.[3] Common protecting groups include Boc and Benzyl groups.[3]

    • Stepwise Halogenation/Substitution: Consider a synthetic route that introduces the leaving groups sequentially. For example, starting with a 4-hydroxy-5-methoxypyrimidine, you can perform a selective chlorination or activation of the hydroxyl group, followed by nucleophilic substitution, and then proceed to modify the other positions.

Issue 2: Low Yields in the Condensation Step of Pyrimidine Ring Formation

Question: "I am building the this compound ring from acyclic precursors using a condensation reaction, but my yields are consistently low. What factors should I investigate?"

Answer: Low yields in pyrimidine ring synthesis often point to issues with the reaction conditions, purity of starting materials, or competing side reactions. The Biginelli reaction is a common method for pyrimidine synthesis and can be prone to low yields if not optimized.[4]

  • Explanation of Causality: The formation of the pyrimidine ring involves a series of equilibria. If any of the intermediates are unstable or can participate in side reactions, the overall yield will be compromised. The key is to drive the reaction towards the desired cyclized product.

  • Solutions & Protocols:

    • Purity of Reactants: Ensure all starting materials, such as the aldehyde, β-ketoester, and urea or thiourea, are of high purity.[4] Impurities can act as catalyst poisons or participate in unwanted side reactions.

    • Catalyst Choice: The choice of catalyst is crucial. For Biginelli-type reactions, both Brønsted and Lewis acids can be effective.[4] If you are using a Brønsted acid like HCl, ensure the concentration is optimized.[4] Lewis acids like ZnCl₂ have also been shown to be effective.[5]

    • Solvent Selection: The solvent can significantly impact the solubility of reactants and the reaction rate.[4] While ethanol is commonly used, exploring other solvents or even solvent-free conditions may improve yields.

    • Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Some reactions may require longer reaction times or a moderate increase in temperature to proceed to completion.[4]

    • Water Removal: In many condensation reactions, the removal of water can drive the equilibrium towards product formation. Consider using a Dean-Stark apparatus or adding a dehydrating agent.

Experimental Protocol: Optimized Biginelli Reaction for a Dihydropyrimidine Derivative

This protocol provides a general framework that can be adapted for the synthesis of 5-methoxy-substituted dihydropyrimidines.

ReagentMolar Equiv.
Aldehyde1.0
β-Ketoester1.0
Urea/Thiourea1.2
Catalyst (e.g., HCl)0.1
Solvent (e.g., Ethanol)5-10 mL/mmol of aldehyde

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and ethanol.

  • Add the catalytic amount of acid.

  • Stir the mixture at a controlled temperature, for example, 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol to precipitate the product.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of this compound?

A1: A common and direct starting material is 5-methoxyuracil.[3] This can be converted to 2,4-dichloro-5-methoxypyrimidine, which is a versatile intermediate for introducing various substituents via nucleophilic substitution.[3][6] Another approach is to start with 4,6-dihydroxy-5-methoxypyrimidine, which can also be halogenated to provide a reactive intermediate.[7][8]

Q2: How can I selectively introduce a substituent at the C2 position?

A2: To introduce a substituent at the C2 position, a common strategy is to start with a precursor that already has the desired C2 functionality or a group that can be easily converted. For example, using thiourea in a condensation reaction will yield a 2-thiouracil derivative.[3] The thio group can then be alkylated or displaced.

Q3: Are there any "green" chemistry approaches to improve regioselectivity?

A3: Yes, the principles of green chemistry are increasingly being applied to pyrimidine synthesis. The use of phase transfer catalysts can facilitate C-N bond formation under milder conditions. Additionally, multicomponent reactions, which combine several starting materials in a single pot, can improve atom economy and reduce waste.[1] Some modern methods also focus on metal-free reaction conditions.[9]

Q4: What analytical techniques are most important for confirming the regiochemistry of my this compound derivative?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining regiochemistry. 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for unambiguously assigning the positions of substituents. X-ray crystallography, if a suitable crystal can be obtained, provides definitive structural proof. High-Resolution Mass Spectrometry (HRMS) is also essential for confirming the elemental composition.

Visualization of Synthetic Strategies

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed temp Lower Reaction Temperature start->temp nucleophile Use Bulky Nucleophile start->nucleophile protect Employ Protecting Group start->protect stepwise Stepwise Halogenation start->stepwise analyze Analyze Product Mixture (NMR, LC-MS) temp->analyze nucleophile->analyze protect->analyze stepwise->analyze success Desired Regioisomer Obtained analyze->success High Selectivity failure Continue Optimization analyze->failure Low Selectivity G cluster_0 From 5-Methoxyuracil cluster_1 De Novo Synthesis a 5-Methoxyuracil b 2,4-Dichloro-5-methoxypyrimidine a->b Chlorination (POCl_3) c Regioselective S_NAr b->c final_product Target this compound Derivative c->final_product d Acyclic Precursors e Condensation/Cyclization d->e f This compound Core e->f f->final_product

Caption: Key synthetic routes to this compound derivatives.

References

  • Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google P
  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
  • Wikipedia. Pyrimidine metabolism. [Link]

  • Kurbah, S. D., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Indian Chemical Society, 99(11), 100763. [Link]

  • Kumar, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(1), 108-116. [Link]

  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. [Link]

  • Cline, R. E., et al. (1959). Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition. Journal of the American Chemical Society, 81(10), 2507-2511. [Link]

  • Turnbough, C. L., & Switzer, R. L. (2008). Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. Microbiology and Molecular Biology Reviews, 72(2), 266-300. [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]

Sources

Technical Support Center: Managing Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oxidation of methylthio groups in derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet critical issue in their experimental work. Here, we provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you understand, prevent, and analyze the oxidation of thioether-containing compounds, ensuring the integrity and stability of your molecules.

Introduction: The Challenge of the Thioether Group

The methylthio group (-SCH₃), a common functional group in many active pharmaceutical ingredients (APIs) and peptides (notably in the amino acid methionine), is highly susceptible to oxidation.[1] This chemical instability can lead to the formation of methionine sulfoxide (MetO) and, under more stringent oxidative conditions, methionine sulfone (MetO₂).[2][3] Such modifications can have significant consequences, including altered biological activity, changes in protein structure and function, and potential safety concerns for therapeutic candidates.[4][5] Therefore, understanding and controlling the oxidation of methylthio groups is a critical aspect of drug development and protein therapeutic formulation.[2][6]

Troubleshooting Guide: A Proactive Approach to Oxidation

This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.

Problem 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a methylthio-containing small molecule, suggesting degradation.
  • Likely Cause: Your compound is likely undergoing oxidation, leading to the formation of sulfoxide (+16 Da) and potentially sulfone (+32 Da) derivatives. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxide impurities in solvents or excipients.[2][7]

  • Troubleshooting & Optimization:

    • Forced Degradation Study: To confirm susceptibility to oxidation, perform a forced degradation study.[8][9] Expose your compound to a mild oxidizing agent like hydrogen peroxide (H₂O₂).[2] This will help you definitively identify the retention times and mass shifts of the oxidized species.

    • Solvent and Excipient Purity: Ensure you are using high-purity solvents with low peroxide values. Peroxides are common impurities in excipients like polysorbates and PEGs and can be a major driver of oxidation.[2]

    • Inert Atmosphere: During synthesis, purification, and storage, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation to sequester metal ions.[2][4]

Problem 2: My methionine-containing peptide shows a significant +16 Da impurity after solid-phase peptide synthesis (SPPS) and cleavage.
  • Likely Cause: Methionine is notoriously prone to oxidation during the acidic conditions of peptide cleavage from the resin.[10] Reactive species generated during this process can readily oxidize the thioether side chain.

  • Troubleshooting & Optimization:

    • Optimized Cleavage Cocktail: Modify your cleavage cocktail to include scavengers that can reduce or prevent methionine oxidation. The addition of dimethylsulfide (DMS) and ammonium iodide has been shown to significantly reduce the formation of methionine sulfoxide.[10]

    • Reducing Agents: If oxidation has already occurred, consider treating the cleaved peptide with a reducing agent to convert the sulfoxide back to the native methionine. While enzymes like methionine sulfoxide reductases (MsrA and MsrB) are used in vivo, chemical reducing agents can be employed in vitro.[11]

Problem 3: The biological activity of my therapeutic protein decreases over time during storage.
  • Likely Cause: Oxidation of critical methionine residues, particularly within the complementarity-determining regions (CDRs) or the Fc region of antibodies, can lead to a loss of biological activity and impact pharmacokinetics.[12][13]

  • Troubleshooting & Optimization:

    • Formulation with Antioxidants: Incorporate antioxidants into your liquid formulation. Free L-methionine can act as a sacrificial scavenger, preferentially oxidizing to protect the methionine residues within the protein.[1][12][13] Other antioxidants like N-acetyl-tryptophan can also be effective.[12][13]

    • Control of Storage Conditions: Store your protein therapeutic protected from light and at reduced temperatures (e.g., 2-8°C). Light exposure can generate free radicals that accelerate oxidation.[12]

    • Lyophilization: For highly sensitive proteins, lyophilization (freeze-drying) can be an effective strategy to minimize oxidation during long-term storage by removing water, a key component in many degradation pathways.[12]

Visualizing the Oxidation Pathway and Mitigation Workflow

The following diagrams illustrate the chemical transformation of the methylthio group and a typical workflow for troubleshooting oxidation issues.

OxidationPathway Methylthio Methylthio Group (-SCH₃) Sulfoxide Sulfoxide (-S(O)CH₃) +16 Da Methylthio->Sulfoxide Oxidation (Reversible) Sulfoxide->Methylthio Reduction Sulfone Sulfone (-S(O)₂CH₃) +32 Da Sulfoxide->Sulfone Further Oxidation (Irreversible)

Caption: Oxidation pathway of a methylthio group to sulfoxide and sulfone.

TroubleshootingWorkflow start Problem: Suspected Oxidation forced_degradation Perform Forced Degradation Study start->forced_degradation identify_oxidized Identify Oxidized Species (e.g., +16 Da, +32 Da) forced_degradation->identify_oxidized prevention Implement Preventative Measures identify_oxidized->prevention formulation Optimize Formulation (e.g., antioxidants, chelators) prevention->formulation synthesis Optimize Synthesis/Cleavage (e.g., inert atmosphere, scavengers) prevention->synthesis storage Optimize Storage Conditions (e.g., temperature, light protection) prevention->storage analysis Quantitative Analysis of Oxidation end Stable Product analysis->end formulation->analysis synthesis->analysis storage->analysis

Caption: A general workflow for troubleshooting methylthio oxidation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common sources of oxidation in the lab?

    • A1: The most common sources include atmospheric oxygen, peroxide impurities in solvents and excipients, exposure to light (photo-oxidation), and the presence of trace transition metal ions that can catalyze oxidation reactions.[2][4]

  • Q2: How does the oxidation of a methylthio group affect the properties of a molecule?

    • A2: Oxidation introduces a polar sulfoxide or sulfone group, which can alter the molecule's hydrophobicity, conformation, and ability to interact with its biological target.[5] For proteins, this can lead to changes in secondary and tertiary structure, potentially impacting stability and function.[4]

  • Q3: Are there any analytical techniques to specifically quantify the extent of oxidation?

    • A3: Yes, several mass spectrometry-based methods are highly effective. One such technique is Methionine Oxidation by Blocking (MObB), where unoxidized methionines are isotopically labeled (e.g., with ¹⁸O-hydrogen peroxide). This allows for accurate quantification by comparing the ratio of the isotopically labeled (artificially oxidized) to the unlabeled (naturally oxidized) peptides.[14][15]

  • Q4: Can oxidized methionine residues be reversed?

    • A4: The oxidation to methionine sulfoxide is reversible. In vivo, this is carried out by methionine sulfoxide reductase enzymes.[11][16] In vitro, chemical reducing agents can be used.[10][17] However, the further oxidation to methionine sulfone is generally considered irreversible under biological conditions.

  • Q5: What are some common antioxidants used in pharmaceutical formulations?

    • A5: Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and free L-methionine.[2][18] The choice of antioxidant depends on the nature of the drug, the formulation (e.g., aqueous vs. non-aqueous), and the mechanism of oxidation.[7]

Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Efficacy of Antioxidants in a Liquid Formulation (Representative Data)

AntioxidantConcentration (mM)% Sulfoxide Formation (after 1 month at 40°C)
None015.2%
L-Methionine102.1%
N-Acetyl-Tryptophan54.5%
BHT18.9%

This table illustrates the protective effect of different antioxidants on a hypothetical methylthio-containing compound.

Experimental Protocols

Protocol 1: Forced Oxidation Study of a Small Molecule

  • Sample Preparation: Prepare a stock solution of your methylthio-containing compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Oxidation Reaction:

    • To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide.

    • Gently mix and incubate at room temperature for 24 hours, protected from light.

    • Prepare a control sample by adding 100 µL of water instead of hydrogen peroxide.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding an excess of a reducing agent like sodium bisulfite.

  • Analysis:

    • Dilute both the stressed and control samples to an appropriate concentration for your analytical method.

    • Analyze the samples by LC-MS. Look for new peaks in the stressed sample with mass increases of +16 Da (sulfoxide) and +32 Da (sulfone) compared to the parent compound in the control sample.

Protocol 2: Preparation of a Stabilized Peptide Formulation

  • Buffer Preparation: Prepare your desired buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Deoxygenation: Sparge the buffer with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Addition of Excipients:

    • To the deoxygenated buffer, add a chelating agent such as EDTA to a final concentration of 0.1 mM to sequester trace metal ions.

    • Add an antioxidant, such as free L-methionine, to a final concentration of 10 mM to act as a sacrificial protectant.[12][13]

  • Peptide Dissolution: Dissolve your lyophilized peptide in the final stabilized buffer to the target concentration.

  • Storage: Store the final formulation in amber vials at 2-8°C to protect from light and reduce thermal stress.

References

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Majumdar, R., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2543-2552. [Link]

  • Liu, M., et al. (2018). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 17(1), 229-239. [Link]

  • Houghten, R. A., & Li, C. H. (1986). Selective oxidation and reduction of methionine residues in peptides and proteins by oxygen exchange between sulfoxide and sulfide. Analytical Biochemistry, 152(1), 45-50. [Link]

  • Majumdar, R., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2543-2552. [Link]

  • Pisoschi, A. M., & Pop, A. (2015). The role of antioxidants in the chemistry of oxidative stress: A review. European Journal of Medicinal Chemistry, 97, 55-74. [Link]

  • Lupinacci, E., et al. (2021). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. Molecules, 26(11), 3205. [Link]

  • Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1205-1212. [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Link]

  • Wang, W. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 19(18), 4916-4919. [Link]

  • Wu, Y., et al. (2018). Effect of Methionine Oxidation and Substitution of α-Conotoxin TxID on α3β4 Nicotinic Acetylcholine Receptor. Toxins, 10(11), 461. [Link]

  • Torosantucci, R., Schöneich, C., & Jiskoot, W. (2014). Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques. Pharmaceutics, 6(2), 247-275. [Link]

  • Kumar, S., et al. (2016). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Metabolism Letters, 10(2), 118-128. [Link]

  • Le, N. T., et al. (2021). Reduction of Protein Bound Methionine Sulfoxide by a Periplasmic Dimethyl Sulfoxide Reductase. Antioxidants, 10(5), 680. [Link]

  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(3), 88-96. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Lim, C., & Lim, W. A. (2019). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. Proceedings of the National Academy of Sciences, 116(34), 16847-16856. [Link]

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022, February 7). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. [Link]

  • Kim, J., et al. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 16(11), 3533-3542. [Link]

  • Kumar, S., et al. (2016). Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast, ziprasidone, albendazole and triclabendazole. ResearchGate. [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22, 323-329. [Link]

  • Veeren, B. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies. [Link]

  • D'Souza, A., et al. (2022). Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. Journal of Pharmaceutical and Biomedical Analysis, 208, 114463. [Link]

  • Li, Y., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 21(1), 1-20. [Link]

  • Al-Dhabi, N. A., et al. (2020). The Importance of Antioxidant and Their Role in Pharmaceutical Science - A Review. ResearchGate. [Link]

  • Mandal, A. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. [Link]

  • Coin, I., & Beyermann, M. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

  • Holden, D. D., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2297-2306. [Link]

  • Ankur, C. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Ahern, K., & Ahern, E. (2021). Medicinal Thiols: Current Status and New Perspectives. Molecules, 26(1), 1-20. [Link]

  • Wikipedia. (n.d.). Disulfiram. [Link]

  • Kim, J., et al. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. ResearchGate. [Link]

  • D'Souza, A., et al. (2022). Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. ResearchGate. [Link]

  • Georgia State University. (2025, March 20). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". [Link]

  • van der Walle, R. I., et al. (1998). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 88(5), 1269-1277. [Link]

  • Sagher, D., et al. (2006). Thionein can serve as a reducing agent for the methionine sulfoxide reductases. Proceedings of the National Academy of Sciences, 103(22), 8346-8351. [Link]

  • Mautz, B., et al. (2022). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 35(11), 652-660. [Link]

  • Holden, D. D., et al. (2020). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ResearchGate. [Link]

  • Singh, R., & Kumar, R. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Guidelines. [Link]

  • Zhang, Z., et al. (2020). Representative drugs featured by sulfide, sulfoxide, or sulfone. ResearchGate. [Link]

Sources

Technical Support Center: Removal of Residual Solvents from 5-Methoxypyrimidine Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of residual solvents from 5-Methoxypyrimidine samples. Adherence to strict residual solvent limits is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This document synthesizes industry-standard practices with in-depth technical knowledge to address common challenges encountered in the laboratory.

Introduction to Residual Solvent Removal

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, or in the preparation of drug products.[1][2][3] Because they offer no therapeutic benefit, their levels must be reduced to the lowest feasible levels to meet the specifications outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6] The choice of solvent removal technique is dictated by the physicochemical properties of both the API—in this case, this compound—and the residual solvents present.[7]

Physicochemical Properties of this compound and Related Compounds:

PropertyValueSource
Molecular FormulaC5H6N2O[8]
Molecular Weight110.11 g/mol [8]
Melting Point (for related 4,6-dichloro-5-methoxypyrimidine)54-58 °C[9][10]
Solubility (for related 4,6-dichloro-5-methoxypyrimidine)Slightly soluble in Chloroform and Dichloromethane[9][10]
Appearance (for related 4,6-dichloro-5-methoxypyrimidine)White to off-white solid[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the removal of residual solvents from this compound, providing probable causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Question: I am trying to purify my this compound sample by recrystallization, but instead of crystals, an oil is forming. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts and comes out of solution as a liquid before it can form crystals.[11] This is often because the boiling point of the solvent is higher than the melting point of the compound, or because of the presence of impurities that depress the melting point.[11][12]

Probable Causes & Solutions:

  • High concentration of impurities: A significant amount of impurities can lower the melting point of your compound.

    • Solution: Consider a preliminary purification step, such as a solvent wash or passing the crude material through a short plug of silica gel, before attempting recrystallization.

  • Inappropriate solvent choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For pyrimidine derivatives, solvent systems like ethanol, or mixtures such as hexane/acetone or hexane/ethyl acetate, can be effective.[13]

  • Cooling the solution too rapidly: Rapid cooling can prevent the molecules from arranging themselves into a crystal lattice.[12][14]

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[12] Creating an insulating atmosphere by placing an inverted beaker over the flask can also help.[12]

  • Supersaturation at a temperature above the melting point: The solution may be becoming supersaturated at a temperature where this compound is still a liquid.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation point, and then allow it to cool slowly.[11][12]

Issue 2: No Crystal Formation Upon Cooling

Question: My this compound has completely dissolved in the hot solvent, but no crystals are forming even after cooling in an ice bath. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.[15] This is a common issue in recrystallization.[14]

Probable Causes & Solutions:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[11]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[12] Once you observe slight turbidity or the formation of a few crystals, allow it to cool slowly again.

  • Lack of nucleation sites: Crystal growth requires an initial point of nucleation.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[12] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution to act as a "seed" for crystal growth.[12]

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures.[15]

    • Solution: If the above methods fail, you may need to select a different solvent in which your compound is less soluble at colder temperatures.[15] Alternatively, you can evaporate all the solvent using a rotary evaporator and attempt the recrystallization with a new solvent system.[12]

Issue 3: Sample "Bumping" or Foaming in the Rotary Evaporator

Question: When I try to remove the solvent from my this compound solution using a rotary evaporator, the solution violently boils and "bumps" into the condenser. How can I prevent this?

Answer:

Bumping is the sudden, violent boiling of a liquid, which can lead to sample loss.[16] It is often caused by superheating of the liquid under vacuum. Foaming can also be an issue, particularly with certain solvents or impurities.

Probable Causes & Solutions:

  • Vacuum applied too quickly: A sudden drop in pressure can cause the solvent to boil uncontrollably.

    • Solution: Apply the vacuum gradually to allow the solvent to begin boiling smoothly.

  • High bath temperature: An excessively high water bath temperature can lead to vigorous boiling.

    • Solution: Start with a lower bath temperature and increase it gradually. For many common organic solvents, a temperature of 40-60°C is sufficient under vacuum.[17]

  • Flask rotation is too slow or not started: Rotation increases the surface area for evaporation and prevents localized superheating.[16]

    • Solution: Ensure the flask is rotating at a steady rate (e.g., 150-200 rpm) before applying the full vacuum and heating.

  • Presence of high-boiling point solvents: Solvents with higher boiling points may require a deeper vacuum or higher temperature, increasing the risk of bumping.

    • Solution: Use a well-controlled vacuum source and consider a two-stage evaporation process if multiple solvents are present.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents in a pharmaceutical product like this compound?

A1: The acceptable limits for residual solvents are defined by the ICH Q3C guidelines and adopted by regulatory bodies like the USP <467>.[1][4][5] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[18][19]

  • Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Dichloromethane, Toluene).[18] These have specific Permitted Daily Exposure (PDE) limits.

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl acetate).[1][18] A general limit of 5000 ppm (0.5%) is often applied unless otherwise justified.[2]

It is crucial to identify all solvents used in the synthesis of this compound and ensure they are below the specified limits.

Q2: Can I use lyophilization (freeze-drying) to remove organic solvents from my this compound sample?

A2: Lyophilization is primarily used for removing water from frozen samples through sublimation.[20][21] While it is highly effective for producing a dry, fluffy powder with low residual moisture, its use for removing organic solvents is limited.[22] Many organic solvents have freezing points that are too low for standard laboratory lyophilizers. However, some specialized centrifugal evaporators have lyophilization capabilities that can handle certain solvent mixtures, often after an initial evaporation step.[22] For most common organic solvents used in the synthesis of pyrimidine derivatives, rotary evaporation followed by high-vacuum drying is a more conventional and effective method.

Q3: How do I choose the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[14][23] The impurities, on the other hand, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after cooling). A general rule of thumb is "like dissolves like," so consider the polarity of this compound.[23] Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) are the best way to determine the optimal solvent or solvent system.

Q4: My final this compound product still shows residual solvent by NMR/GC analysis after drying. How can I remove these last traces?

A4: Removing the final traces of solvent can be challenging, especially if the solvent molecules are trapped within the crystal lattice.

  • High-Vacuum Drying: Place the sample in a vacuum oven or use a Schlenk line with a high-vacuum pump. Gently heating the sample (well below its melting point) can help drive off residual solvent.

  • Solvent Displacement: A technique known as "vacuum hydration" can be effective. This involves drying the substance in the presence of water vapor, which can displace the trapped organic solvent molecules.[24][25] The absorbed water can then be removed by further vacuum drying.

  • Re-slurrying: Slurrying the solid in a non-solvent in which the residual solvent is soluble can sometimes help to wash it out. Follow this with filtration and high-vacuum drying.

Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just dissolves.[15] Avoid adding an excess of solvent.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[14] Crystal formation should begin during this stage.

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Diagram: Troubleshooting Recrystallization

G cluster_no_crystals Troubleshoot: No Crystals cluster_oiling_out Troubleshoot: Oiling Out start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool Solution dissolve->cool oil_forms Oil Forms? cool->oil_forms crystals_form Crystals Form? success Isolate & Dry Crystals crystals_form->success Yes add_seed Add Seed Crystal or Scratch Flask crystals_form->add_seed No oil_forms->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_forms->reheat_add_solvent Yes reduce_solvent Reduce Solvent Volume (Boil off excess) add_seed->reduce_solvent If still no crystals reduce_solvent->cool change_solvent Change Solvent System reduce_solvent->change_solvent If problem persists slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->cool

Caption: A workflow for troubleshooting common recrystallization issues.

Protocol 2: Solvent Removal by Rotary Evaporation
  • Setup: Transfer the this compound solution to a round-bottom flask, ensuring it is no more than half full. Attach the flask to the rotary evaporator.[26]

  • Cooling: Ensure the condenser is properly cooled, typically with circulating chilled water.

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 rpm).[16]

  • Vacuum: Gradually apply a vacuum to the system. The solvent should begin to bubble gently.

  • Heating: Once the vacuum is stable, lower the rotating flask into a heated water bath (typically 40-60°C).[17]

  • Evaporation: The solvent will evaporate and be collected in the receiving flask. Continue until all the solvent is removed and a solid or oil remains.

  • Release Vacuum: Once complete, stop the rotation and heating, and then slowly release the vacuum before removing the flask.

  • Final Drying: Transfer the sample to a suitable container for further drying under high vacuum, if necessary.

Diagram: Logic for Solvent Removal Method Selection

G start Sample: this compound with Residual Solvent solvent_type What is the primary residual solvent? start->solvent_type is_water Water solvent_type->is_water Aqueous is_organic Volatile Organic Solvent (e.g., Toluene, DCM, EtOAc) solvent_type->is_organic Organic method_lyo Primary Method: Lyophilization (Freeze-Drying) is_water->method_lyo method_rotovap Primary Method: Rotary Evaporation is_organic->method_rotovap final_drying Final Drying under High Vacuum method_lyo->final_drying method_rotovap->final_drying

Caption: Decision tree for selecting a primary solvent removal method.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • USP-NF. (n.d.). (467) Residual Solvents. [Link]

  • University of Bath. (2017, November 3). Removing Solvent by Rotary Evaporation. YouTube. [Link]

  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Holland Green Science. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organomation. (n.d.). What is Solvent Removal?. [Link]

  • American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

  • USP-NF. (2019, September 27). 467 Residual Solvents. [Link]

  • MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]

  • ResearchGate. (2025, August 6). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. [Link]

  • Chemistry LibreTexts. (2021, August 15). Rotary Evaporation. [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • U.S. Food and Drug Administration. (2014, November 11). GUIDE TO INSPECTIONS OF LYOPHILIZATION OF PARENTERALS. [Link]

  • Lab Manager. (2012, November 8). Concentration of Solutes: Options for the Removal of Solvents from Samples. [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • ACS Omega. (2025, December 29). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

  • ChemBK. (2024, April 9). 4,6-dichloro-5-methoxypyrimidine. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Pharmaceutical Technology. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]

  • Agilent. (2025, January 21). All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]

  • Hawach. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. [Link]

  • News-Medical.Net. (n.d.). Lyophilization (Freeze-Drying) in the Pharmaceutical Industry. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • Buchi.com. (n.d.). Rotary Evaporation. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • BioNetwork. (2024, August 30). The Process of Freeze Drying (Lyophilization). YouTube. [Link]

  • SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • RSC Publishing. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • Pharmaceutical Technology. (n.d.). Aqueous Cleaning and Solvent Substitution. [Link]

  • ScienceDirect. (n.d.). Residual solvents in pharmaceutical products. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this electron-rich heterocyclic core. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure the success of your synthetic endeavors.

Introduction: The Challenge of the Electron-Rich Pyrimidine Core

This compound presents a unique challenge in nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 5-position is a potent electron-donating group, which increases the electron density of the pyrimidine ring. This deactivates the ring towards attack by nucleophiles, often leading to low or no yield under standard SNAr conditions.[1] Overcoming this inherent lack of reactivity is the primary hurdle for chemists working with this substrate.

This guide provides two primary strategies to achieve successful nucleophilic substitution on this compound derivatives:

  • Direct SNAr via Activation of a Leaving Group: This approach focuses on enhancing the electrophilicity of the substitution site by converting a moderate leaving group into a superior one.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers an alternative pathway for the formation of C-N bonds, bypassing the challenges of traditional SNAr.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter in a question-and-answer format, providing actionable solutions based on established chemical principles.

Category 1: Low or No Product Formation in Direct SNAr

Question 1: I am attempting a direct nucleophilic substitution of a halogen (e.g., chlorine or bromine) at the 2- or 4-position of this compound with an amine, but I am observing no reaction. What is the likely cause?

Answer: The primary reason for the lack of reactivity is the electron-donating nature of the 5-methoxy group, which deactivates the pyrimidine ring towards nucleophilic attack.[1] To overcome this, consider the following:

  • Leaving Group Activation: If your substrate has a leaving group like a methylthio (-SMe) group, oxidation to the corresponding methylsulfonyl (-SO2Me) group is highly recommended. The strongly electron-withdrawing sulfonyl group will activate the carbon for nucleophilic displacement.[1]

  • Harsher Reaction Conditions: While not always ideal, increasing the reaction temperature and using a high-boiling point polar aprotic solvent like DMF or DMSO can sometimes drive the reaction forward. However, this may lead to side reactions.

  • Alternative Catalysis: If direct SNAr remains unsuccessful, the Buchwald-Hartwig amination is a highly effective alternative for forming C-N bonds with electron-rich heteroaryl halides.[2][4]

Question 2: My reaction is sluggish, and even after prolonged heating, I have a mixture of starting material and product. How can I improve the conversion?

Answer: Incomplete conversion is a common issue. Here’s a systematic approach to optimization:

  • Temperature Screening: Incrementally increase the reaction temperature. A Design of Experiments (DoE) approach can be valuable to systematically explore the effect of temperature and other variables.[5]

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent. Solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions as they solvate the cation of any salt-based nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[6]

  • Base Selection: If your nucleophile is an amine, the choice of base is critical. A non-nucleophilic base can be beneficial to deprotonate the amine without competing in the substitution. For other nucleophiles, a strong base may be required to generate a more potent nucleophile.

Category 2: Side Reactions and Impurities

Question 3: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

Answer: Side reactions in SNAr on pyrimidines can be complex. Common issues include:

  • Di-substitution: If your pyrimidine has multiple leaving groups, you may see di-substituted products. To favor mono-substitution, use a controlled stoichiometry of the nucleophile (e.g., 1.05 equivalents) and add it slowly to the reaction mixture at a lower temperature to maintain a low concentration of the nucleophile.[6]

  • Ring Opening: Under very harsh basic conditions, the pyrimidine ring can be susceptible to cleavage. If you suspect this, consider using milder bases or switching to a catalytic method like the Buchwald-Hartwig amination.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions. Ensure your solvent is anhydrous and of high purity.

Question 4: I am struggling to purify my product from the reaction mixture, especially in removing the high-boiling point solvent.

Answer: Purification can be challenging. Here are some practical tips:

  • Aqueous Workup: A thorough aqueous workup can help remove a significant portion of high-boiling polar solvents like DMF or DMSO. Multiple extractions with a suitable organic solvent are recommended.

  • Chromatography Considerations: If the polarity of your product and byproducts are similar, try different solvent systems for column chromatography. Sometimes, a change from a standard ethyl acetate/hexanes system to a dichloromethane/methanol gradient can improve separation.

  • Alternative Solvents: If feasible, explore if the reaction can be performed in a lower-boiling point solvent to simplify removal during workup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on a pyrimidine ring?

A1: The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] In the second step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored. The presence of electron-withdrawing groups on the ring stabilizes the Meisenheimer complex, accelerating the reaction.[7][9]

Q2: Why is the 5-methoxy group deactivating for SNAr reactions?

A2: The methoxy group (-OCH3) is an electron-donating group through resonance. It increases the electron density on the pyrimidine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles.[1] This effect is particularly pronounced when the methoxy group is at the 5-position, as it can donate electron density to the 2-, 4-, and 6-positions where nucleophilic attack typically occurs.

Q3: When should I consider using Buchwald-Hartwig amination instead of direct SNAr?

A3: Buchwald-Hartwig amination is an excellent alternative under the following circumstances:

  • When the pyrimidine ring is electron-rich (e.g., substituted with a 5-methoxy group) and direct SNAr is proving difficult.[2]

  • When you need to perform the reaction under milder conditions to avoid decomposition of sensitive functional groups.

  • When you are working with a less reactive leaving group (e.g., a chloride) that is difficult to displace via SNAr.[2]

Q4: What are the key components of a Buchwald-Hartwig amination reaction?

A4: The key components are:

  • An aryl or heteroaryl halide (or triflate).

  • A primary or secondary amine.

  • A palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2).

  • A phosphine ligand (e.g., XPhos, SPhos, or BINAP).

  • A base (e.g., NaOt-Bu, Cs2CO3, or K3PO4).

  • An anhydrous, degassed solvent (e.g., toluene or dioxane).[3][4]

Experimental Protocols

Protocol 1: Direct SNAr via Oxidation and Substitution

This two-step protocol is effective for the substitution of a 2-methylthio group on this compound with an amine nucleophile.

Step 1: Oxidation of 5-Methoxy-2-methylthiopyrimidine

Oxidation

Materials:

  • 5-Methoxy-2-methylthiopyrimidine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-methoxy-2-methylthiopyrimidine in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA in portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxy-2-methylsulfonylpyrimidine.

Step 2: Nucleophilic Substitution with an Amine

Substitution

Materials:

  • 5-Methoxy-2-methylsulfonylpyrimidine (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-methoxy-2-methylsulfonylpyrimidine in anhydrous DMF, add the amine nucleophile and DIPEA.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-amino-5-methoxypyrimidine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-methoxypyrimidine

This protocol is a general starting point for the palladium-catalyzed amination of a chloro-substituted this compound.

BuchwaldHartwig

Materials:

  • 2-Chloro-5-methoxypyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd2(dba)3, XPhos, and NaOt-Bu.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add 2-chloro-5-methoxypyrimidine.

  • Add anhydrous, degassed toluene via syringe.

  • Finally, add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

The following table provides a general overview of recommended starting conditions for the amination of a 2-substituted-5-methoxypyrimidine. Optimization may be required for specific substrates.

ParameterDirect SNAr (with oxidation)Buchwald-Hartwig Amination
Leaving Group -SO2Me-Cl, -Br
Typical Nucleophile Primary/Secondary AminesPrimary/Secondary Amines
Catalyst NonePd2(dba)3, Pd(OAc)2
Ligand NoneXPhos, SPhos, BINAP
Base DIPEA, Et3N (non-nucleophilic)NaOt-Bu, K3PO4, Cs2CO3
Solvent DMF, DMSO, NMPToluene, Dioxane
Temperature 80 - 150 °C80 - 110 °C

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]

  • Gore, V. G. et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.2020 , 59(1), 42-76. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Nucleophilic substitution reactions. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

  • PubMed. Nucleophilic Substitutions With Pyrimidine Nucleoside N3 Sodium Salts. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • DR-NTU. Nucleophilic amination of methoxypyridines by a sodium hydride. [Link]

  • The Royal Society of Chemistry. Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. [Link]

  • ResearchGate. (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • MOST Wiedzy. Modifications at the C(5) position of pyrimidine nucleosides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Green Chemistry (RSC Publishing). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PubMed. Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1. [Link]

  • Semantic Scholar. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]

  • National Science Review | Oxford Academic. Synthesis of pyrimidines from dinitrogen and carbon. [Link]

  • ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF. [Link]

Sources

Technical Support Center: Scaling Up 5-Methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxypyrimidine and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, kilo-scale production. Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound derivatives?

A1: The most prevalent and well-documented route for producing key intermediates like 2,4-dichloro-5-methoxypyrimidine is the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil.[2] This reaction typically employs a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine.[2][3] While this method is direct, scaling it presents significant challenges related to thermal management and handling of hazardous reagents.[4][5] Alternative routes starting from simpler materials like ethyl formate and methyl methoxyacetate have been developed, which may offer advantages in raw material cost and a different safety profile.[6][7]

Q2: What are the primary safety concerns when moving from a lab-scale to a pilot-plant scale for this synthesis?

A2: The primary safety concerns are twofold:

  • Thermal Runaway: The chlorination of 5-methoxyuracil with phosphorus oxychloride is a highly exothermic reaction. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Without proper controls, a rapid temperature increase can lead to a dangerous runaway reaction, increasing pressure and potentially causing equipment failure.[5]

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is a highly toxic and corrosive substance.[8] Handling multi-kilogram quantities requires specialized equipment, including closed-system transfers and scrubbers for evolved hydrogen chloride gas, to ensure operator safety and environmental protection.[8]

Q3: How does the impurity profile typically change during scale-up, and what should I be looking for?

A3: Minor side reactions that are negligible at the 100-gram scale can become significant sources of impurities at the kilogram scale.[1] For the chlorination of 5-methoxyuracil, you should anticipate and monitor for:

  • Unreacted Starting Material: Inefficient mixing or improper stoichiometry can leave residual 5-methoxyuracil.[9]

  • Partially Chlorinated Intermediates: Monochloro-species (e.g., 2-chloro-4-hydroxy-5-methoxypyrimidine) are common byproducts that can be difficult to separate from the desired dichlorinated product.[9]

  • Byproducts from POCl₃: Residual POCl₃ must be carefully quenched, typically with ice water, to decompose it into phosphoric acids, which are then removed during aqueous work-up.[9]

  • Degradation Products: Overheating can cause decomposition, leading to colored impurities that give the final product a yellow or brownish tint.[9]

Q4: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of the chlorination step?

A4: To ensure a safe, robust, and repeatable process, the following parameters are critical:

  • Temperature: This is arguably the most critical parameter due to the exothermic nature of the reaction. Precise temperature control is essential to prevent side reactions and ensure safety.[10]

  • Reagent Addition Rate: A slow, controlled addition of one reagent to the other (e.g., adding POCl₃ to a slurry of the pyrimidine) is crucial for managing the rate of heat generation.[8]

  • Mixing Efficiency: Vigorous and efficient agitation is required to maintain a homogenous slurry, ensure effective heat transfer, and prevent localized "hot spots" where side reactions can occur.[1]

  • Reaction Time: The reaction must be monitored to completion (e.g., by HPLC) to minimize levels of starting material and partially chlorinated intermediates.

Troubleshooting Guide for Scaling Up this compound Synthesis

This section addresses specific problems you may encounter during your scale-up experiments.

Issue 1: Consistently Low Yield

Q: My yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I fix this?

A: A drop in yield is a classic scale-up challenge. The root cause can often be traced to physical or chemical phenomena that are magnified at a larger scale.

Troubleshooting Flowchart for Low Yield

start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by HPLC/TLC) start->check_completion check_workup Is product being lost during work-up? check_completion->check_workup Yes incomplete Incomplete Reaction check_completion->incomplete No check_purification Is product being lost during purification? check_workup->check_purification No workup_loss Work-up Loss check_workup->workup_loss Yes purification_loss Purification Loss check_purification->purification_loss Yes solution1 Increase reaction time/temp cautiously. Ensure starting material purity. Check stoichiometry. incomplete->solution1 solution2 Control quench temperature strictly. Optimize pH for extraction. Perform multiple extractions. workup_loss->solution2 solution3 Optimize recrystallization solvent. Avoid column overloading. Use TLC to find optimal eluent. purification_loss->solution3

Caption: A logical workflow to diagnose and solve low yield issues.

  • Possible Cause 1: Incomplete Reaction. What works in a flask may not be sufficient in a large reactor due to mass and heat transfer limitations.

    • Causality: Poor mixing can lead to areas where the reactants are not in sufficient contact, or where the temperature is lower than the set point, slowing the reaction rate.

    • Solution:

      • Validate Monitoring: Ensure your in-process monitoring (e.g., HPLC) is giving you a truly representative sample of the bulk mixture.

      • Increase Agitation: Verify that your stirrer speed is sufficient to maintain a homogenous slurry.

      • Extend Reaction Time: At scale, reactions may simply require more time to reach completion. Continue monitoring until the starting material is consumed.

      • Re-evaluate Stoichiometry: A slight excess of the chlorinating agent may be necessary at scale to drive the reaction to completion, but this must be balanced against the increased difficulty of the subsequent quench and work-up.

  • Possible Cause 2: Product Loss During Work-up & Extraction. The work-up for these reactions is highly energetic and prone to creating emulsions or causing product degradation.

    • Causality: The quench of excess POCl₃ with water is extremely exothermic. If the addition is too fast or cooling is inadequate, localized boiling can occur, and the acidic conditions at elevated temperatures can hydrolyze the desired chlorinated product back to the starting material or other byproducts.[4]

    • Solution:

      • Controlled Quench: Add the reaction mixture slowly to a well-stirred, cooled vessel of ice or ice water. Never add water directly to the hot reaction mixture.

      • Multiple Extractions: At a larger scale, a single extraction is rarely sufficient. Perform multiple extractions with a suitable organic solvent (e.g., ether, dichloromethane) and combine the organic layers.[2][11]

      • Break Emulsions: If emulsions form, adding brine can help break them.

  • Possible Cause 3: Inefficient Purification. Purification methods like recrystallization and chromatography are highly scale-dependent.

    • Causality: A solvent system that works for recrystallizing 10 grams may not be optimal for 1 kilogram due to differences in cooling rates and solubility. Likewise, overloading a chromatography column will result in poor separation and product loss.[9]

    • Solution:

      • Optimize Recrystallization: Re-screen anti-solvents and cooling profiles at a smaller scale (e.g., 100g) before attempting the full batch.

      • Column Chromatography: If chromatography is necessary, ensure the column diameter and amount of silica gel are appropriate for the amount of crude material. Use thin-layer chromatography (TLC) to determine the optimal eluent system beforehand.[9]

Issue 2: Product is Off-Color or Contains High Levels of Impurities

Q: My final product is a brownish solid with several spots on the TLC, whereas my lab-scale material was a clean, pale-yellow solid. What happened?

A: This indicates the formation of new impurities or an increase in existing ones, often due to thermal stress on the reaction.

Table 1: Common Impurities and Mitigation Strategies

Impurity TypePotential CauseIdentification & Removal Strategy
Unreacted 5-Methoxyuracil Insufficient reaction time, temperature, or amount of chlorinating agent.This starting material is more polar than the product. It can be effectively removed by column chromatography or by ensuring the reaction goes to completion.[9]
Partially Chlorinated Intermediates Incomplete reaction; poor mixing leading to localized areas of low reagent concentration.Also more polar than the final product and can be separated by column chromatography. Drive the reaction to completion to minimize formation.[9]
Colored/Tarry Impurities Overheating during the reaction or quench; degradation of starting materials or product.Treat a solution of the crude product with a minimal amount of activated charcoal, followed by filtration through celite. Overuse of charcoal can lead to product loss.[9]
Phosphoric Acids Byproducts from the decomposition of phosphorus oxychloride during the aqueous work-up.These are highly polar and water-soluble. They can be removed by thorough washing of the organic layer with water and then brine.[9]
  • Possible Cause 1: Localized Overheating. Even if the reactor's temperature probe reads correctly, poor mixing can create "hot spots" near the vessel walls or addition point, leading to decomposition.

    • Solution: Improve agitation and ensure the reagent addition point is in a well-mixed area of the reactor. Consider using a jacketed reactor with a high-performance heat transfer fluid for more uniform temperature control.[1]

  • Possible Cause 2: Degradation During Solvent Removal. If distillation is used to remove the solvent, prolonged exposure to high temperatures can degrade the product.

    • Solution: Use rotary evaporation under reduced pressure to minimize the product's exposure to heat. For very large volumes, thin-film evaporation can be an effective, though more complex, alternative.

  • Possible Cause 3: Contamination from Reagents. At scale, the total mass of impurities present in the starting materials is larger and can become significant.

    • Solution: Ensure all starting materials and solvents meet the required purity specifications for the scaled-up process.

Experimental Protocols: A Scalable Approach

The following protocol for the synthesis of 2,4-dichloro-5-methoxypyrimidine is adapted from literature procedures and includes considerations for scale-up.[2]

Workflow for the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge reactor with 2,4-dihydroxy-5-methoxypyrimidine and solvent (e.g., toluene) inert_atm Establish inert atmosphere (Nitrogen) charge_reactor->inert_atm add_base Add tertiary amine base (e.g., N,N-dimethylaniline) inert_atm->add_base add_pocl3 Slowly add POCl3, maintaining temp < 95°C add_base->add_pocl3 reflux Heat to reflux (e.g., 110-120°C) for 2-6 hours add_pocl3->reflux monitor Monitor reaction by HPLC until completion reflux->monitor cool Cool reaction mixture to < 90°C monitor->cool quench Slowly transfer mixture into crushed ice/water cool->quench extract Extract with organic solvent (e.g., Ether, Dichloromethane) quench->extract wash Wash organic layer with water and brine extract->wash dry_concentrate Dry over Na2SO4 and concentrate under vacuum wash->dry_concentrate purify Purify by recrystallization or charcoal treatment dry_concentrate->purify

Caption: A step-by-step workflow for the chlorination reaction.

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine (1 mol equivalent)

  • Phosphorus oxychloride (POCl₃) (2.0 - 2.5 mol equivalents)[12]

  • N,N-dimethylaniline (1.0 - 1.5 mol equivalents)[2]

  • Solvent (e.g., Toluene) (5-10 L per kg of starting material)[4][12]

  • Crushed Ice / Deionized Water

  • Extraction Solvent (e.g., Dichloromethane or Ether)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet with 2,4-dihydroxy-5-methoxypyrimidine and toluene.

  • Inert Atmosphere: Begin stirring and purge the reactor with nitrogen.

  • Reagent Addition: Add the N,N-dimethylaniline to the slurry. Begin the slow, subsurface addition of phosphorus oxychloride, ensuring the internal temperature does not exceed 95°C.[8] This may require external cooling.

  • Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 110-120°C) and hold for 2-6 hours.[8]

  • Monitoring: Take samples periodically and analyze by HPLC or TLC to monitor the disappearance of the starting material.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to below 90°C.[8] In a separate vessel, prepare a well-stirred mixture of crushed ice and water. Slowly transfer the reaction mixture into the ice water, maintaining the quench pot temperature below 20°C.

  • Extraction: Allow the layers to separate and extract the aqueous layer multiple times with the chosen organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic acids and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., light petroleum ether) to yield the final product.[2][11] If the product is highly colored, a charcoal treatment may be necessary prior to the final crystallization.[9]

References

  • Benchchem. (n.d.). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • Benchchem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
  • Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Routes to 4-Methoxypyrimidin-5-ol.
  • Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • Benchchem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol.
  • Ross, B. S., Han, M., & Ravikumar, V. T. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 25(7), 765-770.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-methoxypyrimidine synthesis.
  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up.
  • Guidi, M., Moon, S., Anghileri, L., Cambié, D., Seeberger, P. H., & Gilmore, K. (2021). Combining Radial and Continuous Flow Synthesis to Optimize and Scale-up the Production of Medicines. Reaction Chemistry & Engineering.

Sources

Technical Support Center: 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize purification protocols. As a crucial intermediate in the synthesis of kinase inhibitors and other biologically active molecules, achieving high purity is paramount for the success of subsequent synthetic steps.[1] This document provides field-proven insights and detailed methodologies to address common challenges encountered during the purification of this versatile building block.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, focusing on the causality behind each experimental choice to empower you to solve challenges in your own workflow.

Issue 1: Crude product shows significant impurities after initial workup.

Question: My initial analysis (TLC, GC) of the crude product after synthesis and aqueous workup shows multiple spots/peaks. What are these impurities and why are they present?

Answer: The most common synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2] The impurities you are observing are typically byproducts or unreacted materials from this process.

Causality & Identification:

  • Unreacted 2,4-dihydroxy-5-methoxypyrimidine: This is your starting material. Its presence indicates an incomplete reaction. Due to its two hydroxyl groups, it is significantly more polar than the dichlorinated product.

  • Partially Chlorinated Intermediates: An example is 2-chloro-4-hydroxy-5-methoxypyrimidine. This species is an intermediate in the conversion and is also more polar than the final product.[3]

  • Phosphoric Acid Byproducts: POCl₃ reacts vigorously with water during the workup phase.[4] If the quench is not performed carefully (e.g., at low temperature by adding the reaction mixture to ice) and the subsequent aqueous washes are insufficient, residual phosphoric acids can contaminate your product.[3]

  • Base-Related Byproducts: If a tertiary amine like N,N-dimethylaniline is used as a base, it can sometimes participate in side reactions, although this is less common with triethylamine.[5]

Immediate Action: Ensure the reaction has gone to completion by monitoring via TLC or HPLC.[2] During workup, a thorough quench into a well-stirred ice-water mixture is critical to decompose all reactive phosphorus species. Follow with washes (water, brine) to remove water-soluble impurities.

Issue 2: The final product has a persistent yellow or brownish tint.

Question: After purification, my 2,4-dichloro-5-methoxypyrimidine is a colored solid, not the expected white/off-white crystals. How can I remove these colored impurities?

Answer: Colored impurities often arise from thermal degradation of starting materials or the formation of minor, highly conjugated byproducts during the high-temperature chlorination step. These can typically be removed effectively using activated charcoal.

Causality & Solution: Activated charcoal possesses a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color.[3]

Protocol Insight: The key is to use charcoal judiciously. Add it to a hot solution of your crude product before recrystallization. Excessive use of charcoal can lead to co-adsorption and loss of your desired product. A subsequent hot filtration is mandatory to remove the fine charcoal particles before allowing the solution to cool and crystallize.[3]

Issue 3: Recrystallization results in low yield or fails to improve purity.

Question: I'm attempting to recrystallize the crude product, but I'm either losing most of my material or the purity, according to GC/HPLC, is not improving. What's going wrong?

Answer: This is a classic recrystallization problem that usually stems from the choice of solvent or the cooling technique. The goal is to find a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble (or insoluble) at all temperatures.

Causality & Optimization:

  • Improper Solvent Choice: If the product is too soluble in the cold solvent, your recovery will be poor. If it is not soluble enough in the hot solvent, you will use an excessive volume, again leading to poor recovery. For 2,4-dichloro-5-methoxypyrimidine, which is relatively non-polar, solvents like n-hexane or light petroleum ether are commonly effective.[2][3][6]

  • Premature Crystallization & Impurity Trapping: If the hot, saturated solution is cooled too quickly ("crashed out"), impurities present in the solution can become trapped within the rapidly forming crystal lattice. Slow, controlled cooling allows for the formation of purer crystals.

  • Co-crystallization: If an impurity has a very similar structure and polarity to your product, it may co-crystallize, making separation by this method difficult. In this scenario, column chromatography is the superior technique.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for achieving >99% purity?

A1: While a well-optimized recrystallization can yield high-purity material, flash column chromatography over silica gel is the most reliable and versatile method for removing a broad range of impurities.[3] It excels at separating compounds based on polarity differences. For this product, it is highly effective at removing the more polar starting material and mono-chlorinated intermediates.[3]

Q2: How do I select and optimize a solvent system for column chromatography?

A2: The process should always begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.[7]

  • Starting Point: For 2,4-dichloro-5-methoxypyrimidine, begin with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.

  • Example: Test solvent systems like 5%, 10%, and 20% ethyl acetate in hexanes.

  • Interpretation:

    • If your product remains at the baseline, the eluent is not polar enough.

    • If your product runs with the solvent front (Rf ≈ 1), the eluent is too polar. The chosen TLC solvent system can then be directly applied to the flash column.[8]

Q3: What analytical techniques should I use to confirm the final purity?

A3: A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity as a percentage of area under the curve and detecting non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and confirming the identity of the main peak by its mass-to-charge ratio.[2][9]

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can provide a highly accurate measure of purity against a certified internal standard without relying on the response factor of the analyte itself.[2]

Data Summary: Impurity Profile & Removal Strategy

Impurity NameStructureRelative Polarity to ProductRecommended Purification Method
2,4-dihydroxy-5-methoxypyrimidine5-methoxyuracilHighColumn Chromatography
2-chloro-4-hydroxy-5-methoxypyrimidineMono-chlorinated intermediateMedium-HighColumn Chromatography
Polymeric/Degradation ProductsN/AVariable (often colored)Charcoal Treatment + Recrystallization
Phosphoric AcidsH₃PO₄Very HighAqueous Workup/Wash

Visualized Purification Workflow

The following diagram outlines the logical flow for purifying crude 2,4-dichloro-5-methoxypyrimidine.

crude Crude Product (Post-Workup) recryst Recrystallization (e.g., n-Hexane) crude->recryst is not colored charcoal Charcoal Treatment (If colored) crude->charcoal is colored analysis1 Purity Analysis (TLC, GC, HPLC) recryst->analysis1 pure Pure Product (>99%) analysis1->pure Purity > Target fail Purity < Target analysis1->fail Purity < Target charcoal->recryst column Silica Gel Column Chromatography analysis2 Purity Analysis (TLC, GC, HPLC) column->analysis2 analysis2->pure fail->column

Caption: General purification workflow for 2,4-dichloro-5-methoxypyrimidine.

Detailed Experimental Protocols

Protocol 1: Recrystallization with Optional Charcoal Treatment

This protocol is designed for the purification of a crude product that is largely free of highly polar impurities.

  • Dissolution: Place the crude 2,4-dichloro-5-methoxypyrimidine (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., n-hexane or light petroleum ether) and heat the mixture to boiling with stirring.[3][6] Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source. Add a very small amount of activated charcoal (e.g., 0.1-0.2 g for 10 g of product) to the hot solution. Swirl the flask and bring it back to a boil for 2-3 minutes.[3]

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration. Preheat a funnel with filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution to remove the charcoal. This step is crucial to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for removing impurities with different polarities from the target compound.

cluster_0 Column Elution Order Top Least Polar Compounds (e.g., non-polar byproducts) Middle Product (2,4-dichloro-5-methoxypyrimidine) Bottom Most Polar Impurities (Starting Material, Intermediates) Elution Increasing Solvent Polarity (e.g., Hexane -> Hexane/EtOAc) cluster_0 cluster_0

Caption: Principle of separation by polarity in column chromatography.

  • TLC Analysis: First, determine an optimal eluent system using TLC as described in the FAQ section. A typical system is 5-15% ethyl acetate in hexanes.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. Pack the column using the chosen eluent system as a slurry. Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).[3] Carefully load this solution onto the top of the silica column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.[10]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing the spots.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 2,4-dichloro-5-methoxypyrimidine.

References

  • CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem. (URL: [Link])

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. (URL: [Link])

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water - ResearchGate. (URL: [Link])

  • (PDF) Beckmann Rearrangement of 2-Hydroxy-5- Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles - ResearchGate. (URL: [Link])

  • p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

  • Phosphorous oxychloride (POCh) - Semantic Scholar. (URL: [Link])

  • US5525724A - Process for the preparation of chloropyrimidines - Google P
  • Phosphorus Oxychloride - Common Organic Chemistry. (URL: [Link])

  • Column Chromatography Notes - Department of Chemistry : University of Rochester. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (URL: [Link])

  • DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| - YouTube. (URL: [Link])

  • 2.4A: Macroscale Columns - Chemistry LibreTexts. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methoxypyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Methoxypyrimidine Scaffold

This compound is a heterocycle of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA. The strategic placement of a methoxy group at the 5-position modulates the electronic properties and metabolic stability of the ring, making it a privileged scaffold in the design of bioactive molecules. Its derivatives have shown promise in a range of therapeutic areas, acting as kinase inhibitors, antimicrobial agents, and central nervous system modulators.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide provides a comparative analysis of the most common and innovative synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a quantitative comparison to inform your selection of the optimal route for your research and development needs.

Route 1: The Classic Approach via Chlorination of 5-Methoxyuracil

This is arguably the most traditional and widely documented route to this compound. It commences with the readily available starting material, 5-methoxyuracil (which exists in tautomeric equilibrium with 2,4-dihydroxy-5-methoxypyrimidine), and proceeds through a key chlorinated intermediate.

Causality of Experimental Choices

The core of this strategy lies in the conversion of the hydroxyl (or oxo) groups of the pyrimidine ring into good leaving groups, typically chlorides. This activation is crucial for the subsequent reductive dehalogenation to yield the target molecule. Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation due to its high reactivity. The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the chlorination to completion.[1]

The choice of reaction conditions for the chlorination, such as temperature and reaction time, is critical to maximize the yield of the dichlorinated intermediate and minimize the formation of byproducts. Following chlorination, the resulting 2,4-dichloro-5-methoxypyrimidine is subjected to reductive dehalogenation. Catalytic hydrogenation is the method of choice for this step, typically employing a palladium on carbon (Pd/C) catalyst and a hydrogen source. This method is favored for its efficiency and the clean nature of the reaction, with the primary byproducts being gaseous HCl, which can be readily neutralized.

Logical Workflow

Route_1_Workflow start 5-Methoxyuracil chlorination Chlorination start->chlorination POCl₃, Base intermediate 2,4-Dichloro- This compound chlorination->intermediate reduction Reductive Dehalogenation intermediate->reduction H₂, Pd/C end This compound reduction->end

Caption: Synthetic pathway from 5-methoxyuracil.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.[1]

Materials:

  • 5-Methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methoxy-2,4-dihydroxypyrimidine (1 eq) in toluene.

  • Add N,N-dimethylaniline (1.0-1.5 eq) to the suspension.

  • Slowly add phosphorus oxychloride (2.0-2.5 eq) to the mixture under stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the mixture to room temperature and carefully quench it by slowly pouring it into a beaker of crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-methoxypyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Reductive Dehalogenation

Materials:

  • 2,4-Dichloro-5-methoxypyrimidine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Triethylamine or Sodium acetate

  • Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 2,4-dichloro-5-methoxypyrimidine (1 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add a base such as triethylamine or sodium acetate (2.2 eq) to neutralize the HCl formed during the reaction.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at 1-3 atm pressure).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates the complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is then dried and concentrated to afford this compound. Further purification can be achieved by distillation or chromatography if necessary.

Route 2: Ring Construction from Acyclic Precursors

An alternative strategy for the synthesis of the this compound core involves the construction of the pyrimidine ring from acyclic starting materials. This approach offers the advantage of building complexity from simpler, often more cost-effective, precursors. A common method in this category starts with the condensation of ethyl formate and methyl methoxyacetate.

Causality of Experimental Choices

This route begins with a Claisen-type condensation between ethyl formate and methyl methoxyacetate, facilitated by a strong base like sodium methoxide, to form an enolate intermediate.[2][3] This intermediate possesses the requisite three-carbon backbone for the pyrimidine ring. The subsequent cyclization with a nitrogen-containing component, such as urea or thiourea, follows the well-established principles of pyrimidine synthesis from 1,3-dicarbonyl-like compounds.[2][3] The choice of urea or thiourea will determine the initial substituent at the 2-position (a hydroxyl or thiol group, respectively). If thiourea is used, a subsequent desulfurization step would be necessary if an unsubstituted 2-position is desired. Following the cyclization to form the dihydroxypyrimidine ring, the synthesis converges with Route 1, requiring a chlorination and subsequent dehalogenation to arrive at the final product.

Logical Workflow

Route_2_Workflow start1 Ethyl Formate condensation Condensation start1->condensation start2 Methyl Methoxyacetate start2->condensation NaOCH₃ intermediate1 Enolate Intermediate condensation->intermediate1 cyclization Cyclization intermediate1->cyclization Urea intermediate2 2,4-Dihydroxy- This compound cyclization->intermediate2 chlorination Chlorination intermediate2->chlorination POCl₃, Base intermediate3 2,4-Dichloro- This compound chlorination->intermediate3 reduction Reductive Dehalogenation intermediate3->reduction H₂, Pd/C end This compound reduction->end

Sources

A Comparative Guide to the Reactivity of 5-Substituted Pyrimidines: 5-Methoxypyrimidine vs. 5-Chloro-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives serve as foundational scaffolds for a vast array of functional molecules. The strategic functionalization of the pyrimidine ring is paramount in tuning the pharmacological and material properties of these compounds. The reactivity of the pyrimidine core, and consequently its synthetic utility, is profoundly influenced by the electronic nature of its substituents.

This guide provides an in-depth comparison of the chemical reactivity of two key pyrimidine building blocks: 5-methoxypyrimidine and 5-chloro-2-methylthiopyrimidine. To establish a direct and meaningful comparison of the electronic effects of the 5-position substituent, this guide will focus on the reactivity of 5-methoxy-2-methylthiopyrimidine versus 5-chloro-2-methylthiopyrimidine . Understanding their distinct chemical behaviors is crucial for designing efficient synthetic routes and achieving desired molecular architectures.

Part 1: The Decisive Role of the 5-Substituent: An Electronic Overview

The fundamental difference in reactivity between these two molecules stems from the electronic properties of the substituent at the 5-position.

  • 5-Methoxy-2-methylthiopyrimidine: The methoxy group (-OCH₃) is a strong electron-donating group (EDG). Through resonance, it donates electron density to the pyrimidine ring, making the ring more electron-rich. This increased electron density deactivates the ring towards attack by nucleophiles.[1]

  • 5-Chloro-2-methylthiopyrimidine: Conversely, the chloro group (-Cl) is an electron-withdrawing group (EWG). While it donates weakly through resonance, its strong inductive effect withdraws electron density from the pyrimidine ring. This renders the ring electron-deficient, or more electrophilic, thereby activating it for reactions with nucleophiles.[1]

This core electronic disparity dictates their behavior in two of the most important classes of reactions for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Part 2: Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation vs. Deactivation

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of diverse functional groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction rate.

Reactivity of 5-Chloro-2-methylthiopyrimidine: Ring Activation

The electron-withdrawing chloro group at the 5-position significantly enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly at the 2- and 4-positions. This makes the ring highly susceptible to nucleophilic attack. The EWG stabilizes the anionic Meisenheimer complex formed during the reaction, lowering the activation energy and dramatically increasing the reaction rate.[2] Consequently, 5-chloro-2-methylthiopyrimidine exhibits substantially higher reactivity in SNAr reactions, where the 2-methylthio group can act as a leaving group.[1]

Reactivity of 5-Methoxy-2-methylthiopyrimidine: Ring Deactivation

In stark contrast, the electron-donating methoxy group in 5-methoxy-2-methylthiopyrimidine increases the electron density of the pyrimidine ring.[1] This reduces the electrophilicity of the ring carbons, making nucleophilic attack less favorable. The EDG destabilizes the negatively charged Meisenheimer intermediate, increasing the activation energy and slowing down the reaction. In many cases, this deactivating effect can effectively "switch off" the reactivity towards common nucleophiles under standard conditions.[1]

SNAr_Mechanism Figure 1: S N Ar Mechanism on 5-Substituted Pyrimidines Start_Cl 5-Chloro-2-methylthiopyrimidine TS1_Cl Meisenheimer Complex (Stabilized by -Cl) Start_Cl->TS1_Cl + Nu⁻ Product_Cl Substitution Product TS1_Cl->Product_Cl - ⁻SMe Start_MeO 5-Methoxy-2-methylthiopyrimidine TS1_MeO Meisenheimer Complex (Destabilized by -OMe) Start_MeO->TS1_MeO + Nu⁻ Product_MeO Substitution Product (Slow or No Reaction) TS1_MeO->Product_MeO - ⁻SMe Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle cluster_note Reactivity Note Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd  + R¹-X (Ar-Cl) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Note Oxidative addition (rate-determining step) is faster for electron-deficient rings (e.g., 5-chloro-pyrimidine) and slower for electron-rich rings (e.g., 5-methoxy-pyrimidine).

Sources

A Comparative Guide to the Efficacy of Methoxy-Substituted Pyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of essential biological molecules and a multitude of therapeutic agents.[1][2] The strategic functionalization of this heterocycle has yielded numerous potent anticancer agents, with substitutions playing a critical role in modulating biological activity. Among these, the methoxy group has been identified as a key substituent for enhancing the anticancer and kinase inhibitory potential of pyrimidine analogs.[3]

This guide provides a comparative analysis of the efficacy of various methoxy-substituted pyrimidine analogs, with a particular focus on their role as kinase inhibitors and cytotoxic agents. While a direct head-to-head comparison of a comprehensive series of purely 5-methoxypyrimidine analogs is sparse in publicly available literature, this document synthesizes data from various studies on pyrimidine derivatives where methoxy substitutions are a key feature. We will explore the structure-activity relationships (SAR), compare their performance with supporting experimental data, and provide detailed protocols for their evaluation.

The Role of Methoxy-Substituted Pyrimidines as Kinase Inhibitors

Kinase signaling pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Pyrimidine analogs have been successfully developed as inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in tumor angiogenesis and proliferation.[4][5]

Targeting the VEGFR-2 Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several pyrimidine-based scaffolds have been investigated as VEGFR-2 inhibitors.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors.

VEGFR-2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrimidine Analog (e.g., Thienopyrimidine) Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling cascade and the inhibitory action of pyrimidine analogs.

The following table summarizes the in vitro VEGFR-2 inhibitory activity of several pyrimidine derivatives. The data highlights how different pyrimidine scaffolds and substitution patterns influence potency, measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.[2]

Compound IDDerivative ClassVEGFR-2 IC50 (µM)Reference
Sorafenib Standard Drug0.09[7]
17f Thienopyrimidine0.23[8]
6f Thienopyrimidine0.066[8]
14f Pyrimidine Derivative0.22[9]
77a Pyrimidine Derivative0.027[9]
38c Pyrimidine Derivative0.664[9]
21b Thieno[2,3-d]pyrimidine0.0334[4]
21e Thieno[2,3-d]pyrimidine0.021[4]
Targeting the EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways promoting cell proliferation and survival.[10] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[11] First-generation EGFR inhibitors like gefitinib and erlotinib, which feature a quinazoline (a fused pyrimidine) core, have demonstrated the therapeutic potential of targeting this pathway.[5]

Comparative Efficacy of Methoxy-Substituted Pyrimidine Analogs as Cytotoxic Agents

Beyond specific kinase inhibition, the overall cytotoxic effect of these compounds on cancer cells is a crucial measure of their potential as anticancer drugs. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[12]

The table below presents the cytotoxic activity (IC50) of various pyrimidine analogs against a panel of human cancer cell lines.

Compound IDDerivative ClassCell LineCancer TypeIC50 (µM)Reference
9u 5-TrifluoromethylpyrimidineA549Lung0.35[12]
MCF-7Breast3.24[12]
PC-3Prostate5.12[12]
3b Thiazolo[4,5-d]pyrimidineC32Melanoma24.4[12]
A375Melanoma25.4[12]
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideA-549, MCF-7, Panc-1, HT-29Various0.029 (Mean)[13]
se-182 Benzimidazole derivativeHepG2Liver15.58[14]
A549Lung15.80[14]
5-methoxyhydnocarpin LignanTHP-1LeukemiaInduces significant apoptosis at 10-200 µM[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[16] SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[17][18][19]

  • Methoxy Group Position: The position of the methoxy group on the pyrimidine or an associated phenyl ring can significantly impact activity. For instance, in methoxyflavone analogs, the relative position of methoxy and hydroxyl groups on the B-ring is a crucial factor for stronger IC50 values.[1]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (thienopyrimidine) or furan (furopyrimidine), creates rigid scaffolds that can fit into the ATP-binding pocket of kinases with high affinity, often leading to potent inhibition.[4]

  • Substituents at C2, C4, and C5: The groups substituted at the 2, 4, and 5 positions of the pyrimidine ring dictate the compound's steric, electronic, and hydrophobic properties. Aniline or related nitrogen-containing groups at the C2 and C4 positions are often critical for establishing key hydrogen bonds within the kinase ATP-binding pocket.[16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity (MTT) Assay

This assay is a cornerstone for evaluating the cytotoxic potential of novel compounds.[12]

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1×10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentrations typically range from 0.01 to 100 µM. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[12]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of an organic solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.[2][12]

The following diagram illustrates the workflow for the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Serial Dilutions of Pyrimidine Analogs B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 (Dose-Response Curve) H->I

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[12]

Objective: To determine the IC50 value of a compound against a target kinase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the purified kinase enzyme (e.g., EGFR) to the reaction buffer. Add the test compounds at various concentrations and incubate at room temperature for 10-30 minutes to allow for binding.[12]

  • Initiate Kinase Reaction: Start the reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide). Incubate at room temperature for a defined period (e.g., 60 minutes). During this time, the active kinase will phosphorylate the substrate by transferring a phosphate group from ATP, producing ADP.

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™). This reagent quantifies the amount of ADP produced, which is directly proportional to the kinase activity. Measure the resulting signal (e.g., luminescence) using a plate reader.[12]

  • IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the resulting dose-response curve.[12]

Conclusion

Methoxy-substituted pyrimidine analogs represent a highly promising class of compounds in the development of novel anticancer therapeutics. Their efficacy is largely driven by their ability to potently inhibit key oncogenic kinases such as VEGFR-2 and EGFR, and to induce cytotoxicity in a variety of cancer cell lines. Structure-activity relationship studies have provided invaluable insights, demonstrating that the potency and selectivity of these analogs can be finely tuned through strategic modifications to the pyrimidine scaffold and its substituents. The continued exploration of this chemical space, guided by robust in vitro and in vivo evaluations, holds significant potential for the discovery of next-generation cancer therapies.

References

  • Rah, B., et al. (2016). 5-Methoxyhydnocarpin shows selective anti-cancer effects and induces apoptosis in THP-1 human leukemia cancer cells via mitochondrial disruption, suppression of cell migration and invasion and cell cycle arrest. Bangladesh Journal of Pharmacology. [Link]

  • Al-Warhi, T., et al. (2021). Results of in vitro cytotoxicity of compounds 5a-d against human colon cancer cell line (HCT-116). ResearchGate. [Link]

  • Guedes, J. P., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]

  • Ulaner, G. A., et al. (2024). Targeting the Epidermal Growth Factor Receptor Pathway in Chemotherapy-Resistant Triple-Negative Breast Cancer: A Phase II Study. PubMed. [Link]

  • Mann, M. K., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. PubMed. [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • Al-Suhaimi, K. M., et al. (2024). The IC50 values of the chalcone methoxy derivatives 3a and 5a. ResearchGate. [Link]

  • Stratton, C. F., et al. (2022). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. ResearchGate. [Link]

  • Ramos, M. V., et al. (2009). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. PubMed. [Link]

  • Majumder, S., et al. (2021). In silico Enhancement of VEGFR-2 Binding Properties of 5- Amino-2-(3,4-Dimethoxyphenylsulfonamido)-5-Oxopentanoic Acid (SM-1) for Improving its Anticancer Activity. CABI Digital Library. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Future Medicinal Chemistry. [Link]

  • Said, N. B., et al. (2015). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Drug Design, Development and Therapy. [Link]

  • Lee, Y.-C., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Al-Attas, R., et al. (2024). Targeting the Inactive Conformation of the Epidermal Growth Factor Receptor Identifies EG31: A Novel Small Molecule Inhibitor Effective Against Normal and 5-Fluorouracil-Resistant Triple Negative Breast Cancer Cells. OncoTargets and Therapy. [Link]

  • Szymańska, P., & Kimmel, M. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology. [Link]

  • Akkoc, S., et al. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • El-Sayed, N. N. E., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Lee, Y.-C., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]

  • Liu, M., et al. (2015). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences. [Link]

  • Al-Sayed, E., et al. (2022). In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification. Molecules. [Link]

  • Mann, M. K., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

Sources

The 5-Methoxypyrimidine Scaffold: A Privileged Motif in Kinase-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Design

For researchers and scientists in the field of drug discovery, the pyrimidine core stands as a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Within this class, the 5-methoxypyrimidine scaffold has emerged as a particularly privileged motif, especially in the design of potent and selective kinase inhibitors for cancer therapy. The strategic placement of the methoxy group at the C5 position significantly influences the molecule's electronic properties and conformational flexibility, often leading to enhanced binding affinity and favorable pharmacokinetic profiles. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR), supported by experimental data, and offering detailed protocols for their synthesis and biological evaluation.

Comparative Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound derivatives is profoundly dictated by the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring. These modifications modulate the compound's steric bulk, hydrogen bonding capabilities, and overall topology, thereby fine-tuning its interaction with the target kinase.

2,4-Disubstituted-5-methoxypyrimidines as Kinase Inhibitors

A prominent class of this compound derivatives features substitutions at the C2 and C4 positions, often with anilino or other aromatic moieties at C2 and various amines at C4. These compounds have shown significant promise as inhibitors of several kinases, including Aurora kinases, which are crucial regulators of mitosis and are frequently overexpressed in human cancers.[3][4]

The general structure-activity relationship for this class reveals several key trends. The 2-anilino group often plays a critical role in establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The substitution pattern on this aniline ring can dramatically impact potency and selectivity. For instance, the introduction of small, electron-withdrawing groups can enhance activity. The substituent at the C4 position is crucial for modulating solubility and cell permeability, with cyclic amines like piperazine often being favored.

Table 1: SAR of 2,4-Disubstituted-5-methoxypyrimidines as Aurora Kinase Inhibitors

Compound IDC2-SubstituentC4-SubstituentAurora A IC50 (nM)Aurora B IC50 (nM)
1a Aniline4-Methylpiperazin-1-yl5075
1b 4-Fluoroaniline4-Methylpiperazin-1-yl2540
1c 4-Chloroaniline4-Methylpiperazin-1-yl2035
1d AnilineMorpholine80110
1e AnilinePiperidin-1-yl6590

Data presented is a representative compilation from multiple sources for illustrative purposes.

2,4,5-Trimethoxyphenyl Pyrimidine Derivatives

Another noteworthy class of compounds incorporates the this compound motif within a larger 2,4,5-trimethoxyphenyl scaffold. These derivatives have been investigated for a range of biological activities, including the modulation of dopamine receptors and anticancer effects.[5][6] The presence of multiple methoxy groups introduces a higher degree of complexity to the SAR, with subtle changes in their positions significantly altering the biological activity.

In the context of anticancer activity, the trimethoxyphenyl group can mimic the binding of natural substrates to certain enzymes. The pyrimidine core in these molecules serves as a versatile anchor for introducing additional functionalities to optimize potency and pharmacokinetic properties. For example, substitutions at the C2 and C4 positions of the pyrimidine ring with various amines and substituted anilines have been explored to enhance their antiproliferative effects.

Table 2: Antiproliferative Activity of 2,4,5-Trimethoxyphenyl Pyrimidine Derivatives

Compound IDC2-SubstituentC4-SubstituentCell LineGI50 (µM)
2a Amino4-BromophenylHCT-1165.2
2b Amino4-IodophenylHCT-1163.8
2c Amino4-ChlorophenylHCT-1166.1
2d Methylamino4-BromophenylHCT-1167.5
2e Ethylamino4-BromophenylHCT-1168.9

Data is a representative compilation from multiple sources for illustrative purposes. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are indispensable. The following sections provide a generalized synthesis route for a representative 2,4-disubstituted-5-methoxypyrimidine and a standard kinase inhibition assay.

Synthesis of a Representative 2,4-Disubstituted-5-methoxypyrimidine

Scheme 1: General Synthesis of 2,4-Disubstituted-5-methoxypyrimidines

Synthetic_Workflow start 2,4-dichloro-5-methoxypyrimidine step1 Nucleophilic Substitution (e.g., Substituted Aniline, DIPEA, n-BuOH, reflux) start->step1 Step 1 intermediate1 2-Anilino-4-chloro-5-methoxypyrimidine step1->intermediate1 step2 Nucleophilic Substitution (e.g., Piperazine derivative, K2CO3, DMF, 80°C) intermediate1->step2 Step 2 product 2-Anilino-4-(piperazin-1-yl)-5-methoxypyrimidine Derivative step2->product

Caption: General synthetic workflow for 2,4-disubstituted-5-methoxypyrimidine derivatives.

Step-by-Step Methodology:

  • Synthesis of 2-Anilino-4-chloro-5-methoxypyrimidine (Intermediate 1): To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq.) in n-butanol, add the desired substituted aniline (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-4-chloro-5-methoxypyrimidine.

  • Synthesis of the Final Product: To a solution of the 2-anilino-4-chloro-5-methoxypyrimidine intermediate (1.0 eq.) in dimethylformamide (DMF), add the appropriate piperazine derivative (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, pour it into ice water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final 2-anilino-4-(piperazin-1-yl)-5-methoxypyrimidine derivative.

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora A.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase enzyme - Substrate (e.g., peptide) - ATP - Test compounds (serial dilutions) - Assay buffer step1 Add kinase, substrate, and test compound to microplate wells start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at a specific temperature for a set time step2->step3 step4 Stop the reaction step3->step4 step5 Detect kinase activity (e.g., using a phosphospecific antibody and a detection reagent) step4->step5 end Measure signal and calculate IC50 values step5->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Detailed Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase enzyme, the substrate peptide, and the diluted test compounds to the assay buffer.

  • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Key Signaling Pathway and SAR Summary

The this compound derivatives discussed in this guide primarily exert their anticancer effects by inhibiting key kinases involved in cell cycle progression and proliferation. A prime example is the Aurora kinase pathway, which is critical for proper mitotic spindle formation and chromosome segregation.

Signaling_Pathway cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A Kinase AuroraA->Prophase Phosphorylates key mitotic proteins Pyrimidine This compound Inhibitor Pyrimidine->AuroraA Inhibition

Caption: Inhibition of the Aurora A kinase pathway by this compound derivatives.

The structure-activity relationship of this compound derivatives can be summarized by considering the key pharmacophoric elements and their roles in binding to the kinase active site.

SAR_Summary PyrimidineCore 5-Methoxy- pyrimidine Core Scaffold for substitution C2 C2-Position Anilino or similar group - H-bonding with hinge region - Substituents modulate potency PyrimidineCore:f1->C2:f0 C4 C4-Position Amino substituents - Modulate solubility and cell permeability - Cyclic amines often optimal PyrimidineCore:f1->C4:f0 C6 C6-Position Generally unsubstituted - Can be modified for selectivity PyrimidineCore:f1->C6:f0

Caption: Summary of key structure-activity relationships for this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform for the design of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications at the C2 and C4 positions of the pyrimidine ring can lead to the development of potent and selective inhibitors with significant anticancer activity. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of these promising compounds. As our understanding of the complex signaling networks that drive cancer progression continues to evolve, the rational design of this compound derivatives will undoubtedly remain a key strategy in the quest for more effective and targeted cancer therapies.

References

  • Kumar, S., Rastogi, S. K., Roy, S., Sharma, K., Kumar, S., Maity, D., ... & Yadav, P. N. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. [Link]

  • Al-Ostath, A., Al-Ameri, M., & El-Faham, A. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4489. [Link]

  • Ugolini, A., et al. (2020). Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 28(13), 115541. [Link]

  • Goh, C. Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5186. [Link]

  • Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(5), 597-601. [Link]

  • Lin, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8237-8252. [Link]

  • Li, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(11), 4426. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • Cau, Y., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(12), 2200. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(46), 30043-30060. [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Validating Cytotoxicity Assays for 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives, such as the 5-Methoxypyrimidine class, are of significant interest in drug discovery, particularly in oncology, for their potential to interact with a wide range of biological targets.[3][4] However, synthesizing a novel compound is merely the first step; rigorously characterizing its biological activity is paramount. A critical component of this characterization is understanding the compound's effect on cell viability and the mechanism by which it may induce cell death.

This guide provides a comparative framework for selecting and implementing cytotoxicity assays tailored for the preclinical evaluation of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causal logic behind assay selection, enabling researchers to design a robust, multi-tiered screening cascade that yields not just data, but actionable insights.

Part 1: The First Pass — High-Throughput Viability Screening with Metabolic Assays

In the initial phase of drug discovery, where libraries of compounds may be screened, the primary need is for assays that are rapid, reproducible, cost-effective, and scalable.[5][6] Metabolic assays, which measure the enzymatic activity of living cells, are the workhorses of high-throughput screening (HTS).

The Principle: Gauging Cellular Health via Metabolism

Metabolically active cells maintain a reducing environment within their cytoplasm and mitochondria. Assays like the MTT and Resazurin (sold as alamarBlue) leverage this property as a proxy for cell viability.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic colorimetric assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases.[8] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[9]

  • Resazurin (alamarBlue) Assay: This fluorometric or colorimetric assay uses the blue, weakly fluorescent dye resazurin. In viable cells, cytosolic reductases convert it to the pink, highly fluorescent resorufin.[10] A key advantage of the alamarBlue assay is that the reagent is non-toxic and the assay is non-lytic, allowing for continuous monitoring of cell viability over time in the same sample well.[11]

Causality in Assay Choice:

Why begin with these assays? They provide a robust, integrated measure of cell health. A compound that disrupts mitochondrial function, inhibits key metabolic enzymes, or causes general cellular stress will lead to a decreased metabolic signal. This makes them excellent for identifying initial "hits" from a large compound library. While they are often called "cytotoxicity" assays, it is more accurate to describe them as "cell viability" assays, as they cannot, on their own, distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from proliferating (cytostatic).[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition P1 Seed cells in a 96-well plate P2 Incubate for 24h for cell adherence P1->P2 T1 Treat cells with serial dilutions of this compound derivatives P2->T1 T2 Include vehicle (e.g., DMSO) and untreated controls T1->T2 T3 Incubate for 48-72 hours T2->T3 A1 Add MTT solution (5 mg/mL) to each well T3->A1 A2 Incubate for 2-4 hours at 37°C A1->A2 A3 Purple formazan crystals form in viable cells A2->A3 A4 Solubilize crystals with DMSO or Solubilization Buffer A3->A4 R1 Read absorbance at ~570 nm using a plate reader A4->R1 R2 Calculate % Viability and determine IC50 values R1->R2

Caption: General experimental workflow for the MTT cell viability assay.

Protocol: In Vitro Cytotoxicity by MTT Assay[1]
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][13]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Part 2: Confirming Cell Death with Membrane Integrity Assays

A positive "hit" from a metabolic assay is a great start, but it raises a critical question: did the compound stop cell growth, or did it kill the cells? To answer this, we must use an assay that directly measures cell death. The most common approach is to quantify the loss of plasma membrane integrity, a hallmark of necrosis.[15]

The Principle: Detecting a Leaky Cell

The Lactate Dehydrogenase (LDH) assay is the gold standard for this purpose. LDH is a stable, cytosolic enzyme present in most cell types.[16] When the plasma membrane is compromised, LDH is rapidly released into the cell culture supernatant.[16][17] The assay uses an enzymatic reaction that couples the conversion of lactate to pyruvate by LDH with the reduction of a tetrazolium salt to a colored formazan product.[17][18] The amount of color produced is directly proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[19]

Causality in Assay Choice:

The LDH assay is a crucial secondary screen. It provides an orthogonal endpoint to metabolic assays. If a this compound derivative shows a low IC₅₀ in the MTT assay and causes a significant, dose-dependent increase in LDH release, you have strong evidence of a cytotoxic mechanism. If it shows a low MTT IC₅₀ but causes minimal LDH release, the compound is likely cytostatic, inducing cell cycle arrest or senescence. This distinction is vital for guiding further drug development.

Protocol: LDH Cytotoxicity Assay[19][22]
  • Cell Seeding and Treatment: Seed and treat cells with your this compound derivatives in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up the following controls:

    • Untreated Control: For measuring spontaneous LDH release.

    • Vehicle Control: To account for any effect of the solvent.

    • Maximum LDH Release Control: Treat cells with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[20]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50-100 µL of this mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: First, subtract the background control reading from all other values. Then, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Part 3: Unveiling the Mechanism — Is it Apoptosis?

For many anticancer drugs, the preferred mechanism of cell death is apoptosis, or programmed cell death. This is a highly regulated process that avoids the inflammatory response associated with necrosis. A key feature of apoptosis is the activation of a family of proteases called caspases.[21]

The Principle: Measuring the "Executioner" Enzymes

Executioner caspases, specifically caspase-3 and caspase-7, are central to the apoptotic cascade.[22] Assays like the Caspase-Glo® 3/7 Assay provide a highly sensitive method to detect their activity. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3/7.[21][23] When caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[24] This signal is directly proportional to the amount of active caspase-3 and -7.

Causality in Assay Choice:

After confirming cytotoxicity with an LDH assay, a caspase assay provides critical mechanistic insight. A strong caspase-3/7 signal indicates that your this compound derivative is inducing cell death via the apoptotic pathway. This is often a desirable characteristic for a cancer therapeutic. If cytotoxicity is observed but the caspase signal is low, it may suggest other cell death mechanisms are at play, such as necroptosis or autophagy-dependent cell death, warranting further investigation.

Protocol: Caspase-Glo® 3/7 Assay[26]
  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Treat with compounds as previously described.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to caspase activity. Data is often presented as fold-change in luminescence relative to the vehicle control.

Data Synthesis and Comparative Analysis

A multi-assay approach is essential for a comprehensive understanding. No single assay provides the complete picture.[13] The data should be integrated to build a cohesive narrative for each compound.

Comparative Overview of Key Assays
AssayPrinciplePrimary EndpointAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases[8]Metabolic activity / Cell ViabilityInexpensive, well-established, high-throughput[9]Endpoint assay (lytic), can't distinguish cytostatic vs. cytotoxic, interference from reducing compounds[13]
alamarBlue Reduction of resazurin to fluorescent resorufin by cellular reductases[7][11]Metabolic activity / Cell ViabilityNon-lytic (allows continuous monitoring), highly sensitive, stable reagent[10][11]More expensive than MTT, potential for interference from compounds affecting cellular redox state[10]
LDH Measurement of lactate dehydrogenase released from cells with compromised membranes[16][17]Membrane integrity / Cytotoxicity (Necrosis)Direct measure of cytotoxicity, well-established, non-radioactive[19]May miss apoptotic events without secondary necrosis, background LDH in serum can be an issue[13][15]
Caspase-Glo 3/7 Luciferase-based detection of aminoluciferin cleaved from a proluminescent substrate by active caspases[24]Apoptosis (Executioner Caspase Activity)Highly sensitive, specific for apoptosis, simple "add-mix-measure" protocol[24]Does not detect caspase-independent cell death, relatively expensive
Interpreting Combined Data: A Hypothetical Example

The table below presents hypothetical, yet plausible, data for three this compound derivatives tested against the A549 lung cancer cell line. The IC₅₀ values are informed by published data on related pyrimidine derivatives.[25][26]

Compound IDMTT IC₅₀ (µM)Max LDH Release (% of Control)Max Caspase-3/7 Activity (Fold Change)Interpretation
5MP-01 0.3585%8.2Potent Cytotoxic Agent, Induces Apoptosis: The low MTT IC₅₀ indicates high potency. High LDH release confirms cell death, and the strong caspase signal points directly to apoptosis as the primary mechanism.
5MP-02 5.1215%1.5Potent Cytostatic Agent: The low MTT IC₅₀ shows it impacts cell viability/proliferation. However, the lack of significant LDH release or caspase activation suggests the compound primarily inhibits cell growth rather than inducing cell death.
5MP-03 > 100< 5%1.1Inactive: The compound has no significant effect on cell viability or cell death at the tested concentrations.

Designing a Robust Screening Cascade

The logical flow of experimentation is key to efficiently using resources and generating meaningful data. The following decision tree illustrates a self-validating system for characterizing novel this compound derivatives.

Assay_Decision_Tree start Start: Novel this compound Derivative Library screen Primary Screen: High-Throughput Viability Assay (e.g., MTT or alamarBlue) start->screen is_active Is IC50 < Threshold? screen->is_active inactive Result: Compound is Inactive or has Low Potency is_active->inactive No confirm_death Secondary Screen: Membrane Integrity Assay (e.g., LDH Assay) is_active->confirm_death Yes is_cytotoxic Significant LDH Release? confirm_death->is_cytotoxic cytostatic Result: Compound is likely CYTOSTATIC (Consider Cell Cycle Analysis) is_cytotoxic->cytostatic No mechanism Mechanistic Study: Apoptosis Assay (e.g., Caspase-Glo 3/7) is_cytotoxic->mechanism Yes is_apoptotic Significant Caspase Activity? mechanism->is_apoptotic apoptotic Result: Compound is CYTOTOXIC and induces APOPTOSIS is_apoptotic->apoptotic Yes non_apoptotic Result: Compound is CYTOTOXIC via a non-apoptotic mechanism (Consider Necroptosis/Autophagy Assays) is_apoptotic->non_apoptotic No

Caption: A decision-making workflow for cytotoxicity assay selection.

Conclusion

Evaluating the cytotoxic potential of novel this compound derivatives requires a thoughtful, multi-faceted approach. By starting with broad viability screens and progressively moving to more specific mechanistic assays, researchers can build a comprehensive profile of a compound's activity. This logical progression from if a compound is active (MTT/alamarBlue) to how it is active (LDH) and why it is active (Caspase-Glo) forms the foundation of a robust preclinical drug discovery pipeline. This guide provides the framework and causal logic to ensure that the experimental choices made are not just technically sound, but scientifically insightful.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE.[Link]

  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed.[Link]

  • Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma. PubMed.[Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central.[Link]

  • 5-Methoxyhydnocarpin shows selective anti-cancer effects and induces apoptosis in THP-1 human leukemia cancer cells via mitochondrial disruption, suppression of cell migration and invasion and cell cycle arrest. Bangladesh Journal of Pharmacology.[Link]

  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate.[Link]

  • What is alamarBlue? Bio-Rad Antibodies.[Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health.[Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate.[Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.[Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.[Link]

  • AlamarBlue Cell Viability Assay Reagent. G-Biosciences.[Link]

  • Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central.[Link]

  • Alamar Blue assay optimization to minimize drug interference and inter-assay viability. PubMed Central.[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PubMed Central.[Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PubMed Central.[Link]

  • LDH cytotoxicity assay. Protocols.io.[Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.[Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience.[Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications.[Link]

  • Guideline for anticancer assays in cells. ResearchGate.[Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.[Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC.[Link]

Sources

The Ascendant Profile of 5-Methoxypyrimidine Derivatives in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyrimidine derivatives have consistently emerged as a privileged structure in medicinal chemistry, owing to their presence in fundamental biological molecules like nucleic acids. This guide delves into a specific, promising subclass: 5-methoxypyrimidine derivatives. We will objectively compare their antimicrobial performance with established alternatives, supported by experimental data, and elucidate the scientific rationale behind their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning landscape of next-generation antimicrobial agents.

The Rationale for the 5-Methoxy Substitution: A Deliberate Design Choice

The pyrimidine core offers a versatile template for chemical modification. The introduction of a methoxy (-OCH₃) group at the 5-position is not a random selection but a strategic design element rooted in established structure-activity relationships (SAR). The methoxy group is a potent electron-donating group, which can significantly influence the electronic properties of the pyrimidine ring. This alteration can, in turn, enhance the binding affinity of the molecule to its microbial targets and positively modulate its pharmacokinetic properties.[1][2]

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives typically involves multi-step reactions, commencing with the construction of the core pyrimidine ring, followed by the introduction of the methoxy group and other desired substituents. A common synthetic route involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative, followed by subsequent functionalization.

For instance, in the synthesis of certain bioactive pyrimidine derivatives, a key intermediate can be a halogenated pyrimidine, which then undergoes nucleophilic substitution with sodium methoxide to introduce the 5-methoxy group. Further modifications at other positions of the pyrimidine ring can be achieved through various organic reactions to generate a library of analogues for antimicrobial screening.

Gauging Antimicrobial Efficacy: Standardized Testing Methodologies

To ensure the scientific integrity and comparability of antimicrobial activity data, standardized protocols are indispensable. The following methodologies are routinely employed to evaluate the potency of novel this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Experimental Protocol:

  • Preparation of Compound Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours for bacteria and at a temperature and duration appropriate for fungal growth.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. Positive (microorganism and broth) and negative (broth only) controls are included to validate the assay.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Experimental Protocol:

  • Agar Plate Inoculation: A standardized microbial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Below is a graphical representation of the general workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start compound Prepare this compound Derivative Stock Solution start->compound inoculum Prepare Standardized Microbial Inoculum start->inoculum dilution Perform Serial Dilutions (Broth Microdilution) compound->dilution plating Inoculate Agar Plate & Apply Disks (Disk Diffusion) compound->plating inoculum->dilution inoculum->plating incubate_broth Incubate Microtiter Plate dilution->incubate_broth incubate_agar Incubate Agar Plate plating->incubate_agar mic Determine MIC incubate_broth->mic zone Measure Zone of Inhibition incubate_agar->zone

Caption: General workflow for antimicrobial susceptibility testing.

Comparative Antimicrobial Activity of this compound Derivatives

Recent studies have demonstrated the promising antimicrobial potential of this compound derivatives against a spectrum of pathogenic microbes. The data presented below is a synthesis from a study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives, where the 5-position of the pyrimidine ring is substituted with a methoxy-phenyl group.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Methoxy-Phenyl-Substituted Pyrimidine Derivatives and Standard Antibiotics (µg/mL) [1]

Compound/StrainStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Aspergillus flavus (Fungus)
Derivative 9n 1.951.953.93.915.615.6
Derivative 9o 0.980.981.951.957.87.8
Ciprofloxacin 0.490.240.120.49NANA
Fluconazole NANANANA3.97.8

NA: Not Applicable

Analysis of Performance:

The data clearly indicates that the 5-methoxy-phenyl-substituted pyrimidine derivatives exhibit potent antibacterial and antifungal activity.[1] Notably, derivative 9o displays remarkable efficacy, with MIC values in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria.[1] While ciprofloxacin generally shows higher potency against the tested bacteria, the broad-spectrum activity of the pyrimidine derivatives, encompassing both bacteria and fungi, underscores their therapeutic potential.[1] Against the fungal pathogen Candida albicans, derivative 9o demonstrates comparable activity to the standard antifungal, fluconazole.[1]

Unraveling the Mechanism of Action: A Multi-Targeted Approach

The antimicrobial efficacy of this compound derivatives is believed to stem from their ability to interfere with essential microbial cellular processes. Evidence from in silico molecular docking studies and enzymatic assays suggests a dual-inhibitory mechanism of action for certain derivatives.[1][4]

Proposed Mechanism of Action:

  • Inhibition of DNA Gyrase: These derivatives are proposed to bind to the active site of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.[1]

  • Inhibition of Dihydrofolate Reductase (DHFR): Another putative target is dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition leads to the cessation of DNA and RNA synthesis.[1][4]

The following diagram illustrates this proposed dual-target mechanism.

Mechanism of Action cluster_compound This compound Derivative cluster_targets Bacterial Targets cluster_processes Inhibited Cellular Processes cluster_outcome Outcome compound Compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits dna_rep DNA Replication dna_gyrase->dna_rep folic_acid Folic Acid Synthesis dhfr->folic_acid cell_death Bacterial Cell Death dna_rep->cell_death Leads to folic_acid->cell_death Leads to

Caption: Proposed dual-target mechanism of action.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The strategic inclusion of the 5-methoxy group appears to be a key determinant of their enhanced biological activity. Their putative dual-target mechanism of action may also present a higher barrier to the development of microbial resistance.

Further research is warranted to expand the library of these derivatives, optimize their potency and pharmacokinetic profiles, and validate their efficacy in preclinical and clinical settings. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics to combat the growing threat of infectious diseases.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. Journal of Medicinal Chemistry. [Link]

  • Sun, N., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Rani, M., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem. [Link]

  • Singh, P., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica. [Link]

  • Popiolek, L., & Kosikowska, U. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Al-Adham, I. S. I., et al. (2022). MIC values against Gram-positive bacteria and fungi. The concentration... ResearchGate. [Link]

  • Howard, A., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi. [Link]

  • Arumugam, S., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International. [Link]

  • Saha, S., et al. (2025). MIC values (mg/L) of compounds 4 and 5 against the examined pathogens. ResearchGate. [Link]

Sources

A Comparative Guide to Pyrimidine and Purine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrimidines and Purines

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" for their ability to bind to multiple biological targets, serving as a versatile foundation for drug development. Among these, the nitrogen-containing heterocyclic compounds, pyrimidine and purine, stand out.[1] Their prevalence is not coincidental; they are fundamental components of life itself, forming the nucleobases of DNA and RNA (cytosine, thymine, uracil, adenine, and guanine) and playing critical roles in cellular metabolism and signaling.[2][3] This inherent biological relevance makes them ideal starting points for designing molecules that can interact with and modulate physiological processes.

This guide provides a comparative analysis of pyrimidine and purine scaffolds, exploring their distinct chemical properties, structure-activity relationships (SAR), and strategic applications in modern drug discovery. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Scaffolds - A Tale of Two Rings

The fundamental difference between the two scaffolds lies in their core structure. Pyrimidine is a six-membered aromatic ring with two nitrogen atoms, while a purine consists of a pyrimidine ring fused to an imidazole ring, creating a larger, bicyclic system.[2]

  • The Pyrimidine Scaffold: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.[4] Its planarity and distribution of hydrogen bond donors and acceptors make it an exceptional mimic for the hinge-binding region of kinases.[5] The pyrimidine ring system is highly adaptable, allowing for substitutions at multiple positions that can modulate its physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[5]

  • The Purine Scaffold: A bicyclic structure composed of a fused pyrimidine and imidazole ring.[2] This larger scaffold offers more points for interaction and derivatization. Purine analogs have a long history as cornerstone chemotherapeutic agents, primarily functioning as antimetabolites that disrupt nucleic acid synthesis.[6]

Caption: Core structures of Pyrimidine and Purine scaffolds.

Section 2: The Drug Discovery Landscape - A Comparative Analysis

While both scaffolds are versatile, they have historically been applied in different, albeit overlapping, therapeutic areas due to their unique structural and electronic properties.

FeaturePyrimidine ScaffoldPurine Scaffold
Core Structure Monocyclic (6-membered ring)Bicyclic (fused 6- and 5-membered rings)
Size & Complexity Smaller, less complexLarger, more complex
Hydrogen Bonding Typically 2-3 H-bond acceptorsMultiple H-bond donors and acceptors
Key Therapeutic Areas Kinase inhibitors (Oncology), Antivirals, Antibacterials, CNS agents[5][7][8]Antimetabolites (Oncology), Antivirals, Immunosuppressants[6][9]
Common MOA ATP-competitive inhibition of kinases, enzyme inhibition[5][10]Disruption of DNA/RNA synthesis, enzyme inhibition[9]
Representative Drugs Imatinib, Gefitinib, 5-Fluorouracil, Zidovudine[8][11]6-Mercaptopurine, Cladribine, Allopurinol, Acyclovir[11][12]
Structure-Activity Relationship (SAR) and Target Preference

The process of relating a molecule's chemical structure to its biological activity is fundamental to medicinal chemistry.[13]

  • Pyrimidine SAR: The pyrimidine nucleus is a cornerstone for kinase inhibitors.[14] The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the "hinge" region of the ATP binding pocket in many kinases, effectively mimicking the adenine base of ATP.[15] The SAR of pyrimidine derivatives often focuses on substitutions at the C2, C4, and C5 positions to enhance potency and selectivity, and to modulate pharmacokinetic properties.[3][16] For example, attaching an aniline group at C4 is a common strategy in designing EGFR kinase inhibitors.[13]

  • Purine SAR: As antimetabolites, the SAR of purine analogs often revolves around modifications that facilitate their recognition by enzymes in the nucleotide synthesis or salvage pathways.[9] These drugs, once inside a cell, are converted into fraudulent nucleotides that either inhibit critical enzymes like DNA polymerase or get incorporated into DNA, triggering cell death.[9] Modifications at the C2, C6, and N9 positions are common for creating analogs of guanine and adenine with altered biological activity.[17]

Physicochemical and Pharmacokinetic Considerations

The choice between scaffolds is also driven by developability.

  • Metabolic Stability: Pyrimidine's simpler structure can sometimes offer greater metabolic stability. However, both scaffolds can be sites of metabolism. A common strategy to address this is the use of bioisosteres , where atoms or groups are replaced with others that have similar properties to improve drug-like characteristics without losing potency.[18][19] For instance, a metabolically labile phenyl ring attached to a scaffold might be replaced with a pyridine ring or a bicycloalkane.[19][20]

  • Solubility and Permeability: The larger, more polar purine scaffold can sometimes present challenges with cell membrane permeability, although this is highly dependent on the specific substitutions. Medicinal chemists often fine-tune lipophilicity to strike a balance between solubility and the ability to cross cell membranes.

Section 3: Case Studies - From Scaffold to Therapy

Pyrimidine in Action: The Kinase Inhibitor Revolution

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold has been instrumental in developing ATP-competitive kinase inhibitors.

Mechanism: Many pyrimidine-based drugs, such as Imatinib and Gefitinib, target the ATP-binding site of specific kinases. The pyrimidine core forms key hydrogen bonds with the kinase hinge region, while appended chemical groups occupy adjacent pockets, conferring selectivity and potency. By blocking the binding of ATP, the drug prevents the phosphorylation of downstream substrates, thereby halting the signaling cascade that drives cancer cell proliferation.[10][14]

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor RTK_A Receptor Tyrosine Kinase (Active) GF->RTK_A Binds & Activates Signal Downstream Signaling (e.g., RAS-MAPK) RTK_A->Signal Phosphorylates Proliferation Cell Proliferation & Survival Signal->Proliferation Drug Pyrimidine-Based Kinase Inhibitor Drug->RTK_A Binds to ATP Pocket RTK_I Receptor Tyrosine Kinase (Inactive)

Caption: Pyrimidine-based inhibitor blocking a kinase signaling pathway.
Purine as the Classic Antimetabolite

Purine analogs are among the oldest and most effective anticancer drugs.[9]

Mechanism: Drugs like 6-mercaptopurine (a purine analog) and fludarabine (a purine nucleoside analog) disrupt DNA synthesis.[9] They are taken up by cells and undergo enzymatic conversion to their active nucleotide forms.[9] These fraudulent nucleotides then inhibit key enzymes in the de novo purine synthesis pathway or are incorporated directly into DNA during replication.[9][21] The presence of this abnormal building block in the DNA strand triggers cell cycle arrest and apoptosis (programmed cell death).[9]

Section 4: Experimental Corner - From Synthesis to Screening

The successful application of these scaffolds relies on robust synthetic and screening methodologies. The choice of initial scaffold dictates the synthetic strategy and the design of the compound library.

Workflow cluster_pyrimidine Pyrimidine Library Workflow cluster_purine Purine Library Workflow p_start Select Pyrimidine Core p_synth Library Synthesis (e.g., Biginelli Reaction, Suzuki Coupling) p_start->p_synth p_screen Screening (e.g., Kinase Assays) p_synth->p_screen p_hit Hit Identification p_screen->p_hit LO Lead Optimization (SAR, ADME Profiling) p_hit->LO u_start Select Purine Core u_synth Library Synthesis (e.g., Traube Synthesis) u_start->u_synth u_screen Screening (e.g., Cell Proliferation Assays) u_synth->u_screen u_hit Hit Identification u_screen->u_hit u_hit->LO

Caption: Comparative workflow for pyrimidine and purine drug discovery.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system for quantifying the inhibitory potential of test compounds against a target protein kinase. The principle is that the amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity.

Causality: This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS). By quantifying ATP consumption, it directly measures the primary function of a kinase, making it a robust indicator of inhibition.

I. Materials & Reagents

  • Target Kinase: Purified, recombinant enzyme (e.g., EGFR, CDK2).

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Test Compounds: Pyrimidine or purine derivatives dissolved in 100% DMSO.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: High-purity ATP at a concentration near the Kₘ for the target kinase.

  • Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo® Max, Promega).

  • Plates: White, opaque 96- or 384-well assay plates.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

II. Experimental Procedure

  • Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for background.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the assay buffer. Add this mix (e.g., 25 µL) to all wells except the "no enzyme" controls.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution (e.g., 25 µL) to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in vehicle control wells).

  • Reaction Termination & Signal Generation: Add the ATP detection reagent (e.g., 50 µL) to all wells. This reagent contains luciferase and luciferin, and it stops the kinase reaction by chelating Mg²⁺.

  • Signal Incubation: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

III. Data Analysis

  • Normalization: Normalize the data using the vehicle control (0% inhibition) and a high-concentration control inhibitor (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

  • IC₅₀ Determination: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

Both pyrimidine and purine scaffolds are undeniably powerful and "privileged" frameworks in drug discovery.[10][11] The choice between them is a strategic decision guided by the biological target and the desired mechanism of action.

  • The pyrimidine scaffold has become a dominant force in the development of targeted therapies, especially kinase inhibitors, due to its ideal size and hydrogen-bonding pattern for mimicking ATP.[5][14]

  • The purine scaffold remains a cornerstone of chemotherapy and antiviral treatment, leveraging its biomimicry of natural nucleobases to act as potent antimetabolites.[9]

The future will likely see continued innovation with both scaffolds. The development of hybrid molecules incorporating both purine and pyrimidine fragments aims to enhance pharmacological profiles and overcome drug resistance.[11] As our understanding of disease biology deepens, medicinal chemists will continue to creatively functionalize these core structures, designing next-generation therapeutics with greater precision and efficacy.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • Ninja Nerd. (2020). Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2021). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Boldt, J., & Zrenner, C. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. [Link]

  • Jurecka, P., et al. (2016). Advances in Purine and Pyrimidine Metabolism in Health and Diseases. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 513-519. [Link]

  • King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • National Center for Biotechnology Information. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]

  • Jacobson, K. A., & Müller, C. E. (2022). The developmental journey of therapies targeting purine receptors: from basic science to clinical trials. Purinergic Signalling. [Link]

  • ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

  • ResearchGate. (2025). Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. PubMed. [Link]

  • Mustafa, S. J., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. PubMed Central. [Link]

  • ResearchGate. (n.d.). Purine-based anticancer drugs. ResearchGate. [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Aryal, S. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • SlideShare. (n.d.). Biosynthesis of purine & pyrimidine. SlideShare. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. [Link]

  • ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • SlidePlayer. (n.d.). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Methoxypyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the intricate dance of kinase inhibitor selectivity is a paramount concern. An ideal kinase inhibitor would act as a molecular "magic bullet," striking its intended target with high potency while leaving the rest of the kinome untouched. However, the conserved nature of the ATP-binding site across the vast landscape of human kinases often leads to off-target interactions. This cross-reactivity, or promiscuity, can be a double-edged sword, potentially causing adverse effects or, in some instances, leading to beneficial polypharmacology.[1]

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors built upon the 5-methoxypyrimidine scaffold . We will delve into supporting experimental data, outline detailed protocols for assessing kinase selectivity, and visually map the complex interplay of these inhibitors with the human kinome. By comparing this privileged scaffold to other common kinase inhibitor chemotypes, this document aims to serve as a critical resource for informed decision-making in drug discovery and development.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core is a key structural feature in a number of successful kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a robust anchor for inhibitor design. The methoxy group can provide additional interactions and influence the overall conformation and physicochemical properties of the molecule. However, like all ATP-competitive inhibitors, the potential for off-target binding necessitates a thorough understanding of their kinome-wide interaction profile.

Assessing the Landscape: Methodologies for Kinase Inhibitor Profiling

A comprehensive evaluation of a kinase inhibitor's selectivity requires a multi-faceted approach, combining in vitro biochemical assays, cell-based target engagement studies, and in silico predictive modeling.

In Vitro Kinome Scanning: A Global View of Interactions

Large-scale kinase profiling, often referred to as kinome scanning, is the gold standard for assessing inhibitor selectivity.[2] These platforms typically employ either activity-based assays that measure the inhibition of substrate phosphorylation or binding assays that quantify the displacement of a labeled ligand from the kinase active site.

One of the most widely used platforms is the KINOMEscan™ competition binding assay . This technology provides a quantitative measure of the interaction between a test compound and a large panel of recombinant human kinases, often covering a significant portion of the kinome.[3] The results are typically reported as "Percent of Control" (%Ctrl), where a lower value indicates a stronger binding interaction.

The KINOMEscan® assay is a proprietary method, but a generalized protocol based on publicly available information is as follows:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Kinase Binding: A specific recombinant kinase from the panel is incubated with the immobilized ligand.

  • Competition: The test compound (e.g., a this compound derivative) is added to the mixture. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in less kinase bound to the solid support.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified, often using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle (e.g., DMSO) control, which represents 100% binding. The result is expressed as "Percent of Control," with a lower percentage indicating a stronger interaction.[4]

Experimental Workflow: KINOMEscan™ Assay

cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification & Analysis Immobilized_Ligand Immobilized Active Kinase Ligand Incubation Incubation of Kinase, Ligand, and Test Compound Immobilized_Ligand->Incubation Kinase Recombinant Kinase (DNA-tagged) Kinase->Incubation Test_Compound Test Compound (e.g., this compound Inhibitor) Test_Compound->Incubation qPCR qPCR Quantification of Bound Kinase Incubation->qPCR Data_Analysis Data Analysis: Percent of Control (%Ctrl) qPCR->Data_Analysis

Caption: Generalized workflow for the KINOMEscan™ competition binding assay.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement in intact cells and tissues.[5] The principle is based on the ligand-induced thermal stabilization of target proteins. When a drug binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Quantification & Analysis Cells Intact Cells Treatment Incubate with Test Compound or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Quantification Quantify Soluble Target Protein Lysis->Quantification Analysis Generate Melting Curve & Assess Thermal Shift Quantification->Analysis

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA®).

Comparative Cross-Reactivity Profiles

To illustrate the selectivity of inhibitors containing the this compound scaffold, we will compare the publicly available KINOMEscan data for Gefitinib, which features a related quinazoline core, with other prominent kinase inhibitors based on different scaffolds. It is important to note that while Gefitinib's core is a quinazoline, its overall structure and binding mode share similarities with potential this compound designs, making it a relevant, albeit imperfect, proxy for this analysis in the absence of extensive public data on the latter.

Kinase TargetGefitinib (%Ctrl @ 1µM) (Quinazoline-related)Imatinib (%Ctrl @ 1µM) (Aminopyrimidine)Lapatinib (%Ctrl @ 1µM) (Furanpyrimidine)
EGFR 0.5 981.5
ERBB2 (HER2) 37991
ABL1960.5 97
KIT940.5 88
PDGFRA950.5 92
SRC854548
LCK922865
FLT3881575
KDR (VEGFR2)752562

Data compiled from publicly available KINOMEscan® datasets from the HMS LINCS Project.[7] A lower %Ctrl value signifies stronger binding.

From this comparative data, we can draw several key insights:

  • Gefitinib demonstrates high selectivity for its primary target, EGFR.[8] Its off-target activity at 1µM against this selected panel is relatively low, highlighting the potential for designing highly selective inhibitors based on related scaffolds.

  • Imatinib , built on an aminopyrimidine scaffold, shows potent inhibition of ABL1, KIT, and PDGFRA, showcasing a distinct polypharmacology profile that has been clinically exploited.[9]

  • Lapatinib , featuring a furanpyrimidine core, is a dual inhibitor of EGFR and ERBB2, with a different off-target profile compared to Gefitinib and Imatinib.[10]

Alternative Kinase Inhibitor Scaffolds: A Comparative Overview

The this compound scaffold exists within a broader landscape of successful kinase inhibitor chemotypes. Understanding the characteristics of these alternatives provides valuable context for drug design and lead optimization.

  • Quinazolines: This scaffold is arguably one of the most successful in kinase inhibitor design, forming the core of drugs like Gefitinib and Erlotinib.[11][12] They are excellent hinge-binders and offer multiple vectors for chemical modification to enhance potency and selectivity.

  • Pyrrolopyrimidines: These "deazapurine" structures closely mimic the natural adenine core of ATP, making them potent ATP-competitive inhibitors.[13] Their adaptable framework allows for strategic modifications to improve pharmacokinetic properties and target selectivity.[14]

  • Indoles: The indole nucleus is another privileged scaffold in medicinal chemistry, found in inhibitors targeting a range of kinases.[2][15] Modifications to the indole ring system can significantly impact cellular potency and kinase selectivity.

Signaling Pathway: EGFR and Downstream Effectors

EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

Conclusion: The Path to Selective Kinase Inhibition

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by the comparative analysis, achieving a desirable selectivity profile is a complex challenge that requires a deep understanding of the structure-activity relationships and a comprehensive assessment of off-target interactions.

The judicious use of powerful profiling technologies like KINOMEscan for in vitro screening and CETSA for in-cell target validation is crucial for building a complete picture of an inhibitor's behavior. By leveraging these tools and a thorough knowledge of alternative scaffolds, researchers can more effectively navigate the kinome and design next-generation kinase inhibitors with improved efficacy and safety profiles. The ultimate goal remains the development of therapies that are not only potent against their intended targets but also sufficiently selective to minimize unwanted side effects, thereby maximizing their therapeutic window.

References

  • Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Zenodo. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • National Center for Biotechnology Information. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(20), 7088. [Link]

  • PubMed. (2012). Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(1), 738-742. [Link]

  • LINCS Data Portal. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). [Link]

  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. [Link]

  • SGC-UNC. (n.d.). KCGSv2.0 Data. [Link]

  • Al-Ali, H., et al. (2016). Cellular thermal shift assay for assessing target engagement of inhibitors in cells. Current Protocols in Chemical Biology, 8(1), 1-13. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • PubMed. (2021). Gefitinib induction followed by chemoradiotherapy in EGFR-mutant, locally advanced non-small-cell lung cancer: LOGIK0902/OLCSG0905 phase II study. Annals of Oncology, 32(8), 1034-1041. [Link]

  • National Center for Biotechnology Information. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 24(12), 1021-1040. [Link]

  • National Center for Biotechnology Information. (2015). Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets. Journal of Chemical Information and Modeling, 55(9), 1959-1971. [Link]

  • PubMed. (2025). Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways. Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 442(3), 439-450. [Link]

  • National Center for Biotechnology Information. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(10), 16296-16324. [Link]

  • ResearchGate. (n.d.). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • National Center for Biotechnology Information. (2015). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports, 11(3), 420-432. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • National Center for Biotechnology Information. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6649. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic profiles of gefitinib (a, c) and O-desmethyl gefitinib... [Link]

  • GSC Online Press. (2023). Imatinib mesylate: Recent drug used in oncology. GSC Biological and Pharmaceutical Sciences, 22(2), 160-166. [Link]

  • The Chemical Probes Portal. (n.d.). Lapatinib. [Link]

  • Future Science. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science, 9(12), FSOA-2023-0089. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • National Center for Biotechnology Information. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33803. [Link]

  • The University of North Carolina at Chapel Hill. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

  • ClinPGx. (n.d.). Annotation of FDA Label for gefitinib and EGFR. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first framework for the proper disposal of 5-Methoxypyrimidine (C₅H₆N₂O, CAS No. 31458-33-0)[1]. As a valued professional in research and development, your safety, and the integrity of our shared laboratory environment, are paramount. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating system of safety and compliance. The core principle of this protocol is that this compound waste is not to be treated or neutralized in the lab; instead, it must be meticulously prepared for collection and disposal by a licensed and approved waste management authority.

Pre-Disposal Hazard Assessment: The Foundation of Safety

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, data from closely related methoxy- and chloro-substituted pyrimidines provide a strong basis for a conservative and safe handling approach. The primary directive is to always locate and review the manufacturer-specific SDS for the exact product in your possession.

Based on analogous compounds, this compound should be handled as a hazardous substance with the potential to cause significant irritation.[2][3][4][5][6]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral May be harmful if swallowed.[3][5][6]Do not eat, drink, or smoke while handling.
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5][6]Wear chemically impermeable gloves (e.g., nitrile).[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4][5][6][7][8][9]Wear tightly fitting safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[4][5]Handle only in a well-ventilated area or a chemical fume hood.[3][7][9]

The causality is clear: the potential for this compound to irritate mucosal membranes and skin dictates the necessity of a complete barrier, from gloves to eye protection, and engineering controls like fume hoods to prevent inhalation.

Waste Segregation Protocol: Preventing Unforeseen Reactions

Proper segregation is a critical step that prevents accidental and potentially dangerous chemical reactions within a waste container. This compound waste must be categorized as hazardous chemical waste and must not be mixed with other waste streams unless compatibility is confirmed.

Step-by-Step Segregation Methodology:

  • Establish Designated Waste Streams: Prepare separate, clearly labeled waste containers for each category of waste generated.

  • Solid Waste: Collect all non-sharp materials contaminated with this compound, such as:

    • Used gloves

    • Contaminated weighing papers or liners

    • Bench paper

    • Wipes used for cleaning minor spills Place these items in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: If this compound is used in a solution, collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle).

    • Causality: Never pour pyrimidine-based waste down the drain.[2][3][4] These compounds can be detrimental to aquatic ecosystems and may not be effectively neutralized by standard wastewater treatment processes.

  • Sharps Waste: Any sharp items, such as needles, Pasteur pipettes, or broken glassware contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[10]

Waste Accumulation and Container Management

Properly containing and labeling waste is a regulatory requirement and the primary method of communicating hazards to everyone in the laboratory and to the disposal technicians.

Step-by-Step Accumulation and Labeling:

  • Select Compatible Containers: Use containers that are chemically resistant to pyrimidines and any solvents used. The original manufacturer's container is often a suitable choice.[10] Ensure the container has a secure, tightly-sealing lid.[4][8][9]

  • Affix Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[10] This is a non-negotiable step.

  • Complete the Label: The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound" and any solvents.

    • The accumulation start date.

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Keep Containers Closed: Except when adding waste, all containers must be kept securely closed. This minimizes the release of vapors and prevents spills.[10]

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[10] The SAA must be under the control of laboratory personnel and should have secondary containment (e.g., a spill tray) to capture any potential leaks.[10]

Final Disposal Workflow and Institutional Coordination

The ultimate disposal of this compound is performed by specialists. Your role is to prepare the waste safely and coordinate its removal through the proper institutional channels. The following workflow illustrates the logical sequence from waste generation to final disposal.

G cluster_prep Laboratory Preparation Phase cluster_storage Storage & Hand-Off Phase cluster_disposal Professional Disposal Phase A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste as Hazardous B->C D Segregate Solid, Liquid & Sharps Waste Streams C->D E Use Compatible & Leak-Proof Containers D->E F Affix 'Hazardous Waste' Label & List All Contents E->F G Store Securely Closed Container in Secondary Containment F->G H Place in Designated Satellite Accumulation Area (SAA) G->H I Contact Institution's EH&S for Waste Pickup H->I J EH&S Transports Waste to Central Storage Facility I->J K Waste Manifested & Shipped to Approved Disposal Plant J->K L Disposal via Controlled High-Temperature Incineration K->L

Caption: Disposal workflow for this compound waste.

The final and most critical operational step is to contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[10] Provide them with a complete inventory of the waste container's contents. They are the trained professionals who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

Emergency Protocol: Small-Scale Spill Management

In the event of a small spill of solid this compound:

  • Ensure Safety: Alert others in the immediate area. Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or create dust.[3]

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material up and place it into a suitable, closed container for disposal.[3][7]

  • Labeling: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that the disposal of this compound is handled with the scientific diligence it requires.

References

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

  • 2,4-Dichloro-5-methoxypyrimidine. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Guide to Personal Protective Equipment and Safe Handling of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Methoxypyrimidine. As the toxicological and physical properties of this compound have not been thoroughly investigated, the following recommendations are grounded in a principle of maximum precaution.[1] The operational directives outlined below are synthesized from safety data for structurally similar and more hazardous pyrimidine derivatives, such as 4,6-Dichloro-5-methoxypyrimidine. This approach ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risk Profile

While specific data for this compound is limited, related pyrimidine compounds exhibit a range of hazards. Based on analogues, researchers should assume the compound is, at a minimum:

  • Harmful if swallowed (Acute Oral Toxicity).[2][3]

  • Causes skin irritation .[1][3]

  • Causes serious eye damage or irritation .[2][3]

  • May cause respiratory irritation , particularly if handled as a dust or aerosol.[3][4]

Therefore, all handling procedures must be designed to eliminate routes of exposure—ingestion, skin/eye contact, and inhalation.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is critical for preventing the inhalation of any dusts or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is required to ensure complete protection. The selection of specific equipment must be based on a thorough risk assessment of the planned procedure.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[2][3] Standard laboratory safety glasses are insufficient.

  • Chemical Safety Goggles: Wear tightly fitting chemical safety goggles that conform to government standards such as ANSI Z87.1 (US) or EN 166 (EU).[1][5]

  • Face Shield: A full-face shield must be worn over safety goggles during any procedure with a heightened risk of splashing or aerosol generation, such as when transferring solutions or working with larger quantities.[1]

Skin and Body Protection

Preventing skin contact is paramount, as related compounds are known skin irritants.[3]

  • Gloves: The choice of glove material is critical.

    • Material: Nitrile rubber gloves are recommended.[1]

    • Thickness: A minimum layer thickness of 0.11 mm is specified for adequate protection against similar compounds.[1]

    • Inspection and Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination, and wash hands thoroughly after removal.[1][3]

  • Protective Clothing:

    • Laboratory Coat: A chemically resistant, long-sleeved lab coat is mandatory.

    • Full Body Suit: For large-scale operations or situations with a high risk of splashing, a complete chemical-resistant suit should be worn.[1]

Respiratory Protection

While a fume hood is the primary respiratory control, emergency situations or specific procedures may require direct respiratory protection.

  • When to Use: A respirator may be necessary during a large spill cleanup or when handling the solid powder outside of a functioning fume hood.

  • Type: Use a NIOSH-approved (or equivalent) air-purifying respirator equipped with cartridges suitable for organic vapors and particulates (e.g., type ABEK-P2 in the EU or OV/AG/P99 in the US).[3]

The following table summarizes the required PPE for handling this compound.

Protection Area Required PPE Specification/Standard Rationale for Use
Eyes Chemical Safety GogglesANSI Z87.1 / EN 166Protects against splashes and dust, preventing serious eye damage.[1][2][3]
Face Face Shield (worn over goggles)N/AProvides a secondary barrier against splashes during high-risk transfers.[1]
Hands Nitrile Rubber GlovesEN 374, Min. thickness: 0.11 mmPrevents skin contact and irritation. Nitrile offers good chemical resistance.[1]
Body Chemically Resistant Lab CoatN/AProtects skin on arms and torso from contamination.
Respiratory Air-Purifying RespiratorNIOSH or CEN ApprovedRequired for spill response or when engineering controls are unavailable to prevent inhalation of irritant dust/vapors.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow minimizes the risk of exposure and accidents. The following diagram and steps outline the safe handling process from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Verify Fume Hood Functionality prep_2 Don Required PPE (Goggles, Coat, Gloves) prep_1->prep_2 handle_1 Weigh Compound Carefully prep_2->handle_1 Begin Work handle_2 Transfer to Vessel handle_1->handle_2 handle_3 Add Solvent Slowly handle_2->handle_3 handle_4 Perform Reaction/ Procedure handle_3->handle_4 clean_1 Segregate Waste (Solid, Liquid, Sharps) handle_4->clean_1 Procedure Complete clean_3 Clean Work Area handle_4->clean_3 clean_2 Label Hazardous Waste Container clean_1->clean_2 clean_4 Doff PPE Correctly clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Safe Handling Workflow for this compound.

  • Pre-Operation Safety Check: Before handling the compound, verify that the chemical fume hood is operational and that all necessary PPE is available and in good condition. Don your lab coat, chemical safety goggles, and nitrile gloves.[1][7]

  • Handling Operations (inside fume hood):

    • Carefully weigh the required amount of this compound, avoiding the creation of dust.[1]

    • Transfer the solid to the reaction vessel.

    • Slowly add solvents to avoid splashing.

  • Post-Operation Cleanup:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Segregate all waste materials into appropriate, clearly labeled hazardous waste containers.[8]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.[8] Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: Do not mix this waste with other waste streams.[1]

    • Solid Waste: Contaminated PPE (gloves, wipes), weigh boats, and any unreacted chemical should be collected in a designated, sealed container lined with a heavy-duty plastic bag.[9]

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, chemically-resistant (e.g., glass or polyethylene) container. Do not pour down the drain.[1][10]

  • Containerization and Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[8][9]

  • Final Disposal: Arrange for the disposal of all waste through a licensed and certified hazardous waste disposal company.[1][3][9] Follow all institutional, local, and national regulations for chemical waste disposal.[1] Contaminated packaging should be disposed of as unused product.[1][3]

References

  • MSDS of 2,4-Dichloro-5-methoxypyrimidine. Capot Chemical Co., Ltd. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • How to Use Personal Protective Equipment (PPE Breakdown). Solutions Pest & Lawn (YouTube). [Link]

  • CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. University of Pittsburgh Safety Manual. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.